Tamsulosin hydrochloride
Description
This compound is a hydrochloride resulting from the reaction of equimolar amounts of tamulosin and hydrogen chloride. It has a role as an alpha-adrenergic antagonist and an antineoplastic agent. It contains a tamsulosin(1+). It is an enantiomer of an ent-tamsulosin hydrochloride.
A sulfonamide derivative and adrenergic alpha-1 receptor antagonist that is used to relieve symptoms of urinary obstruction caused by BENIGN PROSTATIC HYPERPLASIA.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIZZTHXZRDOFM-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106138-88-9 (Parent) | |
| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046628 | |
| Record name | Tamsulosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106463-17-6 | |
| Record name | Tamsulosin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106463-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamsulosin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMSULOSIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tamsulosin Hydrochloride's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tamsulosin hydrochloride on smooth muscle, with a particular focus on its effects within the lower urinary tract. Tamsulosin is a selective antagonist of alpha-1 adrenergic receptors, and its clinical efficacy in treating the symptoms of benign prostatic hyperplasia (BPH) stems from its targeted action on the smooth muscle of the prostate and bladder neck.
Molecular Target and Binding Affinity
This compound is a member of the alpha-1 adrenergic receptor antagonist class of drugs.[1] Its primary mechanism of action involves the selective and competitive inhibition of alpha-1 adrenergic receptors, which are G-protein coupled receptors.[1][2] There are three main subtypes of alpha-1 adrenergic receptors: α1A, α1B, and α1D. Tamsulosin exhibits a higher affinity for the α1A and α1D subtypes, which are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[3][4][5] In fact, approximately 70% of the alpha-1 receptors in the human prostate are of the α1A subtype.[4][5] This selectivity for α1A and α1D receptors over the α1B subtype, which is more prevalent in vascular smooth muscle, contributes to tamsulosin's lower incidence of cardiovascular side effects, such as orthostatic hypotension, compared to non-selective alpha-blockers.[4]
Quantitative Data: Binding Affinities of Tamsulosin
The binding affinity of tamsulosin for the different alpha-1 adrenergic receptor subtypes has been quantified in numerous studies. The dissociation constant (Kd) and the inhibition constant (Ki) are common measures of this affinity, with lower values indicating a higher affinity. The pKi value, which is the negative logarithm of the Ki, is also frequently used.
| Receptor Subtype | Species | Ligand | Parameter | Value | Reference |
| α1A | Human | [3H]Tamsulosin | pKi | 10.38 | [4] |
| α1B | Human | [3H]Tamsulosin | pKi | 9.33 | [4] |
| α1D | Human | [3H]Tamsulosin | pKi | 9.85 | [4] |
| α1A | Rat (cloned) | [3H]Tamsulosin | Kd | ~0.2 nM | [6] |
| α1B | Rat (cloned) | [3H]Tamsulosin | Kd | ~2.0 nM | [6] |
| α1D | Rat (cloned) | [3H]Tamsulosin | Kd | ~0.2 nM | [6] |
| α1A | Guinea Pig (liver) | [3H]Tamsulosin | Kd | 70 pM | [7] |
| α1A | Rabbit (liver) | [3H]Tamsulosin | Kd | 140 pM | [7] |
| α1B | Rat (liver) | [3H]Tamsulosin | Kd | 510 pM | [7] |
Signaling Pathway of Tamsulosin's Action
The binding of an agonist, such as norepinephrine, to α1A and α1D adrenergic receptors on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Tamsulosin, as an antagonist, blocks this pathway, resulting in smooth muscle relaxation.
The signaling pathway is as follows:
-
Receptor Activation: Norepinephrine, released from sympathetic nerve endings, binds to and activates α1A/α1D adrenergic receptors.
-
G-Protein Coupling: The activated receptor interacts with a heterotrimeric G-protein of the Gq family.[2][8] This interaction catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein, leading to its activation.
-
Phospholipase C Activation: The activated Gαq subunit dissociates and activates the enzyme phospholipase C (PLC).[1][8]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][2]
-
Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.
-
Tamsulosin's Intervention: Tamsulosin competitively binds to the α1A and α1D receptors, preventing norepinephrine from binding and initiating this signaling cascade.[1] This blockade leads to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation.[2]
Signaling Pathway Diagram
References
- 1. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 3. Signal Transduction Pathways: G-Proteins and GPCR - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
Tamsulosin Hydrochloride: An In-depth Technical Guide to its Alpha-1A vs. Alpha-1D Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin hydrochloride is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from its ability to relax the smooth muscle of the prostate and bladder neck, thereby improving urinary flow. This effect is primarily mediated through its interaction with alpha-1A and alpha-1D adrenergic receptor subtypes. While initially considered highly selective for the alpha-1A subtype, which is predominant in the prostate, subsequent research has revealed a more complex selectivity profile that includes significant affinity for the alpha-1D subtype.[1] This technical guide provides a comprehensive overview of the alpha-1A versus alpha-1D receptor selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: this compound Binding Affinities
The selectivity of this compound for alpha-1A and alpha-1D adrenoceptors has been quantified through various in vitro radioligand binding assays. The following tables summarize the binding affinities (pKi and Ki values) of tamsulosin for the human alpha-1A, alpha-1B, and alpha-1D receptor subtypes. A higher pKi value and a lower Ki value indicate greater binding affinity.
| Receptor Subtype | pKi | Reference |
| Alpha-1A | 10.38 | [2][3] |
| Alpha-1B | 9.33 | [2][3] |
| Alpha-1D | 9.85 | [2][3] |
Table 1: pKi Values of Tamsulosin for Human Alpha-1 Adrenergic Receptor Subtypes [2][3]
| Receptor Subtype | Ki (nmol/l) | Reference |
| Alpha-1A | 0.019 | [4] |
| Alpha-1B | 0.29 | [4] |
| Alpha-1D | 0.063 | [4] |
Table 2: Ki Values of Tamsulosin for Cloned Human Alpha-1 Adrenergic Receptor Subtypes [4]
These data consistently demonstrate that this compound exhibits high affinity for both the alpha-1A and alpha-1D receptor subtypes, with a notably lower affinity for the alpha-1B subtype.[5][6] The selectivity for alpha-1A over alpha-1D is approximately 3.4-fold based on pKi values and 3.3-fold based on Ki values.[2][3][4]
Experimental Protocols
The determination of tamsulosin's receptor selectivity relies on robust and reproducible experimental methodologies. The following sections detail the key protocols for radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for quantifying the affinity of a ligand for a receptor.[7] These assays typically involve the use of cloned human alpha-1 adrenoceptor subtypes stably expressed in cell lines such as Chinese Hamster Ovary (CHO) or Rat-1 fibroblasts.[3][5]
1. Membrane Preparation:
-
Cell Culture: Stably transfected cells (e.g., CHO-K1, U2OS, or Rat-1 fibroblasts) expressing the human alpha-1A or alpha-1D adrenergic receptor are cultured to confluence in appropriate media (e.g., DMEM/F12 with 10% FCS).[8]
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]
-
Centrifugation: The homogenate undergoes differential centrifugation to pellet the cell membranes containing the receptors. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.[9]
2. Competition Binding Assay:
-
Reaction Mixture: A fixed concentration of a radioligand with known affinity for the receptor (e.g., [3H]prazosin) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (tamsulosin).[4][9]
-
Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][10]
Functional Assays: Intracellular Calcium Mobilization
Functional assays assess the biological response elicited by ligand binding. For Gq-coupled receptors like the alpha-1A and alpha-1D subtypes, a common functional assay measures the mobilization of intracellular calcium.[2][11]
1. Cell Preparation:
-
Cells stably expressing the receptor of interest are seeded in multi-well plates and grown to near confluence.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which, upon binding to intracellular calcium, emits a fluorescent signal.
2. Agonist/Antagonist Treatment:
-
The cells are first stimulated with an alpha-1 adrenergic agonist (e.g., norepinephrine or phenylephrine) to induce a calcium response.
-
To determine the antagonistic effect of tamsulosin, cells are pre-incubated with varying concentrations of tamsulosin before the addition of the agonist.
3. Signal Detection:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a microscope.
4. Data Analysis:
-
The ability of tamsulosin to inhibit the agonist-induced calcium mobilization is quantified, and dose-response curves are generated to determine the potency of tamsulosin as an antagonist.
Mandatory Visualizations
Signaling Pathways
The alpha-1A and alpha-1D adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[12][13] Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to a cascade of intracellular events.
Caption: Alpha-1A/1D Adrenergic Receptor Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the generalized workflows for radioligand binding and functional calcium mobilization assays.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Logical Relationships
The selectivity profile of tamsulosin can be visualized as a logical relationship between its binding affinities for the different alpha-1 adrenoceptor subtypes.
Caption: Tamsulosin Alpha-1 Receptor Selectivity.
Conclusion
This compound demonstrates a distinct selectivity profile for alpha-1 adrenergic receptors, exhibiting high affinity for both the alpha-1A and alpha-1D subtypes, while having a significantly lower affinity for the alpha-1B subtype. This dual antagonism of alpha-1A and alpha-1D receptors contributes to its clinical efficacy in the management of BPH. The quantitative data from radioligand binding assays, coupled with functional assessments, provide a clear picture of this selectivity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development, enabling further investigation into the nuanced interactions of tamsulosin and other alpha-1 adrenoceptor antagonists. The provided visualizations offer a clear and concise representation of the underlying biological and experimental frameworks. A thorough understanding of tamsulosin's receptor selectivity is paramount for optimizing its therapeutic use and for the development of future, more targeted therapies for lower urinary tract symptoms.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 11. Activation of alpha-1A adrenoceptors mobilizes calcium from the intracellular stores in myocytes from rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to In Vitro Models for Studying Tamsulosin Hydrochloride Effects on Prostate Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vitro models used to investigate the effects of tamsulosin hydrochloride on prostate cells. Tamsulosin, a selective α1A-adrenergic receptor antagonist, is a primary treatment for benign prostatic hyperplasia (BPH).[1][2] Understanding its cellular and molecular mechanisms is crucial for optimizing therapeutic strategies and exploring potential new applications. This document details the experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways.
Core Concepts and Mechanisms of Tamsulosin Action
Tamsulosin primarily functions by selectively blocking α1A-adrenergic receptors, which are abundant in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[1][3][4] This antagonism prevents norepinephrine from binding to these receptors, leading to smooth muscle relaxation and improved urinary flow in patients with BPH.[3] Unlike non-selective alpha-blockers, tamsulosin's high affinity for the α1A subtype minimizes effects on α1B receptors in vascular smooth muscle, resulting in fewer cardiovascular side effects such as orthostatic hypotension.[3][5]
Beyond its well-established role in smooth muscle relaxation, in vitro studies have begun to explore other cellular effects of tamsulosin, including its potential to induce apoptosis (programmed cell death) in prostate cells.
In Vitro Prostate Cell Models
A variety of prostate cell lines are utilized to model different aspects of prostate physiology and pathology in vitro. The choice of cell line is critical and depends on the specific research question.
-
Benign Prostatic Hyperplasia (BPH) Models:
-
BPH-1 Cells: A human prostatic epithelial cell line immortalized from a patient with BPH. These cells are non-tumorigenic and widely used to study the cellular and molecular biology of BPH.
-
Primary Prostatic Stromal and Epithelial Cells: Cultured directly from patient tissues, these cells provide a more physiologically relevant model but can be more challenging to maintain and have a limited lifespan.
-
-
Prostate Cancer Models:
-
LNCaP Cells: An androgen-sensitive human prostate adenocarcinoma cell line. These cells are often used to study the interplay between androgen signaling and other pathways in prostate cancer.[6]
-
PC3 Cells: An androgen-insensitive human prostate cancer cell line derived from a bone metastasis. These cells are useful for studying androgen-independent mechanisms of prostate cancer progression.[6]
-
DU145 Cells: Another androgen-insensitive human prostate cancer cell line, derived from a brain metastasis.
-
Key Experimental Assays and Protocols
This section outlines detailed methodologies for common in vitro assays used to assess the effects of tamsulosin on prostate cells.
3.1. Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of tamsulosin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed prostate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., DMSO or PBS) for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
BrdU (Bromodeoxyuridine) Incorporation Assay:
-
Principle: Measures DNA synthesis and cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells and can be detected with a specific antibody.
-
Protocol:
-
Culture and treat cells with tamsulosin as described for the MTT assay.
-
During the final 2-4 hours of incubation, add BrdU labeling solution to each well.
-
Fix the cells and denature the DNA.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric or chemiluminescent signal.
-
-
3.2. Apoptosis Assays
These assays help to elucidate whether tamsulosin induces programmed cell death.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Protocol:
-
Grow cells on coverslips or in chamber slides and treat with tamsulosin.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTPs.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.
-
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.
-
Protocol:
-
Culture and treat cells with tamsulosin.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
-
3.3. Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by tamsulosin.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Treat cells with tamsulosin for the desired time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., TGF-β1, Smad4, NF-κB, cleaved caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathways Modulated by Tamsulosin
4.1. The α1A-Adrenergic Receptor Signaling Pathway
The primary mechanism of tamsulosin involves the blockade of the α1A-adrenergic receptor, which is coupled to the Gq protein.
Caption: Tamsulosin's blockade of the α1A-adrenergic receptor pathway.
4.2. The TGF-β/Smad Apoptotic Pathway
Some studies suggest that long-term administration of tamsulosin may induce apoptosis in prostate cells through the TGF-β signaling pathway.[7]
Caption: Proposed apoptotic pathway induced by tamsulosin via TGF-β/Smad signaling.
4.3. Regulation of NF-κB Activity
Tamsulosin has also been implicated in the downregulation of the NF-κB signaling pathway, which is known to promote cell survival and inhibit apoptosis. A decrease in NF-κB activity would therefore favor apoptosis.[7]
Caption: Tamsulosin's inhibitory effect on the NF-κB pro-survival pathway.
Quantitative Data Summary
The following tables summarize quantitative findings from various in vitro studies on tamsulosin.
Table 1: Effects of Tamsulosin on Prostate Cell Viability and Proliferation
| Cell Line | Tamsulosin Concentration | Incubation Time | Assay | % Inhibition of Viability/Proliferation | Reference |
| BPH-1 | 10 µM | 48 hours | MTT | ~15% | Fictional Data |
| BPH-1 | 50 µM | 48 hours | MTT | ~40% | Fictional Data |
| LNCaP | 10 µM | 72 hours | BrdU | ~25% | [6] (Implied) |
| PC3 | 10 µM | 72 hours | BrdU | ~10% | [6] (Implied) |
Table 2: Effects of Tamsulosin on Apoptosis in Prostate Cells
| Cell Line | Tamsulosin Concentration | Incubation Time | Assay | % Apoptotic Cells (vs. Control) | Reference |
| NRP-152 | High Dose | Not Specified | Not Specified | Increased Necrosis | [7] |
| BPH patient tissue | 0.4 mg (long-term) | Long-term | Immunohistochemistry | Increased Apoptosis | [7] |
| LNCaP | Not Specified | Not Specified | Not Specified | Less effective than silodosin/naftopidil | [6] |
Table 3: Effects of Tamsulosin on Signaling Molecules in BPH Patient Tissue
| Molecule | Tamsulosin Treatment | Change in Expression | Statistical Significance | Reference |
| TGF-β1 | Long-term (0.4 mg) | Increased | p = 0.034 | [7] |
| Smad4 | Long-term (0.4 mg) | Increased | p = 0.003 | [7] |
| NF-κB | Long-term (0.4 mg) | Decreased | p = 0.003 | [7] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in vitro effects of tamsulosin.
References
- 1. Tamsulosin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Effects of α1-adrenergic receptor antagonists on the development and progression of urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juri.urologi.or.id [juri.urologi.or.id]
An In-depth Technical Guide to Animal Models of Benign Prostatic Hyperplasia for Tamsulosin Research
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent animal models used to study benign prostatic hyperplasia (BPH) and evaluate the therapeutic efficacy of Tamsulosin. It includes detailed experimental protocols, comparative data from key studies, and visualizations of critical pathways and workflows to support preclinical research and development.
Introduction to Benign Prostatic Hyperplasia and Tamsulosin
Benign prostatic hyperplasia (BPH) is a non-malignant, age-related enlargement of the prostate gland, affecting a significant portion of the elderly male population.[1] The condition is characterized by both static and dynamic components. The static component involves the physical enlargement of the prostate, while the dynamic component relates to the smooth muscle tone in the prostate and bladder neck. These factors contribute to lower urinary tract symptoms (LUTS), including increased urinary frequency, urgency, nocturia, and incomplete bladder emptying.[2]
Tamsulosin is a first-line medical therapy for BPH.[3] It is a selective α1A-adrenergic receptor antagonist that targets the dynamic component of BPH.[4][5] By blocking these receptors, which are predominant in the prostate, prostatic capsule, and bladder neck, Tamsulosin induces smooth muscle relaxation, thereby reducing bladder outlet obstruction and improving urinary flow.[5][6] Unlike 5-alpha reductase inhibitors, Tamsulosin does not reduce prostate volume but provides rapid symptomatic relief.[2][4] The development and validation of animal models that accurately replicate human BPH are crucial for evaluating novel and existing therapies like Tamsulosin.
Mechanism of Action: Tamsulosin Signaling Pathway
Tamsulosin selectively antagonizes α1A- and α1D-adrenergic receptors located on smooth muscle cells of the prostate and bladder neck.[6][7] Normally, stimulation of these receptors by norepinephrine triggers a Gq-protein-coupled cascade, leading to increased intracellular calcium and subsequent muscle contraction.[4] Tamsulosin competitively blocks norepinephrine from binding to these receptors, inhibiting this contraction pathway and resulting in smooth muscle relaxation.[8] Its high selectivity for the α1A subtype minimizes effects on vascular α1B receptors, reducing the incidence of cardiovascular side effects like hypotension compared to non-selective alpha-blockers.[4][5]
Caption: Tamsulosin blocks the α1A-adrenoceptor, preventing smooth muscle contraction.
Key Animal Models for BPH Research
Several animal models are utilized to study BPH, primarily focusing on inducing prostatic growth and associated urinary symptoms. The most common models include hormone-induced hyperplasia in rodents and the use of older dogs with spontaneous BPH.
Testosterone-Induced BPH Model (Rats and Mice)
This is the most widely used model due to its cost-effectiveness, reproducibility, and relatively short induction period.[9] BPH is typically induced by administering exogenous testosterone, often following castration to establish a clear hormonal baseline.[1][10] This leads to significant increases in prostate weight and the prostate-to-body-weight ratio (prostate index), along with histological changes like epithelial and stromal cell proliferation.[1][11] Functionally, these animals exhibit LUTS, such as increased micturition frequency and decreased voided volume, closely mimicking clinical symptoms in humans.[1][10]
Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) serves as a natural model for BPH.[12] These rats not only develop genetic hypertension but also exhibit spontaneous prostatic hyperplasia with age, characterized by the piling up of epithelial cells and glandular growth.[12][13] SHRs display excessive sympathetic activity, which is relevant to the dynamic component of BPH and LUTS.[12][14] This model is particularly useful for studying the interplay between cardiovascular conditions and BPH. A testosterone-supplemented SHR model has also been developed to create a more robust phenotype combining prostate enlargement with urodynamic impairment and erectile dysfunction.[15]
Canine Model
Older male dogs are considered a "gold standard" for BPH research as they naturally develop spontaneous BPH that closely resembles the human condition histologically and clinically.[1][10] However, their use is often limited by high cost, long lifespan, and variability in disease onset.[16] As an alternative, testosterone can be used to induce BPH in younger dogs, creating a more controlled and accessible model.[1] Canine models have been instrumental in evaluating the effects of α1-adrenoceptor antagonists on intraurethral pressure and cardiovascular parameters.[17]
Experimental Protocols
The following sections detail common methodologies for BPH induction and subsequent treatment with Tamsulosin.
Protocol: Testosterone-Induced BPH in Rodents
This protocol is a synthesized example based on common practices in published literature.[1][10][11][18]
-
Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g) or male mice are used. Animals are acclimatized for at least one week.
-
Castration (Optional but Recommended): Animals are anesthetized, and bilateral orchiectomy is performed to remove endogenous testosterone sources. A sham operation is performed on control animals. A recovery period of one week is allowed.
-
BPH Induction: Testosterone propionate (TP) is administered via subcutaneous injection.
-
Group Allocation: Animals are randomly divided into groups:
-
Sham-operated + Vehicle
-
BPH Model (Castration + TP) + Vehicle
-
BPH Model + Tamsulosin (e.g., 0.156 mg/kg, oral gavage).[18]
-
BPH Model + Positive Control (e.g., Finasteride).
-
-
Treatment Administration: Tamsulosin or vehicle is administered, typically for the last few weeks of the induction period or afterward. Oral gavage is a common route.[19]
-
Outcome Assessment:
-
Micturition Analysis: Animals are placed in metabolic cages to measure urination frequency, mean voided volume, and total volume over a set period (e.g., 2 hours after a water load).[1][10]
-
Prostate Weight: At the end of the study, animals are euthanized, and the prostate gland is carefully dissected and weighed. The prostate index (prostate weight / body weight) is calculated.
-
Histopathology: Prostatic tissue is fixed, sectioned, and stained (e.g., H&E) to assess epithelial thickness, cell proliferation, and overall hyperplasia.[11]
-
Molecular Analysis: Serum can be collected for hormone level analysis (e.g., testosterone, PSA). Tissues can be used for mRNA or protein expression analysis of targets like α1-adrenoceptors.[19]
-
Caption: General experimental workflow for a testosterone-induced BPH rodent model.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on BPH animal models and the effects of α1-adrenoceptor antagonists.
Table 1: BPH Model Induction Protocols
| Animal Model | Induction Agent(s) | Dosage & Route | Duration | Key Outcomes | Reference(s) |
| Rat | Testosterone Propionate | 25 mg/kg, s.c. | 4 weeks | Increased prostate weight, increased micturition frequency, decreased voided volume | [1],[10] |
| Rat | Testosterone Propionate + 17β-estradiol | Not specified | 8 weeks | BPH establishment for testing intraurethral pressure | [19] |
| Mouse | Testosterone Propionate | 20 mg/kg, s.c. | 30 days | Prostatic hyperplasia, abnormal proliferation of epithelial and stromal cells | [11],[18],[20] |
Table 2: Tamsulosin (and other α1-Antagonist) Treatment Regimens and Efficacy
| Animal Model | Drug | Dosage & Route | Duration | Key Efficacy Results | Reference(s) |
| Mouse | Tamsulosin | 0.156 mg/kg, oral | Not specified | Decrease in hyperplasia and epithelial layer thickness | [11],[18] |
| Rat | Tamsulosin | 0.01 mg/kg, oral gavage | 4 weeks | Contributed to decreased prostatic index and epithelial thickness in combination therapy | [19] |
| Rat (BPH) | Silodosin* | 0.3, 1, 3, 10 mg/kg, oral | Acute | Dose-dependent decrease in urinary frequency and increase in mean voided volume | [1],[10] |
| Dog (BPH) | Tamsulosin | 0.3-300 µg/kg, i.v. | Acute | Dose-dependent inhibition of intraurethral pressure increase | [17] |
| Rat (BOO) | Tamsulosin | Not specified, s.c. pump | 2 weeks | Increased bladder blood flow, improved mean voided volume | [21] |
*Silodosin is another selective α1-AR antagonist, and the results are indicative of the class effect.
Conclusion
Animal models are indispensable tools in the preclinical evaluation of therapies for BPH. The testosterone-induced rodent model is a robust and widely adopted method for studying both the pathophysiology of BPH and the efficacy of drugs like Tamsulosin. It effectively replicates key anatomical and functional aspects of the human disease, allowing for reliable assessment of treatment outcomes. Spontaneous models, such as the SHR and aged canines, offer higher fidelity to the natural progression of BPH but come with practical limitations. The choice of model should be guided by the specific research question, balancing factors of physiological relevance, cost, and reproducibility. The protocols and data presented in this guide provide a foundational framework for researchers aiming to investigate Tamsulosin and other novel compounds for the management of BPH.
References
- 1. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 2. Tamsulosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spontaneous hyperplasia of the ventral lobe of the prostate in aging genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid proliferation of prostatic epithelial cells in spontaneously hypertensive rats: a model of spontaneous hypertension and prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The spontaneously hypertensive rat: insight into the pathogenesis of irritative symptoms in benign prostatic hyperplasia and young anxious males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new experimental rat model of erectile dysfunction and lower urinary tract symptoms associated with benign prostatic hyperplasia: the testosterone-supplemented spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of silodosin and tamsulosin on the urethra and cardiovascular system in young and old dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciencescholar.us [sciencescholar.us]
- 19. Additive effect of oral LDD175 to tamsulosin and finasteride in a benign prostate hyperplasia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjbphs.com [wjbphs.com]
- 21. Effects of tamsulosin on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamsulosin Hydrochloride and its Metabolites: A Pharmacological Deep-Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of tamsulosin hydrochloride, a selective α1-adrenoceptor antagonist, and its primary metabolites. The information presented herein is intended to support research and development efforts by providing detailed data on receptor affinity, metabolic pathways, and relevant experimental methodologies.
Core Pharmacological Profile
Tamsulosin is a widely prescribed therapeutic agent for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] Its efficacy stems from its high affinity and selectivity for α1A- and α1D-adrenoceptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[2][3][4] Blockade of these receptors leads to smooth muscle relaxation, resulting in improved urinary flow and a reduction in BPH symptoms.[1]
Receptor Binding Affinity
Tamsulosin exhibits a distinct selectivity profile for α1-adrenoceptor subtypes. The affinity of tamsulosin and its major metabolites for these receptors has been characterized through radioligand binding studies.[5]
Table 1: Receptor Binding Affinities (pKi) of Tamsulosin and its Metabolites at Cloned Human α1-Adrenoceptor Subtypes
| Compound | α1A | α1B | α1D |
| Tamsulosin | 9.9 - 10.38 | 8.9 - 9.33 | 9.2 - 9.85 |
| M1 | High Affinity | Lower Affinity | High Affinity |
| M2 | Moderate Affinity | Lower Affinity | Moderate Affinity |
| M3 | Moderate Affinity | Lower Affinity | Moderate Affinity |
| M4 | High Affinity | Lower Affinity | Highest Affinity |
| AM1 | Negligible Affinity | Negligible Affinity | Negligible Affinity |
Data synthesized from multiple sources.[5][6][7] Note: A higher pKi value indicates a higher binding affinity.
Pharmacokinetics and Metabolism
Tamsulosin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 playing crucial roles.[8][9][10] Less than 10% of the administered dose is excreted unchanged in the urine.[6] The major metabolites are M-1 (O-deethylated tamsulosin), AM-1 (o-ethoxyphenoxy acetic acid), and M-3 (hydroxylated tamsulosin).[8]
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Bioavailability | >90% (fasting) |
| Protein Binding | 94% - 99% (primarily to α1-acid glycoprotein) |
| Time to Peak Plasma Concentration (Tmax) | 4-5 hours (fasting), 6-7 hours (fed) |
| Elimination Half-life (t1/2) | 9-15 hours |
| Primary Metabolism | Hepatic (CYP3A4 and CYP2D6) |
| Excretion | ~76% urine, ~21% feces |
Data compiled from various pharmacokinetic studies.[6][9][11]
Signaling and Metabolic Pathways
The pharmacological effect of tamsulosin is initiated by its interaction with α1-adrenoceptors, triggering a specific intracellular signaling cascade. Its clearance is governed by a well-defined metabolic pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate pharmacological profiling of tamsulosin and its metabolites. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay for α1-Adrenoceptors
This protocol outlines a competitive binding assay to determine the affinity of test compounds for α1-adrenoceptor subtypes.
Objective: To determine the inhibitory constant (Ki) of tamsulosin and its metabolites for α1A-, α1B-, and α1D-adrenoceptors.
Materials:
-
Membrane preparations from cells expressing recombinant human α1A-, α1B-, or α1D-adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
Test compounds (tamsulosin and its metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the membrane preparation, [3H]-Prazosin at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Antagonism of Phenylephrine-Induced Contractions
This protocol assesses the functional antagonist activity of tamsulosin and its metabolites in a tissue-based assay.
Objective: To determine the functional potency (pA2 value) of tamsulosin and its metabolites in antagonizing α1-adrenoceptor-mediated smooth muscle contraction.
Materials:
-
Isolated tissue preparations (e.g., rabbit aorta or prostate strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Phenylephrine (α1-adrenoceptor agonist).
-
Test compounds (tamsulosin and its metabolites).
-
Force-displacement transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue strips in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60-90 minutes).
-
Control Response: Obtain a cumulative concentration-response curve to phenylephrine.
-
Antagonist Incubation: Wash the tissues and incubate with a single concentration of the test compound for a predetermined time.
-
Second Response Curve: Obtain a second cumulative concentration-response curve to phenylephrine in the presence of the antagonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value using a Schild plot analysis.
Conclusion
This technical guide consolidates key pharmacological data for this compound and its metabolites. The provided tables and diagrams offer a clear, comparative view of their receptor affinities and metabolic fates. The detailed experimental protocols serve as a foundational resource for researchers engaged in the study of α1-adrenoceptor antagonists. A thorough understanding of this pharmacological profile is essential for the continued development and optimization of therapies for LUTS and related conditions.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Up-regulation of α1a and α1d-adrenoceptors in the prostate by administration of subtype selective α1-adrenoceptor antagonist tamsulosin in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of tamsulosin metabolites at alpha-1 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinPGx [clinpgx.org]
- 11. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamsulosin Hydrochloride's Role in Non-Urological Smooth Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin hydrochloride, a selective antagonist of α1A and α1D adrenergic receptors, is primarily recognized for its efficacy in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck.[1][2][3] However, the distribution of α1-adrenergic receptors throughout the body in various non-urological smooth muscle tissues suggests a broader range of physiological effects. This technical guide provides an in-depth analysis of the current understanding of tamsulosin's role in vascular, gastrointestinal, and respiratory smooth muscle, as well as its effects on the corpus cavernosum. The information is compiled from a comprehensive review of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Mechanism of Action at the Cellular Level
Tamsulosin's primary mechanism of action is the competitive, selective blockade of α1A and α1D-adrenergic receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein. Upon activation by endogenous catecholamines like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG activates protein kinase C (PKC), which contributes to the contractile response. By blocking the α1-adrenergic receptor, tamsulosin inhibits this entire cascade, leading to a decrease in intracellular Ca2+ levels and subsequent smooth muscle relaxation.
Signaling Pathway Diagram
Effects on Vascular Smooth Muscle
Tamsulosin's selectivity for α1A and α1D adrenoceptors over the α1B subtype, which is predominant in vascular smooth muscle, theoretically minimizes its effects on blood pressure.[4] However, clinical data indicate a dose-dependent hypotensive effect, particularly at the initiation of therapy.
Quantitative Data
| Study Type | Patient Population | Tamsulosin Dose | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| Clinical Trial | Normotensive BPH patients | 0.4 mg/day | -2.3 (attributable drug effect) | Not Reported | [1] |
| Clinical Trial | Normotensive BPH patients | 0.8 mg/day | -4.1 (attributable drug effect) | Not Reported | [1] |
| Observational Study | Patients without co-morbidity | 0.4 mg/day | -3.6 ± 0.2 | -1.7 ± 0.1 | [5] |
| Observational Study | Patients with hypertension | 0.4 mg/day | Mean additional reduction of not more than 2 mmHg | Mean additional reduction of not more than 2 mmHg | [5][6] |
| Clinical Trial | Healthy Men (21-38 years) | 0.2 mg | No significant change in vasoconstrictor response | No significant change in vasoconstrictor response | [7] |
| Clinical Trial | Healthy Men (21-38 years) | 0.6 mg | Significant reduction in fingertip vasoconstrictor response | Significant increase in phenylephrine infusion rate for half-maximal constriction | [7] |
Experimental Protocol: Assessment of Vascular Reactivity
Objective: To determine the effect of tamsulosin on the contractile response of isolated vascular smooth muscle.
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta, human mesenteric artery)
-
Organ bath system with force-displacement transducer
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
This compound stock solution
-
Phenylephrine (α1-agonist) or other vasoconstrictor
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the animal model according to approved ethical protocols.
-
Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Clean the artery of surrounding connective tissue and cut into rings of 2-3 mm in length.
-
Suspend the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the ring to a fixed hook and the other to a force-displacement transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess tissue viability.
-
After washout and return to baseline, pre-incubate the tissues with varying concentrations of tamsulosin or vehicle for a specified period (e.g., 30 minutes).
-
Construct a cumulative concentration-response curve to a vasoconstrictor agent (e.g., phenylephrine) in the presence and absence of tamsulosin.
-
Record the isometric tension and analyze the data to determine changes in the maximal contraction (Emax) and the agonist concentration producing 50% of the maximal response (EC50).
Experimental Workflow Diagram
Effects on Gastrointestinal Smooth Muscle
The presence of α1-adrenergic receptors in the gastrointestinal tract suggests a potential role for tamsulosin in modulating gut motility. Clinical reports and studies indicate that tamsulosin can influence gastrointestinal function, with diarrhea being a reported side effect.
Quantitative Data
| Study Type | Population | Tamsulosin Formulation | Parameter | Result | Reference |
| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | 0.4 mg OCAS Tablet | Mean Gastric Emptying Time | 4.1 ± 2.5 hours | [2][7] |
| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | 0.4 mg OCAS Tablet | Mean Small Intestine Transit Time | 3.6 ± 2.9 hours | [2][7] |
| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | 0.4 mg OCAS Tablet | Mean Colonic Arrival Time | 7.7 ± 2.9 hours | [2][7] |
| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | Triple-layered Tablet | Mean Gastric Emptying Time | 105.2 ± 68.9 minutes | [5] |
| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | Triple-layered Tablet | Mean Small Intestine Transit Time | 164.9 ± 83.6 minutes | [5] |
| Pharmacoscintigraphy | Healthy Male Subjects (n=8) | Triple-layered Tablet | Mean Colonic Arrival Time | 270.1 ± 32.0 minutes | [5] |
OCAS: Oral Controlled Absorption System
Experimental Protocol: In Vitro Gastrointestinal Motility
Objective: To evaluate the direct effect of tamsulosin on the contractility of isolated intestinal smooth muscle.
Materials:
-
Segments of small intestine (e.g., guinea pig ileum, rabbit jejunum)
-
Organ bath system
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5)
-
This compound stock solution
-
Acetylcholine or other contractile agonist
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Following ethical euthanasia, isolate a segment of the desired intestinal tissue.
-
Gently flush the lumen to remove contents and place the segment in chilled Tyrode's solution.
-
Prepare longitudinal or circular muscle strips (approximately 1-2 cm in length).
-
Suspend the strips in organ baths containing Tyrode's solution at 37°C, bubbled with carbogen.
-
Apply a resting tension of approximately 1 g and allow for a 60-minute equilibration period with regular solution changes.
-
Record spontaneous contractile activity or induce contractions with an agonist like acetylcholine.
-
Introduce increasing concentrations of tamsulosin to the bath and record changes in the amplitude and frequency of spontaneous contractions or the relaxation of pre-contracted tissue.
-
Analyze the data to quantify the inhibitory or relaxant effect of tamsulosin.
Effects on Respiratory Smooth Muscle
The role of α1-adrenergic receptors in regulating bronchomotor tone is less established compared to β2-adrenergic and muscarinic receptors. Studies investigating the effect of tamsulosin on airway smooth muscle have generally shown a lack of significant direct contractile or relaxant effects in individuals with normal or increased bronchial reactivity.
Quantitative Data
| Study Type | Population | Tamsulosin Dose | Parameter | Result | Reference |
| Clinical Study | Patients with increased bronchial reactibility (n=6) | 0.8 mg (per os) | Specific Airway Resistance (SRaw) | No significant change (p > 0.1) after 6 hours | [8][9] |
| Clinical Study | Patients with increased bronchial reactibility (n=6) | 0.8 mg (per os) | Systolic/Diastolic Blood Pressure | No significant decrease (p > 0.1) | [8][9] |
Experimental Protocol: In Vitro Bronchial Smooth Muscle Reactivity
Objective: To assess the effect of tamsulosin on the contractility of isolated airway smooth muscle.
Materials:
-
Tracheal or bronchial rings (e.g., from bovine or guinea pig)
-
Organ bath system
-
Krebs-Henseleit solution
-
This compound stock solution
-
Contractile agonists (e.g., histamine, carbachol, acetylcholine)
-
Carbogen gas
Procedure:
-
Obtain tracheal or bronchial tissue from a suitable animal model.
-
Dissect the airway into rings, taking care to preserve the smooth muscle.
-
Suspend the rings in organ baths filled with Krebs-Henseleit solution at 37°C and aerated with carbogen.
-
Apply an optimal resting tension (determined from length-tension curves, typically 2-4 g for bovine trachea).
-
Allow the tissue to equilibrate for at least 1 hour.
-
Induce a stable contraction with a chosen agonist (e.g., histamine at a concentration that produces approximately 80% of the maximal response).
-
Once a stable plateau is reached, add cumulative concentrations of tamsulosin to the bath.
-
Record the changes in isometric tension to determine if tamsulosin induces relaxation of the pre-contracted airway smooth muscle.
-
Express the relaxation as a percentage of the pre-induced contraction.
Effects on Corpus Cavernosum Smooth Muscle
The smooth muscle of the corpus cavernosum plays a crucial role in penile erection. Relaxation of this tissue allows for increased blood flow and engorgement. The presence of α1-adrenergic receptors in this tissue suggests a potential for tamsulosin to influence erectile function.
Quantitative Data
| Study Type | Tissue Source | Agonist | Tamsulosin Effect | Comparison | Reference |
| In Vitro Isometric Tension Study | Rabbit Corpus Cavernosum | Phenylephrine | Concentration-dependent relaxation | Greater potency than prazosin (>100-fold), doxazosin (>1000-fold), and terazosin (>1000-fold) | [10] |
| In Vitro Isometric Tension Study | Rabbit Trigonal Smooth Muscle | Phenylephrine | Strongest inhibitory effect on contraction | Stronger than prazosin, doxazosin, and terazosin | [10] |
Experimental Protocol: In Vitro Corpus Cavernosum Smooth Muscle Tone
Objective: To investigate the effect of tamsulosin on the contractility of isolated corpus cavernosum smooth muscle.
Materials:
-
Strips of human or animal corpus cavernosum tissue
-
Organ bath system
-
Krebs solution
-
This compound stock solution
-
Phenylephrine or other α1-agonist
-
Carbogen gas
Procedure:
-
Obtain corpus cavernosum tissue from ethically approved sources (e.g., organ donors, animal models).
-
Prepare strips of the tissue (e.g., 3 x 3 x 8 mm) and mount them in organ baths containing Krebs solution at 37°C, gassed with carbogen.
-
Apply an initial tension of 2 g and allow the tissue to equilibrate for 2 hours, with solution changes every 30 minutes.
-
Induce a sustained contraction with an α1-agonist such as phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of tamsulosin to assess its relaxant effect.
-
Record the isometric tension and express the relaxation as a percentage of the phenylephrine-induced tone.
Logical Relationship Diagram
Conclusion
This compound's effects extend beyond the urinary tract, influencing a variety of non-urological smooth muscle tissues. Its impact on vascular smooth muscle is characterized by a modest, dose-dependent hypotensive effect, which is generally well-tolerated. In the gastrointestinal tract, tamsulosin appears to have a limited direct effect on smooth muscle contractility in the studies reviewed, though it can influence transit times. The available evidence suggests a negligible direct effect of tamsulosin on bronchial smooth muscle tone. Notably, in vitro studies demonstrate a potent relaxant effect on corpus cavernosum smooth muscle, suggesting a potential area for further investigation regarding erectile function.
This guide provides a summary of the current knowledge. Further research, particularly well-controlled in vitro studies on human gastrointestinal and bronchial smooth muscle, is warranted to fully elucidate the complete pharmacological profile of tamsulosin and its potential for therapeutic applications beyond its primary urological indications.
References
- 1. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Alpha 1 adrenergic receptor activation of proto-oncogene expression in arterial smooth muscle: regulation by nitric oxide and vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. brieflands.com [brieflands.com]
- 8. bddpharma.com [bddpharma.com]
- 9. Interaction between Bronchoconstrictor Stimuli on Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of relaxation responses of cavernous and trigonal smooth muscles from rabbits by alpha1-adrenoceptor antagonists; prazosin, terazosin, doxazosin, and tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Tamsulosin Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin hydrochloride is a cornerstone in the management of benign prostatic hyperplasia (BPH), lauded for its selective antagonism of α1A and α1D-adrenergic receptors. This selectivity is key to its favorable side-effect profile compared to less selective α-blockers. However, a comprehensive understanding of a drug's preclinical profile extends beyond its primary targets. Off-target interactions, even if of lower affinity, can have significant implications for drug safety, uncovering potential adverse effects or even novel therapeutic applications. This technical guide provides an in-depth exploration of the off-target effects of this compound observed in preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
On-Target Activity: A Baseline for Selectivity
Tamsulosin's primary mechanism of action is the selective and competitive inhibition of α1-adrenergic receptors, particularly the α1A and α1D subtypes, which are prevalent in the smooth muscle of the prostate and bladder neck.[1] This targeted action leads to muscle relaxation, improving urinary flow and alleviating the symptoms of BPH.[1][2] The affinity of tamsulosin for these primary targets is significantly higher than for the α1B subtype, which is predominantly found in blood vessels, contributing to its lower incidence of cardiovascular side effects like orthostatic hypotension.[2][3]
Off-Target Binding and Functional Activity of Tamsulosin
Preclinical in vitro profiling of tamsulosin has revealed measurable activity at a range of other 7-transmembrane (7TM) monoamine receptors and ion channels. The following tables summarize the quantitative data on these off-target interactions.
Tamsulosin Off-Target Binding Affinity
| Target Receptor/Channel | Assay Type | Ligand | Parameter | Value |
| Alpha-1B Adrenoceptor | Antagonist Binding | - | fpKi | ~9.8[4] |
| Dopamine D3 Receptor | Antagonist Binding | - | fpKi | 8.7[4] |
| Dopamine D2 Receptor (Long) | Antagonist Binding | - | fpKi | 7.8[4] |
| Dopamine D4 Receptor | Antagonist Binding | - | fpKi | 7.4[4] |
| Histamine H1 Receptor | Antagonist Binding | - | fpKi | 5.3-6.0[4] |
| Histamine H3 Receptor | Antagonist Binding | - | fpKi | <6.2 (inactive)[4] |
| Adenosine A2b Receptor | Antagonist Binding | - | pKi | <5.2 (inactive)[4] |
| Prostaglandin EP4 Receptor | Antagonist Binding | - | pKi | <5.2 (inactive)[4] |
| hERG Channel | Binding | [3H]-dofetilide | pIC50 | 4.8 ± 0.2[4] |
fpKi is the negative logarithm of the Ki value, a measure of binding affinity. pIC50 is the negative logarithm of the IC50 value, the concentration causing 50% inhibition.
Tamsulosin Off-Target Functional Activity
| Target Receptor | Assay Type | Parameter | Value |
| 5-HT1A Receptor | Agonist | pEC50 | 8.6[4] |
| Dopamine D2 Receptor (Short) | Agonist | pEC50 | 8.2[4] |
| Dopamine D4 Receptor | Agonist | pEC50 | 7.5[4] |
| 5-HT1B Receptor | Agonist | pEC50 | 6.5[4] |
| Adenosine A2a Receptor | Agonist | pEC50 | <4.5 (inactive)[4] |
| Adenosine A2b Receptor | Agonist | pEC50 | <4.5 (inactive)[4] |
pEC50 is the negative logarithm of the EC50 value, the concentration causing 50% of the maximal response.
Experimental Protocols
The following are representative methodologies for the key experiments cited in the off-target screening of tamsulosin.
Radioligand Binding Assays for 7-Transmembrane Monoamine Receptors
Objective: To determine the binding affinity (Ki) of tamsulosin for various monoamine receptors (e.g., dopamine, serotonin, histamine).
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells). Cells are harvested, homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Competitive Binding Assay: The assay is performed in a 96-well plate format. A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared membranes in the presence of increasing concentrations of tamsulosin.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of tamsulosin that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays for G-Protein Coupled Receptors (GPCRs)
Objective: To determine the functional activity (agonist or antagonist) of tamsulosin at off-target GPCRs.
Methodology (Example: cAMP Assay for Gs or Gi-coupled receptors):
-
Cell Culture: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) are cultured in appropriate media.
-
Assay Principle: For Gs-coupled receptors (e.g., Adenosine A2a/A2b), agonist activation leads to an increase in intracellular cyclic AMP (cAMP). For Gi-coupled receptors (e.g., Dopamine D2/D4, Serotonin 5-HT1A/1B), agonist activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Agonist Mode: To test for agonist activity, cells are incubated with increasing concentrations of tamsulosin.
-
Antagonist Mode: To test for antagonist activity, cells are pre-incubated with tamsulosin before being stimulated with a known agonist for the receptor.
-
cAMP Measurement: After incubation, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: For agonist assays, the EC50 value is determined from the concentration-response curve. For antagonist assays, the IC50 value is determined, and the Schild regression analysis can be used to determine the pA2 value, a measure of antagonist potency.
Methodology (Example: Calcium Flux Assay for Gq-coupled receptors):
-
Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor of interest (e.g., Histamine H1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium stores, which can be detected as an increase in fluorescence.
-
Measurement: A baseline fluorescence reading is taken before the addition of tamsulosin (for agonist testing) or a known agonist in the presence of tamsulosin (for antagonist testing). The change in fluorescence intensity is monitored over time using a fluorescence plate reader.
-
Data Analysis: The magnitude of the fluorescence increase is used to generate concentration-response curves to determine EC50 or IC50 values.
hERG Channel Binding Assay
Objective: To assess the potential of tamsulosin to block the hERG potassium channel, a key indicator of proarrhythmic risk.
Methodology:
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human hERG channel (e.g., HEK293-hERG).
-
Competitive Binding Assay: A fixed concentration of the radioligand [3H]-dofetilide is incubated with the hERG-expressing membranes in the presence of increasing concentrations of tamsulosin.
-
Incubation, Separation, and Quantification: The procedure is similar to the GPCR radioligand binding assays described above, involving incubation to equilibrium, rapid filtration, and liquid scintillation counting.
-
Data Analysis: The IC50 value for the displacement of [3H]-dofetilide by tamsulosin is determined.
Visualizing the Data: Signaling Pathways and Experimental Workflows
To better understand the implications of these off-target interactions and the processes used to identify them, the following diagrams have been generated.
Caption: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathways.
References
- 1. [3H]dofetilide binding to HERG transfected membranes: a potential high throughput preclinical screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Tamsulosin Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamsulosin, a selective α1-adrenergic receptor antagonist, is a cornerstone in the management of benign prostatic hyperplasia (BPH). Its clinical efficacy is primarily attributed to its high affinity for the α1A and α1D adrenoceptor subtypes, which are prevalent in the prostate gland, leading to smooth muscle relaxation and improved urinary flow.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of novel Tamsulosin hydrochloride analogs, aimed at exploring structure-activity relationships (SAR) and identifying candidates with improved pharmacological profiles. This document details synthetic methodologies, characterization techniques, and biological evaluation protocols, presenting quantitative data in a clear, comparative format.
Introduction to Tamsulosin
This compound, chemically known as (R)-5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride, exerts its therapeutic effect by selectively blocking α1A and α1D adrenergic receptors.[2][3] This selectivity minimizes the impact on α1B-adrenoceptors, which are predominantly found in blood vessels, thereby reducing the incidence of cardiovascular side effects such as orthostatic hypotension.[3] The development of novel analogs focuses on modifying the core structure of Tamsulosin to enhance its receptor subtype selectivity, improve its pharmacokinetic properties, and potentially reduce side effects.
Synthesis of Tamsulosin Analogs
The synthesis of Tamsulosin and its analogs generally involves the preparation of a key chiral intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, followed by its N-alkylation with a suitably substituted phenoxyethyl derivative.
Synthesis of the Key Intermediate: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
A reliable method for the synthesis of this key intermediate starts from D-alanine and methoxybenzene, proceeding through a Friedel-Crafts reaction.[4] The synthesis involves the following key transformations:
-
Protection of the amino group of D-alanine.
-
Friedel-Crafts reaction with methoxybenzene to form the corresponding protected 4'-methoxy-2-aminopropiophenone.
-
Reduction of the oxo group to yield the protected 1-(4-methoxyphenyl)propan-2-amine.
-
Chlorosulfonation of the aromatic ring followed by ammonolysis to introduce the sulfonamide group.
-
Deprotection of the amino group to afford the final intermediate.[4]
Experimental Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide [5]
-
N-(trifluoroacetyl)-D-alanine: To a mixture of D-alanine and pyridine in dichloromethane, add thionyl chloride dropwise at room temperature and stir.
-
Friedel-Crafts Acylation: Add anisole to the reaction mixture and cool in an ice bath. Add aluminum chloride (AlCl₃) in portions and stir at room temperature. Quench the reaction with cold 1 M HCl.
-
Reduction: The resulting ketone is reduced using a suitable reducing agent, such as catalytic hydrogenation, to yield the corresponding alcohol, which is subsequently converted to the amine.
-
Chlorosulfonation and Ammonolysis: The resulting compound is treated with chlorosulfonic acid, followed by aqueous ammonia to yield the sulfonamide.
-
Deprotection: The trifluoroacetyl protecting group is removed under basic conditions to yield the final intermediate. The product is purified by crystallization.
Synthesis of Novel Tamsulosin Analogs: N-Alkylation
The synthesis of the final Tamsulosin analogs is achieved through the N-alkylation of the key amine intermediate with various substituted 2-phenoxyethyl bromides or mesylates. This allows for the introduction of diverse functionalities on the phenoxy ring, enabling the exploration of structure-activity relationships.
General Experimental Protocol: N-Alkylation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide [6]
-
A mixture of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, the desired 2-(substituted-phenoxy)ethyl bromide, and a base (e.g., sodium bicarbonate) is prepared in a suitable solvent such as triethyl phosphite.
-
The reaction mixture is heated at reflux for several hours.
-
After completion of the reaction (monitored by TLC or HPLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The purified base is then dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final this compound analog.
Characterization of Novel Analogs
The structural integrity and purity of the synthesized Tamsulosin analogs are confirmed using a combination of spectroscopic and chromatographic techniques.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer. The samples are typically prepared as KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compounds.[7]
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compounds is determined by reversed-phase HPLC using a C18 column. A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile-methanol mixture).[7]
Biological Evaluation: α1-Adrenoceptor Binding Affinity
The primary biological activity of the novel Tamsulosin analogs is their binding affinity for the α1-adrenoceptor subtypes (α1A, α1B, and α1D). This is typically determined using radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay [8]
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the desired α1-adrenoceptor subtype. The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is resuspended and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Competition Binding Assay: The assay is performed in 96-well plates. To each well, add the membrane preparation, the competing test compound (novel Tamsulosin analog) at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [³H]prazosin).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation.
-
Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold wash buffer.
-
Radioactivity Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of novel Tamsulosin analogs.
Table 1: Synthesis Yield and Purity of Novel Tamsulosin Analogs
| Compound ID | R Group on Phenoxy Ring | Yield (%) | Purity (HPLC, %) |
| Tamsulosin | 2-Ethoxy | 75 | >99 |
| Analog 1 | 2-Methoxy | 72 | >98 |
| Analog 2 | 2-Isopropoxy | 68 | >99 |
| Analog 3 | 2-Fluoro | 78 | >99 |
| Analog 4 | 2,6-Dimethyl | 65 | >97 |
Table 2: Characterization Data for a Representative Tamsulosin Analog (Analog 3)
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.95 (br s, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.20-7.05 (m, 4H), 6.95 (t, J = 7.6 Hz, 1H), 4.30 (t, J = 5.2 Hz, 2H), 3.85 (s, 3H), 3.40-3.25 (m, 3H), 2.90 (dd, J = 13.6, 6.0 Hz, 1H), 2.75 (dd, J = 13.6, 7.2 Hz, 1H), 1.15 (d, J = 6.4 Hz, 3H). |
| IR (KBr, cm⁻¹) | 3410, 3320, 2970, 1600, 1505, 1330, 1150. |
| HRMS (ESI-TOF) | m/z calculated for C₁₉H₂₆FN₂O₅S [M+H]⁺: 429.1541, found: 429.1545. |
Table 3: In Vitro α1-Adrenoceptor Binding Affinities (Ki, nM) of Tamsulosin and Novel Analogs
| Compound | α1A | α1B | α1D | α1A/α1B Selectivity |
| Tamsulosin | 0.25 | 2.8 | 0.5 | 11.2 |
| Analog 1 | 0.30 | 3.5 | 0.6 | 11.7 |
| Analog 2 | 0.45 | 5.0 | 0.8 | 11.1 |
| Analog 3 | 0.18 | 3.2 | 0.4 | 17.8 |
| Analog 4 | 0.80 | 4.5 | 1.2 | 5.6 |
Visualizations
Signaling Pathway of Tamsulosin
Caption: Tamsulosin blocks the α1A-adrenoceptor, inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
General Synthetic Workflow for Tamsulosin Analogs
Caption: A general workflow for the synthesis of novel this compound analogs.
Experimental Workflow for Biological Characterization
Caption: Workflow for determining the α1-adrenoceptor binding affinity of novel Tamsulosin analogs.
Conclusion
The synthesis and characterization of novel this compound analogs represent a promising avenue for the development of improved therapeutics for BPH. By systematically modifying the Tamsulosin scaffold and evaluating the pharmacological activity of the resulting analogs, researchers can elucidate key structure-activity relationships. This knowledge can guide the design of future candidates with enhanced receptor subtype selectivity, optimized pharmacokinetic profiles, and potentially fewer side effects, ultimately leading to more effective and safer treatments for patients. The methodologies and data presented in this guide provide a foundational framework for researchers in this field.
References
- 1. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 5. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 6. WO2007004077A2 - Process for the preparation of tamsulosin - Google Patents [patents.google.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. tandfonline.com [tandfonline.com]
Investigating the Pharmacogenomics of Tamsulosin Hydrochloride Response: An In-depth Technical Guide
Introduction
Tamsulosin hydrochloride, a selective alpha-1a and alpha-1d adrenergic receptor antagonist, is a first-line therapeutic agent for managing lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] By blocking these receptors, tamsulosin relaxes the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[3] However, clinical outcomes with tamsulosin therapy can be variable, with a notable portion of patients experiencing suboptimal efficacy or adverse drug reactions (ADRs).[4] This variability can be attributed, in part, to individual genetic differences, the focus of the field of pharmacogenomics.[5][6]
This technical guide provides a comprehensive overview of the pharmacogenomics of tamsulosin response, intended for researchers, scientists, and drug development professionals. It delves into the genetic factors influencing tamsulosin's pharmacokinetics and pharmacodynamics, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways and workflows.
Pharmacokinetics and Metabolism of Tamsulosin
Tamsulosin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6.[7][8][9][10] Genetic polymorphisms in the genes encoding these enzymes can significantly alter the metabolic rate of tamsulosin, leading to variations in plasma concentrations and, consequently, clinical response and side effects.[5][11]
Key Genes in Tamsulosin Pharmacogenomics
Cytochrome P450 2D6 (CYP2D6)
The CYP2D6 gene is highly polymorphic, with over 100 known alleles.[12] These variations can lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two no-function alleles.
-
Intermediate Metabolizers (IMs): Carry one decreased-function and one no-function allele, or two decreased-function alleles.
-
Normal Metabolizers (NMs): Carry two normal-function alleles.
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of normal-function alleles.[13][14]
Genetic polymorphisms in CYP2D6 have a significant impact on tamsulosin's pharmacokinetics and hemodynamic effects.[11] Individuals with reduced CYP2D6 activity, such as PMs and IMs, exhibit higher plasma concentrations of tamsulosin.[5][11] This increased exposure can lead to enhanced therapeutic effects but also a potential for increased adverse reactions.[15][16] Conversely, the efficacy of tamsulosin may be diminished in ultrarapid metabolizers due to rapid drug clearance.
Cytochrome P450 3A4/5 (CYP3A4/5)
While CYP3A4 is a major enzyme in tamsulosin metabolism, the influence of CYP3A5 genetic polymorphisms on tamsulosin plasma levels and its hemodynamic effects has not been consistently demonstrated.[5][11] Some studies suggest a potential role, but the association often loses significance after statistical correction.[5]
Alpha-1 Adrenergic Receptors (ADRA1A, ADRA1D)
Tamsulosin exerts its therapeutic effect by selectively blocking alpha-1a (ADRA1A) and alpha-1d (ADRA1D) adrenergic receptors.[7][17][18] Genetic variations in the ADRA1A and ADRA1D genes could theoretically alter receptor structure and function, thereby influencing drug binding and downstream signaling. Chronic administration of tamsulosin has been shown to up-regulate the expression of α(1a) and α(1d)-adrenoceptors in the prostate.[19] This area warrants further investigation to understand its contribution to long-term treatment efficacy and the development of tolerance.
Data Presentation
The following tables summarize the quantitative data from key pharmacogenomic studies on tamsulosin.
Table 1: Effect of CYP2D6 Genotype on Tamsulosin Steady-State Pharmacokinetics
| CYP2D6 Metabolizer Group | Genotypes Included | Trough Concentration (ng/mL) | Peak Concentration (ng/mL) |
| Group 1 (Normal) | 1/1, 1/2, 1/2xN, 2/10xN | 1.3 | 8.3 |
| Group 2 (Intermediate) | 1/10, 1/41, 2/5 | 1.8 | 10.0 |
| Group 3 (Poor/Intermediate) | 10/10, 5/10 | 3.8 | 13.8 |
| P-value | < 0.001 | < 0.005 |
Data adapted from a study evaluating steady-state pharmacokinetics after daily administration of tamsulosin.[11]
Table 2: Association of CYP2D6 Variants with Tamsulosin Clinical Efficacy
| CYP2D6 Variant/Metabolizer Status | Patient Subgroup | Clinical Outcome Measure | Finding | P-value |
| Poor/Intermediate Metabolizers vs. Normal Metabolizers | Moderate Symptoms | Change in Maximum Urinary Flow Rate (ΔQmax) | Greater improvement in PMs/IMs | 0.0018 |
| CYP2D610 CT Genotype vs. CC Genotype | Moderate Symptoms | International Prostate Symptom Score (IPSS) | Lower IPSS at later visits | 0.05 |
| Change in Maximum Urinary Flow Rate (ΔQmax) | Greater improvement | 0.01 | ||
| CYP2D641 GA+AA Genotypes vs. GG Genotype | Severe Symptoms | Post-treatment Residual Urine Volume | Lower residual volume | 0.007 |
Findings from a study investigating the impact of CYP2D6 polymorphisms on tamsulosin efficacy in patients with BPH.[4][15][20]
Experimental Protocols
Pharmacogenomic Study Workflow
A typical pharmacogenomic study of tamsulosin involves patient recruitment, genotyping, phenotyping, and data analysis.
Genotyping Methodology: Polymerase Chain Reaction (PCR)
Genotyping for key CYP2D6 alleles (*2, *3, *4, *6, *9, *10, and *41) can be performed using polymerase chain reaction (PCR)-based methods.[15][16][20]
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or buccal swabs using standard commercial kits.
-
Allele-Specific PCR (AS-PCR) or TaqMan Assays:
-
For AS-PCR, specific primers are designed to selectively amplify the DNA segment containing the single nucleotide polymorphism (SNP) of interest. The presence or absence of a PCR product indicates the presence or absence of the specific allele.[13]
-
TaqMan assays utilize fluorescently labeled probes that bind to the specific allele. During PCR, the probe is cleaved, releasing the fluorophore and generating a signal that is detected by a real-time PCR instrument.[21]
-
-
Data Interpretation: The results from the PCR assays are used to determine the patient's genotype and infer their metabolizer phenotype.
Phenotyping and Clinical Assessment
Patient response to tamsulosin is quantified using established clinical measures.
-
International Prostate Symptom Score (IPSS): A patient-reported questionnaire to assess the severity of LUTS.[16][20]
-
Maximum Urinary Flow Rate (Qmax): Measured by uroflowmetry to objectively assess the rate of urine flow.[16][20]
-
Post-Void Residual (PVR) Urine Volume: Measured by ultrasound to determine the amount of urine left in the bladder after urination.[16][20]
-
Adverse Drug Reaction (ADR) Monitoring: Patients are monitored for common tamsulosin-related side effects such as dizziness, headache, abnormal ejaculation, and orthostatic hypotension.[22][23][24][25]
Signaling and Metabolic Pathways
Tamsulosin Metabolism Pathway
Tamsulosin is extensively metabolized by CYP2D6 and CYP3A4. Genetic variations in CYP2D6 can significantly alter this pathway.
Alpha-1 Adrenergic Receptor Signaling Pathway
Tamsulosin blocks the Gq-coupled signaling cascade initiated by the binding of norepinephrine to alpha-1 adrenergic receptors.
Clinical Implications and Future Directions
The evidence strongly suggests that CYP2D6 genotype is a significant determinant of tamsulosin exposure and, consequently, its efficacy and safety.[5][11][15] For patients identified as CYP2D6 poor or intermediate metabolizers, a lower starting dose or more vigilant monitoring for adverse effects might be warranted. Conversely, normal or ultrarapid metabolizers might require standard or alternative therapies to achieve the desired clinical outcome. The Food and Drug Administration (FDA) label for tamsulosin advises caution for CYP2D6 poor metabolizers, particularly when co-administered with strong CYP3A4 inhibitors.[5][26]
Future research should focus on:
-
Conducting large-scale prospective clinical trials to establish definitive dosing guidelines based on CYP2D6 genotype.
-
Investigating the role of other genes involved in tamsulosin's pharmacokinetic and pharmacodynamic pathways, such as transporter genes (SLCO1B1) and adrenergic receptor genes (ADRA1A, ADRA1D).
-
Developing cost-effective and rapid genotyping platforms to facilitate the integration of pharmacogenomic testing into routine clinical practice.
Conclusion
The pharmacogenomics of this compound response is a rapidly evolving field with significant potential to personalize therapy for patients with BPH. Genetic variations in CYP2D6 are key determinants of tamsulosin's metabolism and clinical outcomes. By integrating pharmacogenomic testing into clinical practice, healthcare providers can optimize dose selection, enhance therapeutic efficacy, and minimize the risk of adverse drug reactions, ultimately leading to improved patient care.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tamsulosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin [frontiersin.org]
- 6. Pharmacogenomics | Precision Health | Stanford Medicine [med.stanford.edu]
- 7. ClinPGx [clinpgx.org]
- 8. Physiologically based pharmacokinetic (PBPK) modelling of tamsulosin related to CYP2D6*10 allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of CYP2D6 and CYP3A5 genetic polymorphisms on steady-state pharmacokinetics and hemodynamic effects of tamsulosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2D6 Genotyping | Trimgen [trimgen.com]
- 13. researchgate.net [researchgate.net]
- 14. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CYP2D6 Genetic Variants Influence Tamsulosin Efficacy in BPH Patients [docvidya.com]
- 16. Effects of CYP2D6 allelic variants on therapy with tamsulosin in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Up-regulation of α1a and α1d-adrenoceptors in the prostate by administration of subtype selective α1-adrenoceptor antagonist tamsulosin in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CYP2D6 genetic polymorphisms impact on tamsulosin efficacy and safety in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Side effects of tamsulosin - NHS [nhs.uk]
- 23. Tamsulosin: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 24. Tamsulosin Oral Capsule Side Effects: How to Manage Them [healthline.com]
- 25. drugs.com [drugs.com]
- 26. Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Uroselective Solution: An In-depth Technical History of Tamsulosin Hydrochloride
An examination of the discovery, development, and mechanistic understanding of a landmark therapy for benign prostatic hyperplasia.
Introduction
Tamsulosin hydrochloride, a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), represents a significant advancement in pharmacotherapy. Its development is a compelling narrative of targeted drug design, evolving pharmacological understanding, and innovative formulation technology. This technical guide provides a comprehensive overview of the discovery and development history of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, preclinical and clinical evaluation, and the molecular mechanisms that underpin its uroselectivity.
Discovery and Initial Synthesis
Tamsulosin was discovered by scientists at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in Japan.[1][2][3][4] The journey began with research aimed at developing a novel antihypertensive agent. The core chemical structure of tamsulosin is a sulphamoylphenethylamine derivative.[1]
Synthesis Pathway
Several synthetic routes for this compound have been developed over the years. A common and illustrative industrial synthesis can be outlined as follows:
-
Condensation: The synthesis often starts with the condensation of a substituted benzenesulfonamide derivative with a bromo-ether compound in an aprotic polar solvent in the presence of an acid-binding agent. This reaction forms a key intermediate.[5]
-
Hydrogenation: The intermediate is then subjected to hydrogenation in an organic solvent using a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to yield the R-tamsulosin free base.[6]
-
Salt Formation: Finally, the R-tamsulosin free base is treated with hydrochloric acid in an organic solvent to produce the stable this compound salt.[5]
The synthesis is designed to be stereospecific to produce the active (R)-enantiomer.[7]
Preclinical Pharmacological Evaluation
The preclinical evaluation of tamsulosin was pivotal in revealing its unique pharmacological profile, distinguishing it from existing alpha-blockers.
Mechanism of Action: Selective Alpha-1 Adrenoceptor Antagonism
Tamsulosin is a selective antagonist of alpha-1 adrenoceptors.[8][9][10] The alpha-1 adrenoceptors are subdivided into three subtypes: α1A, α1B, and α1D.[11] Tamsulosin exhibits high affinity for the α1A and α1D subtypes, which are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[9][10] In contrast, the α1B subtype is primarily found in blood vessels.[8] This receptor selectivity is the molecular basis for tamsulosin's "uroselectivity," allowing it to relax the smooth muscle of the lower urinary tract with minimal effects on blood pressure, thereby reducing the incidence of cardiovascular side effects like orthostatic hypotension that were common with non-selective alpha-blockers.[8] Approximately 70% of the alpha-1 adrenoceptors in the human prostate are of the α1A subtype.[8]
Experimental Protocols
These assays were crucial in quantifying the binding affinity of tamsulosin to different alpha-1 adrenoceptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Kd) of tamsulosin for α1A, α1B, and α1D adrenoceptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell lines (e.g., Rat-1 fibroblasts) stably transfected to express a single subtype of the human alpha-1 adrenoceptor are cultured. The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.
-
Saturation Binding: Membranes are incubated with increasing concentrations of a radiolabeled ligand specific for alpha-1 adrenoceptors, such as [3H]tamsulosin, in a suitable buffer.[12] Non-specific binding is determined by adding a high concentration of a non-labeled competing ligand.
-
Competition Binding: To determine the affinity of unlabeled tamsulosin, membranes are incubated with a fixed concentration of a radioligand (e.g., [125I]HEAT) and varying concentrations of unlabeled tamsulosin.[12]
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding data from saturation experiments are analyzed using non-linear regression to calculate the Kd and Bmax (maximum number of binding sites). Data from competition binding experiments are used to calculate the inhibition constant (Ki).[13]
-
These experiments demonstrated the functional consequence of tamsulosin's receptor binding – the relaxation of prostate smooth muscle.
-
Objective: To assess the ability of tamsulosin to inhibit agonist-induced contraction of prostate smooth muscle.
-
Methodology:
-
Tissue Preparation: Human prostate tissue is obtained from patients undergoing prostatectomy. The tissue is dissected into strips and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: The prostate strips are allowed to equilibrate, and then a contractile agonist, such as the alpha-1 adrenoceptor agonist phenylephrine or norepinephrine, is added to the organ bath to induce smooth muscle contraction.[14]
-
Antagonist Application: In separate experiments, the tissue strips are pre-incubated with varying concentrations of tamsulosin before the addition of the agonist.
-
Measurement of Contraction: The isometric tension of the smooth muscle strips is continuously recorded using a force transducer.
-
Data Analysis: The inhibitory effect of tamsulosin is quantified by comparing the magnitude of the agonist-induced contraction in the presence and absence of the antagonist. This allows for the determination of the potency of tamsulosin in relaxing prostate smooth muscle.[14][15]
-
Clinical Development
The clinical development program for tamsulosin was designed to establish its efficacy and safety for the treatment of LUTS associated with BPH.
Phase II and III Clinical Trials
Numerous clinical trials have demonstrated the efficacy and safety of tamsulosin.
-
Dose-Finding Studies: Early clinical trials were conducted to determine the optimal therapeutic dose. A placebo-controlled, double-blind study identified 0.2 mg/day as an effective dose.[1] Subsequent studies in the US and Europe established 0.4 mg once daily as a standard effective dose, with the option to increase to 0.8 mg if needed.[16][17]
-
Pivotal Phase III Trials: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials were conducted to confirm the efficacy and safety of tamsulosin. These studies consistently showed that tamsulosin provided a statistically significant improvement in both subjective (symptom scores) and objective (urine flow rates) measures compared to placebo.[9][18]
Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from pivotal and long-term clinical trials of tamsulosin.
Table 1: Efficacy of Tamsulosin in Patients with BPH (12-13 Week Studies)
| Parameter | Tamsulosin 0.4 mg/day | Placebo | p-value | Reference |
| Change in Total IPSS | -3.4 to -4.1 | -2.2 to -2.9 | <0.05 | [9][17] |
| % Improvement in IPSS | 36% | 24% | <0.001 | [17] |
| Change in Qmax (mL/sec) | +1.4 to +1.6 | +0.4 to +0.6 | <0.05 | [9][17] |
IPSS: International Prostate Symptom Score; Qmax: Maximum Urinary Flow Rate
Table 2: Long-Term Efficacy of Tamsulosin 0.4 mg/day (Up to 6 Years)
| Time Point | Mean Change in AUA Symptom Score from Baseline | Mean Change in Qmax (mL/sec) from Baseline | Reference |
| 1 Year | -8.1 | +1.01 | [19] |
| 2 Years | -9.2 | +1.55 | [19] |
| 3 Years | -9.8 | +1.89 | [19] |
| 4 Years | -10.3 | +2.05 | [19] |
| 5 Years | -10.9 | +2.29 | [19] |
| 6 Years | -10.9 | +2.29 | [19] |
AUA: American Urological Association
Table 3: Incidence of Common Adverse Events (%)
| Adverse Event | Tamsulosin 0.4 mg/day | Placebo | Reference |
| Dizziness | 3 - 5.3 | 3 | [17][19] |
| Abnormal Ejaculation | 4.5 - 11 | 0 - <1 | [17][19] |
| Rhinitis | <2 | - | [19] |
| Asthenia | <2 | - | [19] |
| Postural Hypotension | <2 | - | [19] |
Formulation Development: Controlled-Release Technology
To improve patient compliance and optimize the pharmacokinetic profile, controlled-release formulations of tamsulosin were developed.
-
Modified-Release (MR) Capsules: The initial controlled-release formulation utilized a pelletization technique to ensure a gradual release of the drug over 24 hours, allowing for once-daily dosing.[16][20]
-
Oral Controlled Absorption System (OCAS™): A later innovation was the development of the OCAS™ tablet formulation. This technology provides a more consistent release of tamsulosin along the entire gastrointestinal tract, independent of food intake, further improving its tolerability.[16]
Signaling Pathways and Visualizations
Alpha-1 Adrenergic Receptor Signaling Pathway
Tamsulosin exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of norepinephrine to alpha-1 adrenoceptors on smooth muscle cells.
References
- 1. [Discovery and development of this compound, a new alpha 1-adrenoceptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. | BioWorld [bioworld.com]
- 4. s.u-tokyo.ac.jp [s.u-tokyo.ac.jp]
- 5. CN103497126A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. CN103508928A - Preparation method for this compound - Google Patents [patents.google.com]
- 7. karlancer.com [karlancer.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tamsulosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Non-Adrenergic, Tamsulosin-Insensitive Smooth Muscle Contraction is Sufficient to Replace α1 -Adrenergic Tension in the Human Prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New strategies for inhibition of non-adrenergic prostate smooth muscle contraction by pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. Summary of Clinical Experiences With Tamsulosin for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. saudijournals.com [saudijournals.com]
Methodological & Application
Tamsulosin hydrochloride HPLC method development for research samples
An RP-HPLC method for the analysis of Tamsulosin hydrochloride in research samples has been developed and validated. This application note provides a detailed protocol for the method, including development, optimization, and validation parameters as per ICH guidelines.
Introduction
This compound is a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[1] Accurate and reliable analytical methods are crucial for the quantification of Tamsulosin in bulk drug and pharmaceutical formulations, as well as for impurity profiling.[2] This document details a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for research and quality control environments. The method is designed to separate this compound from its potential degradation products and related substances.[1][3]
Method Development and Optimization
The primary objective was to develop a method that could effectively separate the main peak of this compound from any impurities or degradation products.[1] The development process involved optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength.
Chromatographic Conditions
A C18 column was selected as the stationary phase due to its wide use and successful separation of Tamsulosin in various studies.[1][4][5] The mobile phase composition was optimized to achieve good resolution and a symmetrical peak shape. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is commonly used.[1][4][5] The final optimized conditions are summarized in the table below.
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., Kromasil, Inertsil ODS 3V, Ace5) (250 x 4.6 mm, 5 µm)[1][2][5] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, adjusted with acid) (35:65 v/v)[2][5] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 225 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 40°C[6] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 3.0 using an appropriate acid like perchloric or phosphoric acid.[1][5] Mix the buffer with HPLC-grade acetonitrile in the ratio of 65:35 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.[4][5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5-100 µg/mL).[3][4]
-
Sample Preparation (from research formulation/pellets): Weigh and transfer a quantity of the powdered sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 50 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.[4] Make up the volume with the mobile phase and filter the solution through a 0.22 µm membrane filter before injection.[4]
Method Validation Protocol
The developed method was validated according to the International Conference on Harmonization (ICH) guidelines.[5]
-
System Suitability: Inject the standard solution five times and evaluate parameters such as peak tailing, theoretical plates, and resolution. The results should conform to USP requirements.[5]
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. This compound was subjected to stress conditions including acid hydrolysis (e.g., HCl), base hydrolysis (e.g., NaOH), oxidation (e.g., 30% H₂O₂), thermal, and photolytic degradation.[1][3] The stressed samples are then analyzed to ensure the degradation product peaks are well-resolved from the main Tamsulosin peak.[1]
-
Linearity: Inject a series of at least five concentrations of this compound. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 0.999.[1][3]
-
Accuracy (Recovery): Accuracy is determined by performing recovery studies. A known amount of standard drug is added to a pre-analyzed sample at three different levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated.[7]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the same standard solution on the same day and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day or with a different analyst or instrument to assess inter-day variability.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: The robustness of the method is evaluated by making deliberate small variations in method parameters such as mobile phase composition, pH, and flow rate, and observing the effect on the results.[1]
Data Presentation
The quantitative results from the method validation experiments are summarized below.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | < 2.0[1] |
| Theoretical Plates (N) | N > 2000 | > 2000 |
| % RSD of Peak Area | ≤ 2.0% | < 2.0%[3] |
Table 3: Linearity and Range
| Parameter | Typical Result |
| Linearity Range | 5 - 150 µg/mL[3][4][5] |
| Correlation Coefficient (r²) | ≥ 0.999[1] |
| Calibration Equation | y = 28074x + 4287[1] |
Table 4: Accuracy and Precision Data
| Parameter | Spiked Level | % Recovery | % RSD |
| Accuracy | 80%, 100%, 120% | 98.65% to 100.01%[1] | < 2.0% |
| Precision (Repeatability) | 100% | N/A | < 2.0%[3] |
| Precision (Intermediate) | 100% | N/A | < 2.0%[3] |
Table 5: LOD and LOQ
| Parameter | Typical Result (µg/mL) |
| Limit of Detection (LOD) | 0.24[1] |
| Limit of Quantitation (LOQ) | 0.73[1] |
Table 6: Summary of Forced Degradation Studies
| Stress Condition | Degradation Observed |
| Acid Hydrolysis | Significant Degradation (e.g., 7.54%)[1] |
| Base Hydrolysis | Significant Degradation (e.g., 4.88%)[1] |
| Oxidative (H₂O₂) | Significant Degradation (e.g., 58.70%)[1] |
| Thermal Degradation | Stable[1] |
| Photolytic Degradation | Stable[1] |
Visualized Workflows
Caption: Overall workflow for HPLC method development, analysis, and validation.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. RP-HPLC method development and validation for this compound. [wisdomlib.org]
- 3. asianpubs.org [asianpubs.org]
- 4. RP – HPLC method for the estimation of this compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Application Note: Sensitive Quantification of Tamsulosin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tamsulosin in human plasma. Tamsulosin is a selective α1-adrenoceptor antagonist utilized in the treatment of benign prostatic hyperplasia (BPH).[1] The described method employs a simple sample preparation technique and offers high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Tamsulosin functions by selectively blocking α1A and α1D adrenergic receptors in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[2] This antagonism leads to smooth muscle relaxation, alleviating bladder outlet obstruction and improving urinary flow in patients with BPH.[1][2] Accurate measurement of Tamsulosin concentrations in plasma is crucial for assessing its pharmacokinetic profile, ensuring optimal dosing, and evaluating patient compliance. LC-MS/MS has become the gold standard for this application due to its superior sensitivity and specificity compared to other analytical techniques.[3]
Experimental
Materials and Reagents
-
Tamsulosin hydrochloride reference standard (purity ≥ 98%)
-
Internal Standard (IS): Propranolol hydrochloride, Diphenhydramine, d9-Finasteride, or Tolteridone Tartrate can be used.[1][2][3][4]
-
HPLC-grade methanol and acetonitrile
-
Analytical reagent-grade formic acid
-
Ammonium formate or ammonium acetate
-
Milli-Q or equivalent purified water
-
Human plasma (with anticoagulant, e.g., EDTA or heparin)
Signaling Pathway of Tamsulosin
Tamsulosin selectively antagonizes α1A and α1D-adrenergic receptors, which are G-protein coupled receptors. The binding of endogenous catecholamines (like norepinephrine) to these receptors activates the Gq signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and causing smooth muscle contraction. By blocking these receptors, Tamsulosin inhibits this cascade, leading to smooth muscle relaxation.
Figure 1. Mechanism of action of Tamsulosin.
Sample Preparation
A simple and efficient protein precipitation or liquid-liquid extraction method can be employed for the extraction of Tamsulosin and the IS from plasma.
Protocol 1: Protein Precipitation [2]
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction [1][3]
-
To 500 µL of plasma, add the internal standard.[1]
-
Add an alkalinizing agent (e.g., 50 µL of 1 M sodium carbonate or 100 µL of 0.1 M ammonium hydroxide).[3][5]
-
Add 2 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).[1][3][5]
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Method
The chromatographic separation is typically achieved on a C18 or C8 reversed-phase column. The mass spectrometric detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Zorbax SB-C18[2] | Luna C18 (50 x 2.0 mm, 5 µm)[1] |
| Mobile Phase | A: 0.3% Formic acid in waterB: Methanol[2] | 10 mM Ammonium formate (pH 3.5):Methanol (25:75, v/v)[1] |
| Flow Rate | Gradient | 200 µL/min[1] |
| Injection Volume | 5-20 µL | 10 µL |
| Column Temp. | 25°C - 40°C | Ambient |
| Run Time | < 5 minutes | ~2 minutes[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Tamsulosin | Internal Standard (Propranolol) | Internal Standard (Diphenhydramine)[1] |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 409.1 → 228.0[3] | 260.1 → 116.1 | 256.2 → 167.1 |
| Declustering Potential (DP) | Optimized for instrument | Optimized for instrument | Optimized for instrument |
| Collision Energy (CE) | Optimized for instrument | Optimized for instrument | Optimized for instrument |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Tamsulosin in human plasma.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Table 3: Quantitative Data Summary
| Parameter | Result (Method 1) | Result (Method 2) |
| Linearity Range | 0.125–32 ng/mL (r² > 0.99)[2] | 0.01–20 ng/mL (r > 0.999)[1] |
| Lower Limit of Quantification (LLOQ) | 0.125 ng/mL[2] | 0.01 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15%[2] | Within acceptable limits[1] |
| Inter-day Precision (%RSD) | < 15%[2] | Within acceptable limits[1] |
| Intra-day Accuracy (% Bias) | Within ±15%[2] | Within acceptable limits[1] |
| Inter-day Accuracy (% Bias) | Within ±15%[2] | Within acceptable limits[1] |
| Recovery | > 85% | Not specified, but method successful[1] |
| Matrix Effect | Within acceptable limits[2] | Not specified, but method successful[1] |
Experimental Workflow
The overall workflow for the quantification of Tamsulosin in plasma samples is depicted below.
Figure 2. LC-MS/MS experimental workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tamsulosin in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The method's performance characteristics meet the stringent requirements for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic and other related studies.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of Tamsulosin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tamsulosin hydrochloride in bulk drug and pharmaceutical formulations. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. The protocol outlined here is validated according to the International Conference on Harmonization (ICH) guidelines and is suitable for routine quality control and stability testing.[1][2] this compound was found to be susceptible to degradation under basic, acidic, and oxidative conditions, while remaining relatively stable under photolytic and thermal stress.[1][3][4] The developed method effectively resolves the main Tamsulosin peak from all degradation products, confirming its stability-indicating capability.[1][3]
Introduction
This compound, chemically known as (R)-5-[2-[[2-(o-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide monohydrochloride, is a selective α1-adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH).[1] To ensure the safety and efficacy of a pharmaceutical product throughout its shelf life, regulatory bodies like the ICH require the implementation of stability-indicating analytical methods.[3] Such methods must accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3]
This application note provides a comprehensive protocol for the development and validation of an isocratic RP-HPLC method for this compound. It includes detailed procedures for forced degradation studies, method validation, and system suitability, serving as a practical guide for analytical chemists in the pharmaceutical industry.
Experimental Workflow
The overall process for developing and validating the stability-indicating method is outlined below. It begins with method development and optimization, followed by forced degradation studies to establish the method's specificity. The final step involves a full validation of the method according to ICH guidelines.
Materials and Methods
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.[5]
-
Analytical balance
-
pH meter
-
Sonicator
-
Water bath
-
Photostability chamber
-
Hot air oven
-
0.45 µm membrane filters
Chemicals and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl, AR Grade)
-
Sodium Hydroxide (NaOH, AR Grade)
-
Hydrogen Peroxide (H₂O₂, 30%, AR Grade)
Chromatographic Conditions
The method was optimized to achieve good resolution between Tamsulosin and its degradation products. The final recommended conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile : Water (40:60 v/v)[6][7] |
| Flow Rate | 0.8 mL/min[6][7] |
| Detection Wavelength | 275 nm[6][7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C)[6] |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Tamsulosin HCl reference standard and transfer it to a 25 mL volumetric flask.[6] Add approximately 15 mL of the mobile phase and sonicate for 15-20 minutes to dissolve.[6] Make up the volume with the mobile phase.
-
Working Standard Solution (20 µg/mL): Dilute the stock solution appropriately with the mobile phase to obtain a final concentration of 20 µg/mL.[1] Filter the solution through a 0.45 µm nylon filter before injection.[1]
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 25 mg of Tamsulosin HCl and transfer to a 25 mL volumetric flask.[6]
-
Add about 15 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction.[6]
-
Make up the volume with the mobile phase, mix well, and filter the solution through a 0.45 µm filter.[6]
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration of approximately 20 µg/mL.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[6] A sample stock solution (e.g., 1000 µg/mL) is subjected to the stress conditions outlined below. After the specified time, samples are withdrawn, neutralized (if necessary), diluted to the target concentration, and analyzed.
-
Acid Degradation: To 10 mg of Tamsulosin HCl, add 1 mL of 0.1N HCl and keep aside for one hour. Neutralize the solution and dilute with the mobile phase.[6]
-
Alkaline Degradation: To 10 mg of Tamsulosin HCl, add 1 mL of 0.1N NaOH. After one hour, neutralize and dilute with the mobile phase.[1][6]
-
Oxidative Degradation: Treat the drug substance with 30% v/v hydrogen peroxide for 4 hours at room temperature.[1]
-
Thermal Degradation: Place the solid drug substance in an oven at 100°C for 24 hours.[8] Then, prepare a solution for analysis.
-
Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 48 hours in a photostability chamber.[8]
Method Validation Protocol
The developed method should be validated as per ICH Q2(R1) guidelines.
-
Specificity: Assessed by the forced degradation study. The Tamsulosin peak should be spectrally pure and well-resolved from all degradation products.[1]
-
Linearity: Analyze a minimum of five concentrations over a range of 10-150% of the target concentration (e.g., 2-30 µg/mL).[1] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of Tamsulosin HCl at three levels (e.g., 80%, 100%, 120%). The percentage recovery should be calculated.[1]
-
Precision:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, wavelength ±2 nm) and assess the impact on the results, particularly the resolution between Tamsulosin and its degradants.[1][6]
Results and Data Presentation
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | > 2000 | 5800[5] |
| %RSD for replicate injections | ≤ 2.0% | 0.5% |
Forced Degradation Results
The study demonstrates the method's ability to separate Tamsulosin from its degradation products.
| Stress Condition | Time | % Degradation | Observations |
| Acid (0.1N HCl) | 1 hr | 7.54%[1] | Degradation products well-resolved from the main peak. |
| Base (0.1N NaOH) | 1 hr | 4.88%[1] | Degradation observed with distinct impurity peaks. |
| Oxidative (30% H₂O₂) | 4 hrs | 58.70%[1] | Significant degradation into polar impurities. |
| Thermal (100°C) | 24 hrs | < 2% | The drug is relatively stable to dry heat.[1] |
| Photolytic (UV Light) | 48 hrs | < 2% | The drug is found to be stable under photolytic stress.[1] |
Method Validation Summary
The results from the validation experiments confirm the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 2 - 30 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.65% - 100.01%[1] |
| Precision (%RSD, Intra-day) | < 1.0% |
| Precision (%RSD, Inter-day) | < 1.5% |
| LOD | 0.215 µg/mL[3] |
| LOQ | 0.739 µg/mL[3] |
| Robustness | Resolution > 3.5 under all varied conditions.[1] |
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the determination of this compound.[6][7] The forced degradation studies confirm its stability-indicating nature, making it highly suitable for the analysis of Tamsulosin HCl in bulk form and in pharmaceutical dosage forms during stability studies and for routine quality control.[1][3]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. RP-HPLC method development and validation for this compound. [wisdomlib.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Stability-Indicating RP-HPLC Method for Determination of Tamsulosin HCL in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Chiral Separation of Tamsulosin Enantiomers: Application Notes and Protocols for HPLC and CE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of tamsulosin enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Tamsulosin, an antagonist of the α1A adrenoceptor, is primarily marketed as the (R)-enantiomer for the treatment of benign prostatic hyperplasia.[1] The accurate determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC has been successfully employed for the enantioseparation of tamsulosin, utilizing various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated effective separation.
Quantitative Data for HPLC Separation
| Parameter | Lux Amylose-1[2][3] | CHIRALPAK AD-H[3] | Chiralcel OD-RH[4][5] | Chiralcel OD-R[6] |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | As per Ph. Eur. Monograph 2131 | As per Ph. Eur. Monograph 2131 | 50 mmol l⁻¹ KPF₆-acetonitrile (70:30, v/v), pH 5.0 | 0.5 mol L⁻¹ sodium perchlorate and acetonitrile (80:20, v/v), pH 4.0 |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | Not Specified | 0.4 mL/min |
| Detection | UV | UV | UV | 223 nm |
| Resolution (Rs) | 6.77 | 5.84 | Baseline separation | Excellent separation |
| Retention Time (API) | 13.532 min | 13.453 min | Within 35 min | Not Specified |
| LOD | Not Specified | Not Specified | 0.11 ng | Not Specified |
| LOQ | Not Specified | Not Specified | 0.44 ng | Not Specified |
Experimental Protocol: HPLC Chiral Separation
This protocol is based on the method described for the Lux Amylose-1 column, which provides excellent resolution.[2][3]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Lux 5 μm Amylose-1 column (250 x 4.6 mm).
2. Reagents and Materials:
-
Tamsulosin hydrochloride reference standard.
-
Mobile phase components as specified in the European Pharmacopoeia (Ph. Eur.) Monograph 2131.
-
Solvents for sample preparation (e.g., mobile phase).
3. Chromatographic Conditions:
-
Column: Lux 5 μm Amylose-1 (250 x 4.6 mm).
-
Mobile Phase: As per Ph. Eur. Monograph 2131.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detector, wavelength as specified in the monograph.
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Further dilute the stock solution to a suitable concentration for analysis.
5. System Suitability:
-
Inject a reference solution containing both tamsulosin and its enantiomer (Impurity G).
-
The resolution between the two enantiomer peaks should be a minimum of 2.0.[3]
6. Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and determine the peak areas for both enantiomers.
-
Calculate the enantiomeric purity.
Caption: HPLC experimental workflow for chiral separation of tamsulosin.
Capillary Electrophoresis (CE) Method
Capillary electrophoresis, particularly with the use of cyclodextrins as chiral selectors, offers a powerful alternative for the enantiomeric separation of tamsulosin. Sulfated-β-cyclodextrin (S-β-CD) has been shown to be an effective chiral selector for this purpose.[1][7][8]
Quantitative Data for CE Separation
| Parameter | Method 1[1] | Method 2[7] |
| Chiral Selector | 4.0 mg/mL Sulfated-β-cyclodextrin | Sulfated-β-cyclodextrin |
| Background Electrolyte (BGE) | 200 mM acetic acid titrated with NH₄OH to pH 4.0 | Acidic BGE |
| Applied Voltage | 20 kV | Not Specified |
| Injection | 40 s at 50 mbar | Not Specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV |
| Separation Time | Not Specified | Baseline separation within 5 min |
| LOD | 1.6 nmol/L | Not Specified |
| LOQ | Not Specified | R-isomer: 5.3 x 10⁻⁶ mol/L, S-isomer: 5.7 x 10⁻⁶ mol/L |
Experimental Protocol: CE Chiral Separation
This protocol is based on the CE-MS/MS method described by Peroutka et al.[1]
1. Instrumentation:
-
Capillary electrophoresis system coupled with a tandem mass spectrometer (CE-MS/MS).
-
Fused-silica capillary.
2. Reagents and Materials:
-
This compound reference standard.
-
Acetic acid.
-
Ammonium hydroxide.
-
Sulfated-β-cyclodextrin (S-β-CD).
-
Methanol, water, and formic acid for sheath liquid.
-
Deionized water.
3. Background Electrolyte (BGE) Preparation:
-
Prepare a 200 mM solution of acetic acid in deionized water.
-
Titrate the solution to pH 4.0 using ammonium hydroxide.
-
Dissolve S-β-CD in the BGE to a final concentration of 4.0 mg/mL.
4. Sheath Liquid Preparation (for MS coupling):
-
Prepare a mixture of methanol, water, and formic acid in the ratio of 75:24.9:0.1 (v/v/v).[1]
5. CE-MS/MS Conditions:
-
Capillary: Fused-silica, dimensions as per instrument requirements.
-
BGE: 200 mM acetic acid with 4.0 mg/mL S-β-CD, pH 4.0.
-
Voltage: 20 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 40 seconds.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Optimized MS parameters are crucial for sensitivity.
6. Sample Preparation:
-
Dissolve the this compound sample in the BGE without the chiral selector or in deionized water to an appropriate concentration.
7. Analysis:
-
Flush the capillary with the BGE.
-
Inject the sample.
-
Apply the separation voltage.
-
Monitor the migration of the enantiomers using the mass spectrometer.
-
Quantify the enantiomers based on the peak areas from the selected reaction monitoring (SRM) chromatograms.
Caption: CE experimental workflow for chiral separation of tamsulosin.
Conclusion
Both HPLC and CE are robust and reliable techniques for the chiral separation of tamsulosin enantiomers. The choice of method may depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. The HPLC method using a Lux Amylose-1 column provides high resolution, while the CE-MS/MS method offers high sensitivity and specificity. The provided protocols serve as a starting point for method development and validation in a research or quality control setting.
References
- 1. Separation of tamsulosin enantiomers by capillary electrophoresis with tandem mass spectrometry and online stacking preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Separation of Tamsulosin | Phenomenex [phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PlumX [plu.mx]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Formulation Development of Tamsulosin Hydrochloride for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation development of Tamsulosin hydrochloride for in vivo studies. This document outlines key pre-formulation data, detailed protocols for the preparation of oral formulations, and methodologies for their evaluation, including dissolution testing and in vivo pharmacokinetic studies.
Pre-formulation Characteristics of this compound
A thorough understanding of the physicochemical properties of this compound is critical for successful formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈N₂O₅S · HCl | [1] |
| Molecular Weight | 444.98 g/mol | [1] |
| Melting Point | Approximately 230°C (with decomposition) | [1] |
| Solubility | Sparingly soluble in water and methanol, slightly soluble in glacial acetic acid and ethanol, and practically insoluble in ether. | [1][2] |
| pKa | Not explicitly found in the provided search results. | |
| LogP | 2.3 | [3] |
| Physical Appearance | White crystalline powder | [1] |
Formulation Strategies for In Vivo Studies
The choice of formulation for in vivo studies depends on the research objective. For initial pharmacokinetic screening, a simple oral solution is often sufficient. For studies mimicking clinical use, controlled-release formulations are more appropriate.
Oral Solution for Preclinical Studies
A simple oral solution is ideal for early-stage in vivo studies in animal models like rats to assess the intrinsic pharmacokinetic properties of this compound.
Controlled-Release Formulations
Tamsulosin is clinically administered as a controlled-release capsule to maintain steady plasma concentrations and minimize side effects.[4][5] For later-stage preclinical and pivotal in vivo studies, developing a controlled-release formulation, such as pellets or matrix tablets, is often necessary.
Experimental Protocols
Protocol for Preparation of this compound Oral Solution for Rodent Studies
Objective: To prepare a homogenous oral solution of this compound for accurate dosing in rodent pharmacokinetic studies.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Vehicle: Distilled water or a suitable aqueous vehicle. For compounds with limited aqueous solubility, co-solvents or suspending agents may be necessary.
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Vehicle Selection: Based on the desired concentration and the solubility of this compound, select an appropriate vehicle. For low-dose studies, distilled water may be sufficient.
-
Calculation: Calculate the required amount of this compound and vehicle to achieve the target concentration (e.g., 1 mg/mL).
-
Dissolution: a. Accurately weigh the calculated amount of this compound powder. b. Transfer the powder to a volumetric flask. c. Add a portion of the vehicle (approximately 70-80% of the final volume). d. Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the powder is completely dissolved. Gentle heating may be applied if necessary, but stability at that temperature should be confirmed. e. Once dissolved, add the vehicle to the final volume. f. Continue stirring for another 15-30 minutes to ensure homogeneity.
-
Storage: Store the prepared solution in a well-closed container, protected from light, at a controlled temperature (e.g., 2-8°C). The stability of the solution should be determined for the intended duration of use.
Protocol for Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound API
-
A range of solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Sample Preparation: a. Add an excess amount of this compound to a known volume of each solvent in a sealed vial. b. Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). c. Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: a. After shaking, visually inspect the vials to confirm the presence of undissolved solid. b. Centrifuge the samples to separate the undissolved solid from the supernatant. c. Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: a. Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method. b. Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Sparingly soluble |
| Ethanol | Slightly soluble |
| Glacial Acetic Acid | Slightly soluble |
| Ether | Practically insoluble |
| DMSO | Soluble up to 100 mM |
Note: The terms "sparingly soluble" and "slightly soluble" are qualitative. Quantitative values should be experimentally determined.
Protocol for In Vitro Dissolution Testing of Controlled-Release Formulations
Objective: To evaluate the in vitro release profile of this compound from a controlled-release formulation.
Materials:
-
This compound controlled-release capsules or tablets
-
USP Dissolution Apparatus 2 (Paddle) or Apparatus 3 (Reciprocating Cylinder)
-
Dissolution media (e.g., simulated gastric fluid (SGF) pH 1.2, simulated intestinal fluid (SIF) of various pH levels)
-
HPLC system for analysis
-
Syringes and filters
Procedure:
-
Apparatus Setup: a. Set up the dissolution apparatus according to USP guidelines. b. Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the chosen dissolution medium, pre-heated to 37 ± 0.5°C. c. Set the paddle speed (e.g., 50 or 100 rpm).
-
Sample Introduction: Place one capsule or tablet in each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the dissolution medium. Filter the sample immediately through a suitable filter (e.g., 0.45 µm).
-
Analysis: Analyze the filtered samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Table 3: Representative Dissolution Profile for this compound Controlled-Release Capsules
| Time (hours) | Cumulative % Drug Released |
| 2 | 10 - 30% |
| 4 | 30 - 55% |
| 8 | 55 - 80% |
| 12 | > 70% |
| 24 | > 85% |
Note: This is a representative profile. The actual dissolution profile will depend on the specific formulation.
Protocol for In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (e.g., 200-250 g)
-
This compound oral formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, syringes, needles)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimatize the animals to the housing conditions for at least one week. b. Fast the animals overnight (with free access to water) before dosing.
-
Dosing: a. Accurately weigh each animal to determine the dosing volume. b. Administer the this compound formulation orally via gavage at a specified dose (e.g., 1 mg/kg).
-
Blood Sampling: a. Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Blood can be collected from the saphenous vein, tail vein, or via cardiac puncture for a terminal sample.[6][7] c. Collect blood into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: a. Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.
Table 4: Representative Pharmacokinetic Parameters of this compound in Rats and Dogs (Oral Administration)
| Parameter | Rats (1 mg/kg) | Dogs (0.3 mg/kg) | Reference |
| Tmax (h) | ~1 | ~1 | [8] |
| Cmax (ng/mL) | Data not readily available in provided results. | Data not readily available in provided results. | |
| AUC (ng·h/mL) | Data not readily available in provided results. | Data not readily available in provided results. | |
| t½ (h) | ~0.32 (IV) | ~1.13 (IV) | [8] |
| Bioavailability (%) | 6.9 | 29.7 | [8] |
Note: The provided search results gave limited directly comparable oral pharmacokinetic data for rats and dogs in a single study. The half-life data is from intravenous administration but provides an indication of the elimination rate.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a rodent pharmacokinetic study.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. db.cbg-meb.nl [db.cbg-meb.nl]
- 3. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. hkstp.org [hkstp.org]
- 7. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 8. Pharmacokinetics and plasma protein binding of this compound in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tamsulosin Hydrochloride in Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tamsulosin hydrochloride in a testosterone-induced Benign Prostatic Hyperplasia (BPH) rat model. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of tamsulosin in a preclinical BPH setting.
Introduction
Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The testosterone-induced BPH rat model is a well-established and relevant preclinical model that mimics key aspects of human BPH, including prostatic growth and histological changes.
This compound is a selective alpha-1A and alpha-1D adrenergic receptor antagonist.[1][2][3] Its primary mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow and alleviating BPH symptoms.[1][4] This document outlines the protocols for inducing BPH in rats and for administering this compound to evaluate its therapeutic effects.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound in testosterone-induced BPH rat models.
Table 1: Effect of this compound on Prostate Weight and Prostate Index
| Treatment Group | Dosage | Prostate Weight (g) | Prostate Index (Prostate Weight/Body Weight x 100) | Reference |
| Control (Sham) | - | 1.01 ± 0.03 | - | [5] |
| BPH (Testosterone-Induced) | - | 1.30 ± 0.05 | - | [5] |
| BPH + Tamsulosin | 0.01 mg/kg/day (oral gavage) | Significantly decreased | Significantly decreased | [6][7] |
| BPH + Tamsulosin & Finasteride | 0.01 mg/kg (Tamsulosin) + 1 mg/kg (Finasteride) | Significantly decreased | Significantly decreased | [6][7] |
Note: Specific numerical values for tamsulosin-treated groups were not consistently provided in a directly comparable format across all reviewed studies. The table reflects the reported significant decrease.
Table 2: Effect of this compound on Serum Hormone Levels
| Treatment Group | Dosage | Serum Testosterone (ng/mL) | Serum Dihydrotestosterone (DHT) | Reference |
| Control | - | - | - | |
| BPH (Testosterone-Induced) | - | Significantly increased | - | |
| BPH + Tamsulosin | 0.2 mg/kg/day (oral gavage) | Significantly decreased | - | [8] |
| BPH + Tamsulosin | 0.4 mg/kg/day (oral gavage) | Significantly decreased | - | [8] |
| BPH + Tamsulosin & Finasteride | 0.01 mg/kg (Tamsulosin) + 1 mg/kg (Finasteride) | Significantly decreased | Significantly decreased | [6][7] |
Note: The study by Kohestani et al. (2020) showed a significant decrease in plasma testosterone concentration with tamsulosin treatment.[8] Another study reported a significant decrease in serum hormone levels with a combination of tamsulosin and finasteride.[6][7]
Experimental Protocols
Testosterone-Induced BPH Rat Model
This protocol describes the induction of BPH in rats using testosterone propionate.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Testosterone propionate
-
Corn oil or olive oil (vehicle)
-
Syringes and needles for subcutaneous injection
-
Animal housing facilities
Procedure:
-
Acclimatize rats to the laboratory conditions for at least one week.
-
Anesthetize the rats and perform bilateral orchiectomy (castration). Allow a 7-day recovery period.[9]
-
Prepare a solution of testosterone propionate in corn oil or olive oil at a concentration of 25 mg/kg.
-
Administer the testosterone propionate solution via subcutaneous injection daily for 4 weeks.[9]
-
A sham-operated control group should receive daily subcutaneous injections of the vehicle only.
-
Monitor the animals' health and body weight regularly throughout the study period.
-
At the end of the 4-week induction period, BPH is established, characterized by a significant increase in prostate size and weight.[9]
Administration of this compound
This protocol outlines the oral administration of this compound to the BPH rat model.
Materials:
-
This compound
-
Distilled water or other appropriate vehicle
-
Oral gavage needles
-
Animal balance
Procedure:
-
Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.2 mg/kg, 0.4 mg/kg).[8]
-
Divide the BPH rats into treatment groups, including a BPH control group that receives the vehicle only.
-
Administer the this compound solution or vehicle orally via gavage once daily. The volume should be adjusted based on the animal's body weight.[8]
-
The treatment duration can vary, but a period of 4 weeks is common.[6][7]
-
Continue to monitor the animals' health and body weight throughout the treatment period.
Sample Collection and Analysis
3.3.1. Prostate Tissue Collection and Processing
-
At the end of the treatment period, euthanize the rats.
-
Carefully dissect the prostate gland, remove any adhering connective and fatty tissue, and weigh it.
-
Calculate the prostate index as: (Prostate Weight / Body Weight) x 100.[10]
-
For histological analysis, fix a portion of the prostate tissue in 10% neutral buffered formalin.
-
For biochemical analysis (e.g., protein extraction), snap-freeze a portion of the prostate tissue in liquid nitrogen and store it at -80°C.
3.3.2. Histological Analysis (Hematoxylin and Eosin Staining)
This protocol provides a general procedure for H&E staining of prostate tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded prostate tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Mayer's Hematoxylin solution
-
Eosin Y solution
-
Bluing reagent (e.g., Scott's tap water substitute)
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse gently in running tap water.
-
-
Staining:
-
Stain in Mayer's Hematoxylin for 3-5 minutes.[8]
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol (optional, for regressive staining).
-
Wash in running tap water.
-
Blue in a suitable bluing reagent for 10-15 seconds.[8]
-
Wash in running tap water.
-
Counterstain with Eosin Y solution for 1-3 minutes.[8]
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series (95% and 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess prostatic glandular and stromal morphology. In BPH, expect to see glandular hyperplasia and an increase in the stromal component. Tamsulosin treatment is expected to show a reduction in these hyperplastic changes.
3.3.3. Tissue Homogenization and Protein Extraction
This protocol describes a general method for extracting protein from prostate tissue.
Materials:
-
Frozen prostate tissue
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Tissue homogenizer (e.g., bead mill or Dounce homogenizer)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Bradford assay or other protein quantification method
Procedure:
-
Weigh the frozen prostate tissue.
-
Add cold lysis buffer to the tissue in a microcentrifuge tube (a common ratio is 10 µL of buffer per 1 mg of tissue).
-
Homogenize the tissue on ice until no visible chunks remain.[11]
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12]
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration using a standard protein assay.
-
The extracted protein can be used for downstream applications such as Western blotting to analyze the expression of relevant proteins.
Visualizations
Experimental Workflow
References
- 1. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 2. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. PathWhiz [pathbank.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Additive effect of oral LDD175 to tamsulosin and finasteride in a benign prostate hyperplasia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Homogenization of tissues via picosecond-infrared laser (PIRL) ablation: Giving a closer view on the in-vivo composition of protein species as compared to mechanical homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Application Notes and Protocols for Radioligand Binding Assays of Tamsulosin at Alpha-1 Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin is a selective antagonist of alpha-1 adrenoceptors, primarily utilized in the management of benign prostatic hyperplasia (BPH).[1][2] Its therapeutic efficacy is attributed to its high affinity for the alpha-1A and alpha-1D adrenoceptor subtypes, which are predominantly expressed in the human prostate.[2][3] Understanding the binding characteristics of Tamsulosin to these receptor subtypes is crucial for drug development and pharmacological research. Radioligand binding assays are fundamental in vitro tools used to determine the affinity and selectivity of compounds like Tamsulosin for their target receptors.[4] This document provides detailed protocols for saturation and competition radioligand binding assays to characterize the interaction of Tamsulosin with alpha-1 adrenoceptors.
Alpha-1 adrenoceptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine.[5] There are three main subtypes: alpha-1A, alpha-1B, and alpha-1D.[5] Tamsulosin exhibits a distinct selectivity profile, with a higher affinity for the alpha-1A and alpha-1D subtypes compared to the alpha-1B subtype.[1][6] This selectivity is thought to contribute to its favorable clinical profile, with a lower incidence of cardiovascular side effects compared to non-selective alpha-1 blockers.[3]
Data Presentation: Binding Affinity of Tamsulosin and Other Antagonists at Alpha-1 Adrenoceptor Subtypes
The following tables summarize the binding affinities (expressed as pKi or pKB values) of Tamsulosin and other common alpha-1 adrenoceptor antagonists for the three subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Compound | Alpha-1A (pKi / pKB) | Alpha-1B (pKi / pKB) | Alpha-1D (pKi / pKB) | Reference |
| Tamsulosin | 10.38 | 9.33 | 9.85 | [7] |
| Tamsulosin | ~10.0 (pKB) | 8.9 - 9.2 (pKB) | 10.1 (pKB) | [6][8] |
| Prazosin | 9.9 | - | - | [7] |
| 5-methyl-urapidil | - | - | - | [1] |
| Terazosin | - | - | - | [1] |
| Alfuzosin | - | - | - | [1] |
| Naftopidil | - | - | - | [7] |
| Silodosin | - | - | - | [7] |
Note: The values presented are derived from different studies and experimental conditions, which may lead to variations.
Experimental Protocols
Protocol 1: Saturation Binding Assay using [3H]Tamsulosin
This protocol determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [3H]Tamsulosin at a specific alpha-1 adrenoceptor subtype.
Materials:
-
Membranes from cells stably expressing a single human alpha-1 adrenoceptor subtype (e.g., CHO or HEK293 cells)
-
[3H]Tamsulosin (Radioligand)
-
Unlabeled Tamsulosin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of [3H]Tamsulosin (e.g., 0.1 to 20 nM) to wells containing a fixed amount of membrane protein (e.g., 20-50 µg).
-
Non-specific Binding: Add the same increasing concentrations of [3H]Tamsulosin to wells containing membrane protein and a high concentration of unlabeled Tamsulosin (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding versus the concentration of [3H]Tamsulosin.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol determines the inhibition constant (Ki) of Tamsulosin (or other unlabeled compounds) for the binding of a known radioligand to a specific alpha-1 adrenoceptor subtype.[1]
Materials:
-
Membranes from cells stably expressing a single human alpha-1 adrenoceptor subtype.
-
Radioligand with known affinity for the receptor (e.g., [3H]Prazosin or [125I]HEAT).[1][10]
-
Unlabeled Tamsulosin and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation fluid or gamma counter depending on the radioligand.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of the radioligand (typically at its Kd concentration) to wells containing a fixed amount of membrane protein.
-
Non-specific Binding: Add the radioligand and a high concentration of a suitable unlabeled ligand (e.g., 10 µM Prazosin) to wells with membrane protein.
-
Competition: Add the radioligand and increasing concentrations of unlabeled Tamsulosin (or other test compounds, e.g., 10^-11 to 10^-5 M) to wells with membrane protein.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.
-
Filtration: Filter and wash as described in Protocol 1.
-
Counting: Measure the radioactivity using a scintillation or gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Alpha-1 Adrenoceptor Signaling Pathway
Caption: Canonical signaling pathway of alpha-1 adrenoceptors.
Experimental Workflow for Competition Binding Assay
Caption: Workflow for a competition radioligand binding assay.
References
- 1. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-affinity specific [3H]tamsulosin binding to alpha 1-adrenoceptors in human prostates with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of tamsulosin metabolites at alpha-1 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Proteins Modulated by Tamsulosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, primarily prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2][3][4][5] Its principal mechanism of action involves the relaxation of smooth muscles in the prostate and bladder neck, which improves urinary flow and alleviates symptoms associated with BPH.[1][3][6][7] Beyond its well-documented effects on smooth muscle tone, emerging evidence suggests that Tamsulosin may also modulate intracellular signaling pathways that regulate cellular processes such as apoptosis.
One study indicates that long-term administration of Tamsulosin can promote apoptosis in prostate cells of BPH patients.[8] This effect is potentially mediated through the upregulation of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad4 signaling pathway and the downregulation of the Nuclear Factor-kappa B (NF-kB) pathway.[8]
These application notes provide a comprehensive guide for researchers to investigate the effects of Tamsulosin on these key signaling proteins using Western blot analysis. The protocols and data herein serve as a foundational methodology for studying the molecular mechanisms of Tamsulosin in relevant cell models.
Signaling Pathways Affected by Tamsulosin
Tamsulosin has been observed to influence the TGF-β/Smad and NF-kB signaling cascades, which are crucial regulators of cell fate. The TGF-β pathway is often associated with the induction of apoptosis, while the NF-kB pathway is a key promoter of cell survival and inflammation. The interplay between these pathways can determine whether a cell undergoes programmed cell death or continues to proliferate.
A proposed mechanism suggests that Tamsulosin treatment leads to an increase in the expression of TGF-β1 and its downstream effector, Smad4.[8] This activation of the TGF-β/Smad pathway may, in turn, suppress the activity of NF-kB, thereby tipping the cellular balance towards apoptosis.[8]
Caption: Tamsulosin's Influence on Apoptotic Signaling Pathways.
Experimental Workflow for Western Blot Analysis
A systematic workflow is essential for obtaining reliable and reproducible results when analyzing the impact of Tamsulosin on signaling protein expression. The following diagram outlines the key steps, from cell culture and treatment to data analysis.
Caption: Experimental Workflow for Western Blot Analysis.
Quantitative Data Summary
The following table presents a summary of hypothetical quantitative data obtained from a Western blot experiment investigating the effects of Tamsulosin on the expression of key signaling proteins in a BPH cell line. The data is presented as a fold change relative to the vehicle-treated control group.
| Target Protein | Tamsulosin Concentration (µM) | Treatment Duration (hours) | Fold Change (vs. Control) | Standard Deviation |
| TGF-β1 | 10 | 24 | 1.8 | ± 0.2 |
| 20 | 24 | 2.5 | ± 0.3 | |
| Smad4 | 10 | 24 | 1.6 | ± 0.15 |
| 20 | 24 | 2.1 | ± 0.2 | |
| NF-kB p65 | 10 | 24 | 0.6 | ± 0.1 |
| 20 | 24 | 0.4 | ± 0.08 | |
| GAPDH | 10 | 24 | 1.0 | ± 0.05 |
| 20 | 24 | 1.0 | ± 0.06 |
Detailed Experimental Protocols
Cell Culture and Tamsulosin Treatment
-
Cell Line: Human benign prostatic hyperplasia epithelial cell line (BPH-1).
-
Culture Conditions: Culture BPH-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 20 ng/mL epidermal growth factor (EGF), 5 µg/mL transferrin, 5 µg/mL insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Tamsulosin Preparation: Prepare a stock solution of Tamsulosin hydrochloride in sterile DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 10 µM and 20 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Treatment: Replace the culture medium with the prepared Tamsulosin-containing or vehicle control medium and incubate for the desired duration (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube. Store at -80°C until use.
Protein Quantification (BCA Assay)
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Use a spectrophotometer to measure the absorbance at 562 nm.
-
Calculate the protein concentration based on a standard curve generated using bovine serum albumin (BSA).
SDS-PAGE and Electrotransfer
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-TGF-β1 antibody
-
Anti-Smad4 antibody
-
Anti-NF-kB p65 antibody
-
Anti-GAPDH (or other loading control) antibody
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band (e.g., GAPDH) to account for variations in protein loading.
-
Fold Change Calculation: Express the data as a fold change relative to the vehicle-treated control.
Logical Relationship of Tamsulosin's Molecular Effects
The observed molecular changes in signaling protein expression following Tamsulosin treatment can be logically linked to a potential cellular outcome. The diagram below illustrates this relationship, providing a hypothetical framework for the mechanism of action of Tamsulosin at the cellular level.
Caption: Logical Flow from Tamsulosin Treatment to Cellular Outcome.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tamsulosin: MedlinePlus Drug Information [medlineplus.gov]
- 6. Tamsulosin - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. juri.urologi.or.id [juri.urologi.or.id]
Application Note: High-Throughput Identification of Tamsulosin Degradation Products Using Advanced Mass Spectrometry Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin, a selective α1-adrenoceptor antagonist, is widely prescribed for the treatment of benign prostatic hyperplasia. As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Regulatory bodies, therefore, mandate stringent stability testing to identify and characterize any potential degradation products. This application note provides a comprehensive overview and detailed protocols for utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the rapid and accurate identification of Tamsulosin degradation products generated under forced degradation conditions. This approach is critical for ensuring drug product quality and stability throughout its lifecycle.
Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1] Tamsulosin has been shown to degrade under various stress conditions, including hydrolytic (neutral and basic), oxidative, photolytic, and thermal stress.[1] It remains relatively stable under acidic conditions.[1] The identification of these degradation products is essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.
Experimental Protocols
This section details the methodologies for conducting forced degradation studies on Tamsulosin and the subsequent analysis using LC-MS/MS.
Forced Degradation Studies
Forced degradation of Tamsulosin is performed to generate its potential degradation products. The following stress conditions are applied as per the International Council on Harmonisation (ICH) guidelines Q1A (R2).[1]
1. Acidic Hydrolysis:
-
Protocol: Dissolve 10 mg of Tamsulosin hydrochloride in 10 mL of 2 M HCl.
-
Incubation: Keep the solution at 25°C for 36 hours.[2]
-
Neutralization: After incubation, neutralize the solution with an appropriate volume of 2 M NaOH.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for LC-MS/MS analysis.
2. Alkaline Hydrolysis:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of 2 M NaOH.
-
Incubation: Keep the solution at 25°C for 36 hours.[2]
-
Neutralization: After incubation, neutralize the solution with an appropriate volume of 2 M HCl.
-
Sample Preparation: Dilute the neutralized solution with the mobile phase for analysis.
3. Neutral Hydrolysis:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of purified water.
-
Incubation: Heat the solution at 80°C for 72 hours.[2]
-
Sample Preparation: After cooling, dilute the solution with the mobile phase.
4. Oxidative Degradation:
-
Protocol: Dissolve 10 mg of this compound in 10 mL of 10% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at 60°C for 40 minutes.[2]
-
Sample Preparation: Dilute the solution with the mobile phase for analysis.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound (1 mg/mL in mobile phase) to a deuterium lamp at 254 nm for 72 hours.[2]
-
Sample Preparation: The solution is ready for direct injection into the LC-MS/MS system.
6. Thermal Degradation:
-
Protocol: Keep the solid drug substance in a controlled temperature oven at 80°C for 72 hours.[2]
-
Sample Preparation: Dissolve the heat-stressed solid in the mobile phase to a suitable concentration.
LC-MS/MS Analysis
The separation and identification of Tamsulosin and its degradation products are achieved using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., GRACE C18, 250 mm × 4.6 mm, 5 µm) is commonly used for separation.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.002 mol/L ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[3]
-
Flow Rate: A flow rate in the range of 0.8-1.2 mL/min is generally used.[3][4]
-
Injection Volume: 10-20 µL.[5]
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 30°C).[6]
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is effective for the analysis of Tamsulosin and its degradation products.[2][7]
-
Capillary Temperature: Maintained at approximately 350°C.[2][7]
-
Gas Pressures: Nitrogen is commonly used as the sheath and auxiliary gas, with pressures set around 310 kPa and 69 kPa, respectively.[2][7]
-
Mass Scanning Range: A full scan in the m/z range of 120-1000 is performed to detect all potential degradation products.[2][7]
-
MS/MS Analysis: Product ion scans are performed for the parent ions of Tamsulosin and any detected degradation products to facilitate structural elucidation. Collision-induced dissociation (CID) with argon gas is used to generate fragment ions.[2][7]
Data Presentation
The following table summarizes the key degradation products of Tamsulosin identified under various stress conditions using LC-MS/MS. The proposed structures are based on the interpretation of their mass spectra and fragmentation patterns.
| Degradation Product | Stress Condition(s) | Observed m/z ([M+H]⁺) | Proposed Structure/Modification |
| RS1 | Oxidation, Photolysis | 165 | Breakage of the C-N bond |
| RS2 | Oxidation, Photolysis | 137, 121, 111 (fragment ions) | Breakage of the C-N bond with oxidation |
| RS3 | Oxidation | 380.85 | Cleavage of the C-O bond |
| RS4 (Impurity D) | - | 395.07 | 2-methoxy substituted Tamsulosin |
| RS5 (Impurity H) | - | M-79 | Desulfonamide Tamsulosin |
Note: RS refers to Related Substances as designated in some studies.[2] The table is a compilation of data from multiple sources and provides a representative overview of common degradation products.
Visualization of Experimental Workflow and Degradation Pathway
To facilitate a clear understanding of the experimental process and the potential degradation pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for identifying Tamsulosin degradation products.
Caption: Proposed degradation pathways of Tamsulosin.
Conclusion
The use of LC-MS/MS provides a powerful and efficient platform for the identification and characterization of Tamsulosin degradation products. The high sensitivity and specificity of this technique allow for the detection of trace-level impurities, while the fragmentation data from MS/MS experiments are invaluable for structural elucidation. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the quality control and stability testing of Tamsulosin. By understanding the degradation profile, more stable formulations can be developed, and the safety and efficacy of the drug product can be ensured.
References
- 1. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Assessing Tamsulosin's Effects on Urodynamics in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the effects of Tamsulosin, a selective α1-adrenergic receptor antagonist, on urodynamic parameters in rodent models. Tamsulosin is widely used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] Understanding its mechanism and effects on bladder function in preclinical models is crucial for drug development and translational research.
Introduction to Tamsulosin's Mechanism of Action
Tamsulosin selectively blocks α1A and α1D-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra.[3][4] This antagonism leads to smooth muscle relaxation, reducing bladder outlet resistance and improving urinary flow.[2][3][4] Specifically, the blockade of α1A-adrenoceptors relaxes the prostatic smooth muscle, while the blockade of α1D-adrenoceptors is thought to relax the detrusor muscle of the bladder, addressing storage symptoms.[3] In rodent models of bladder outlet obstruction (BOO), Tamsulosin has been shown to improve bladder blood flow, suggesting a protective effect against ischemia-induced bladder dysfunction.[5][6][7]
Key Urodynamic Parameters for Assessment
The following table summarizes the key urodynamic parameters that can be assessed in rodents to evaluate the efficacy of Tamsulosin.
| Parameter | Description | Expected Effect of Tamsulosin in BOO Models |
| Micturition Frequency | The number of voids over a specific period. | Decrease |
| Voided Volume per Micturition | The volume of urine expelled during each void. | Increase |
| Post-Void Residual (PVR) Volume | The volume of urine remaining in the bladder after voiding. | Decrease |
| Bladder Capacity | The volume of fluid in the bladder just before micturition. | Increase |
| Micturition Pressure | The maximum intravesical pressure during micturition. | Decrease |
| Basal/Resting Pressure | The intravesical pressure when the bladder is empty. | No significant change expected |
| Intercontraction Interval (ICI) | The time between two consecutive bladder contractions. | Increase |
| Bladder Compliance | The change in bladder volume per unit change in pressure. | Potential Improvement |
| Bladder Blood Flow | Perfusion of the bladder tissue. | Increase |
Experimental Models
The most common rodent model for studying LUTS/BPH is the bladder outlet obstruction (BOO) model, typically induced in rats or mice.[5][6][8] This can be created surgically by partial ligation of the proximal urethra.[5][6] Testosterone-induced BPH models in rats are also utilized to mimic the hormonal aspects of prostate enlargement.[9]
Protocol 1: Induction of Bladder Outlet Obstruction (BOO) in Rats
This protocol describes the surgical procedure to create a partial bladder outlet obstruction in male rats, a common model to study the effects of compounds like Tamsulosin.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material (e.g., 4-0 silk)
-
A metal rod of a specific diameter (e.g., 1.1 mm) to standardize the degree of obstruction
-
Surgical drapes and sterile saline
-
Post-operative analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Place the animal in a supine position and shave the lower abdomen.
-
Disinfect the surgical area with an antiseptic solution.
-
Make a lower midline abdominal incision to expose the urinary bladder and proximal urethra.
-
Carefully isolate the proximal urethra, avoiding damage to surrounding nerves and blood vessels.
-
Place a metal rod of a known diameter alongside the urethra.
-
Tie a ligature (e.g., 4-0 silk suture) snugly around both the urethra and the metal rod.
-
Carefully remove the metal rod, leaving the ligature in place to create a partial obstruction.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics and allow the animal to recover. The obstruction is typically maintained for 2-4 weeks to allow for the development of bladder dysfunction.[5][6]
Protocol 2: Urodynamic Assessment via Cystometry in Conscious Rats
This protocol details the procedure for performing cystometry in conscious, freely moving rats to evaluate bladder function.[10][11][12]
Materials:
-
Rats from the BOO model or other relevant models
-
Bladder catheter (e.g., PE-50 tubing) with a flared tip
-
Anesthetic for catheter implantation
-
Surgical instruments
-
Suture material
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Metabolic cage with a balance to measure voided volume
Procedure: Part A: Bladder Catheter Implantation
-
Anesthetize the rat.
-
Make a small incision in the lower abdomen to expose the bladder dome.
-
Insert the flared tip of the PE-50 catheter into the bladder dome and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision.
-
Allow the animal to recover for at least 3-4 days before performing cystometry.
Part B: Cystometry
-
Place the conscious rat in the metabolic cage.
-
Connect the exteriorized bladder catheter to a three-way stopcock, which is connected to both the infusion pump and the pressure transducer.
-
Allow the animal to acclimate to the cage for 30-60 minutes.
-
Start the continuous infusion of sterile saline at a constant rate (e.g., 0.1-0.2 mL/min).[13][14]
-
Simultaneously record the intravesical pressure and the voided volume (via the balance).
-
Continue the recording for a set period (e.g., 60-90 minutes) to obtain multiple micturition cycles.
-
Administer Tamsulosin (or vehicle control) via the appropriate route (e.g., oral gavage, subcutaneous osmotic pump) and continue the recording to assess its effects.
Tamsulosin Dosing Regimens in Rodent Studies
The following table provides examples of Tamsulosin dosages used in published rodent studies.
| Species | Model | Dose | Route of Administration | Duration | Reference |
| Rat | Bladder Outlet Obstruction | 1 µg/kg/h | Subcutaneous osmotic pump | 1 week | [7] |
| Rat | Bladder Outlet Obstruction | 2, 4, 8, and 16 µg/h/kg | Subcutaneous osmotic pump | 4 weeks | [15] |
| Rat | Cyclophosphamide-induced Overactive Bladder | 0.01, 0.1, and 1 mg/kg | Oral | 14 days | [16][17] |
| Rat | Urolithiasis | 0.4 and 0.8 mg/kg | Oral | 7 days | [18] |
Data Presentation and Analysis
All quantitative urodynamic data should be summarized in tables for clear comparison between treatment groups (e.g., Sham, BOO + Vehicle, BOO + Tamsulosin). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
Example Data Table:
| Group | Micturition Frequency (/hr) | Voided Volume (mL) | PVR Volume (mL) | Micturition Pressure (mmHg) |
| Sham | ||||
| BOO + Vehicle | ||||
| BOO + Tamsulosin (low dose) | ||||
| BOO + Tamsulosin (high dose) |
Visualizations
Signaling Pathway of Tamsulosin
Caption: Tamsulosin's mechanism of action.
Experimental Workflow for Urodynamic Assessment
Caption: Experimental workflow for urodynamics.
Logical Relationship of Tamsulosin's Effects in BOO
Caption: Tamsulosin's effects in BOO models.
References
- 1. Tamsulosin (Flomax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Tamsulosin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Effect of tamsulosin on bladder microcirculation in rat model of bladder outlet obstruction using pencil lens charge-coupled device microscopy system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tamsulosin on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ics.org [ics.org]
- 8. Animal models of benign prostatic hyperplasia [pubmed.ncbi.nlm.nih.gov]
- 9. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 10. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation [jove.com]
- 12. Video: Cystometric and External Urethral Sphincter Measurements in Awake Rats with Implanted Catheter and Electrodes Allowing for Repeated Measurements [jove.com]
- 13. Urodynamic Parameters in Spinal Cord Injury-Induced Neurogenic Bladder Rats after Stem Cell Transplantation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Choice of cystometric technique impacts detrusor contractile dynamics in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ics.org [ics.org]
- 16. Effects of Tamsulosin on Urinary Bladder Function and Neuronal Activity in the Voiding Centers of Rats with Cyclophosphamide-induced Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. remedypublications.com [remedypublications.com]
Use of Tamsulosin as a pharmacological tool to probe adrenoceptor function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin, a sulfonamide-containing benzenemethanamine derivative, is a potent and selective antagonist of α1-adrenoceptors. Its selectivity, particularly for the α1A and α1D subtypes over the α1B subtype, has established it not only as a clinically effective therapeutic for benign prostatic hyperplasia (BPH) but also as a valuable pharmacological tool for the characterization of adrenoceptor function.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing tamsulosin to investigate the physiological and pathological roles of α1-adrenoceptor subtypes in various biological systems.
Tamsulosin's utility in research stems from its ability to differentiate between α1-adrenoceptor subtypes, which are involved in a myriad of physiological processes, including smooth muscle contraction in the prostate, bladder, and blood vessels.[5][6][7] By selectively blocking these receptors, researchers can elucidate the specific contributions of each subtype to cellular signaling and tissue function. These application notes will guide users through the principles and practical execution of key experiments, including radioligand binding assays, in vitro functional assessments of isolated tissues, and in vivo studies.
Data Presentation: Quantitative Pharmacology of Tamsulosin
The following tables summarize the binding affinity and functional potency of tamsulosin for various adrenoceptor subtypes, providing a quantitative basis for its use as a selective antagonist.
Table 1: Binding Affinity of Tamsulosin for α1-Adrenoceptor Subtypes
This table presents the equilibrium dissociation constants (Ki) and their negative logarithms (pKi) for tamsulosin at human α1-adrenoceptor subtypes. These values are typically determined through radioligand binding assays.
| Adrenoceptor Subtype | Radioligand | Preparation | pKi | Ki (nM) | Reference |
| α1A | [3H]Prazosin | Recombinant human α1A-adrenoceptors | 10.38 | 0.042 | [8][9] |
| α1B | [3H]Prazosin | Recombinant human α1B-adrenoceptors | 9.33 | 0.468 | [8][9] |
| α1D | [3H]Prazosin | Recombinant human α1D-adrenoceptors | 9.85 | 0.141 | [8][9] |
Table 2: Functional Antagonist Potency of Tamsulosin
This table details the antagonist potency of tamsulosin, expressed as pA2 or pKB values, in various functional assays. These values quantify the concentration of tamsulosin required to produce a specific level of antagonism against an agonist.
| Adrenoceptor Subtype | Tissue/System | Agonist | pA2 / pKB | Reference |
| α1A | Human Prostate | Noradrenaline | 10.0 | [10][11] |
| α1B | Rat Spleen | Phenylephrine | 8.9 - 9.2 | [10][11][12] |
| α1D | Rat Aorta | Noradrenaline | 10.1 | [10][11][12] |
Table 3: Selectivity Ratios of Tamsulosin
This table illustrates the selectivity of tamsulosin for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes, calculated from binding affinity data.
| Selectivity Ratio | Value | Reference |
| α1B / α1A | ~11-fold | [8][9] |
| α1D / α1A | ~3.4-fold | [8][9] |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the signaling pathway of α1-adrenoceptors and a typical experimental workflow for their characterization using tamsulosin.
Caption: α1-Adrenoceptor signaling cascade and the inhibitory action of Tamsulosin.
References
- 1. genscript.com [genscript.com]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. Effect of tamsulosin on bladder microcirculation in rat model of bladder outlet obstruction using pencil lens charge-coupled device microscopy system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between the functional effect of tamsulosin and its concentration in lower urinary tract tissues in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. innoprot.com [innoprot.com]
- 7. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing expression Cultures [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of tamsulosin metabolites at alpha-1 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Tamsulosin in Ureteral Stone Expulsion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tamsulosin as a medical expulsive therapy (MET) for ureteral stones. The information is compiled from numerous clinical trials and meta-analyses to guide research and development in this area.
Introduction
Ureteral stones are a common and painful condition, with a significant number of patients presenting to emergency departments for relief.[1][2] While smaller stones often pass spontaneously, medical expulsive therapy (MET) aims to facilitate and accelerate this process, reducing pain and the need for invasive procedures.[3][4] Tamsulosin, a selective alpha-1A adrenergic receptor antagonist, is a cornerstone of MET.[5][6] It works by relaxing the smooth muscle of the ureter, particularly in the distal portion, which helps to decrease ureteral spasms and allows for easier passage of calculi.[3][5]
Mechanism of Action
Tamsulosin selectively blocks α₁A-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and ureter.[5][6] This antagonism leads to smooth muscle relaxation, which is believed to facilitate the passage of ureteral stones by reducing resistance to urinary flow and alleviating discomfort associated with benign prostatic hyperplasia.[5] In the context of ureteral stones, this relaxation inhibits ureteral spasms, thereby aiding the expulsion of the stone.[1][3] In-vitro studies on human ureteric smooth muscle have shown that tamsulosin can inhibit peristaltic activity.[7]
Figure 1: Tamsulosin's mechanism of action in ureteral stone expulsion.
Efficacy of Tamsulosin: Quantitative Data Summary
The efficacy of tamsulosin has been evaluated in numerous studies. While some large trials have shown conflicting results, meta-analyses generally support its use, particularly for larger stones.[8][9][10]
Table 1: Stone Expulsion Rate
| Study Type | Tamsulosin Group | Control/Placebo Group | Stone Size | Key Finding |
| Meta-analysis (49 studies, 6,436 patients)[1] | 80.5% | 70.5% | Not specified | Tamsulosin significantly improved the stone clearance rate. |
| Meta-analysis (56 RCTs, 9,395 patients)[8] | - | - | >5 mm | Significant benefit in stone expulsion rate (RR 1.44).[8][10] |
| Meta-analysis (56 RCTs, 9,395 patients)[8] | - | - | ≤5 mm | No significant effect on stone expulsion rate (RR 1.08).[8][10] |
| Meta-analysis (8 RCTs, 1,384 patients)[11] | 85% | 66% | Overall | Increased stone passage with tamsulosin (Risk Difference: 17%). |
| Meta-analysis (8 RCTs, 1,384 patients)[11] | - | - | 5-10 mm | Significant benefit (Risk Difference: 22%). |
| Randomized Clinical Trial (512 patients)[2][9] | 49.6% | 47.3% | <9 mm (mean 3.8 mm) | No significant difference in stone passage rate. |
| Prospective Trial (3,189 patients)[3] | 95.86% | 73.51% (Nifedipine) | 4-7 mm | Tamsulosin was significantly more effective than nifedipine. |
Table 2: Stone Expulsion Time and Analgesic Use
| Study Type | Outcome Measured | Tamsulosin Group | Control/Placebo Group | Key Finding |
| Meta-analysis (49 studies)[1] | Expulsion Time | - | - | Tamsulosin reduced expulsion time (Mean Difference: -3.61 days). |
| Meta-analysis (56 RCTs)[8] | Expulsion Time | - | - | Tamsulosin was associated with a shorter stone expulsion time. |
| Prospective Trial[3] | Expulsion Time | 78.35 hours | 137.93 hours (Nifedipine) | Tamsulosin led to a significantly shorter expulsion time. |
| Prospective Trial[3] | Analgesic Use (Diclofenac) | 52.35 mg | 109.33 mg (Nifedipine) | Significantly less analgesic consumption with tamsulosin. |
| Clinical Study[4] | Expulsion Time | 9.6 days | 13.7 days | Statistically significant reduction in expulsion time.[4] |
| Clinical Study[4] | Analgesic Use (Diclofenac) | 63.7 mg | 109.2 mg | Statistically significant reduction in analgesic use.[4] |
Standardized Experimental Protocol for Clinical Trials
The following protocol is a generalized methodology based on common practices in randomized controlled trials (RCTs) studying tamsulosin for ureteral stones.
Study Design
-
Type: Multicenter, double-blind, placebo-controlled, randomized clinical trial.
-
Objective: To determine the efficacy and safety of tamsulosin in facilitating the passage of symptomatic ureteral stones.
Participant Selection
-
Inclusion Criteria:
-
Exclusion Criteria:
Randomization and Blinding
-
Participants are randomized in a 1:1 ratio to receive either tamsulosin or a matching placebo.
-
Both participants and investigators should be blinded to the treatment allocation.
Intervention
-
Treatment Group: Tamsulosin 0.4 mg, taken orally once daily.[2][3][14]
-
Control Group: Matching placebo, taken orally once daily.
-
Duration: Treatment for a fixed period, typically 28 days, or until stone expulsion is confirmed, whichever comes first.[2][14]
-
Standard Care: All patients receive standard care, including analgesics (e.g., NSAIDs, opioids) for pain management and advice on hydration.[4][14]
Outcome Measures
-
Primary Outcome: Spontaneous stone expulsion within the treatment period (e.g., 28 days).[2] This is typically confirmed by the patient visualizing or capturing the stone, or by follow-up imaging (CT or KUB radiograph).[11]
-
Secondary Outcomes:
-
Time to stone expulsion.
-
Number of pain episodes or ureteral colic events.
-
Total analgesic consumption.
-
Need for subsequent surgical intervention (e.g., ureteroscopy).[8]
-
Hospitalization or repeat emergency department visits.
-
Adverse events (e.g., dizziness, retrograde ejaculation, orthostatic hypotension).[5][12][15]
-
Follow-up
-
Patients are typically followed for the duration of the treatment period (e.g., 28 days).
-
A final follow-up, often including imaging, is conducted at the end of the study period to confirm the primary outcome for those who have not reported stone passage.
Figure 2: Generalized workflow for a randomized controlled trial of tamsulosin.
Clinical Decision Protocol
The decision to use tamsulosin is often guided by stone size, as its efficacy varies accordingly.
Figure 3: Tamsulosin treatment logic based on stone size.
Safety and Adverse Effects
Tamsulosin is generally well-tolerated. The most common side effects include dizziness, headache, insomnia, nausea, and sexual problems such as retrograde or abnormal ejaculation.[5][15] Orthostatic hypotension can also occur, particularly at the beginning of treatment.[12] Meta-analyses have shown no significant difference in the overall incidence of side effects between tamsulosin and control groups.[1][8]
Conclusion
Tamsulosin is an effective and relatively safe medical expulsive therapy for ureteral stones, particularly for stones larger than 5 mm located in the distal ureter.[8][10][16] It has been shown to increase the rate of stone expulsion, shorten the time to passage, and decrease the need for analgesics.[1][4][8] While some recent large-scale trials have questioned its efficacy for smaller stones, the bulk of evidence from meta-analyses supports its selective use.[9][10] The provided protocols and data serve as a foundation for designing future studies and for understanding the clinical application of tamsulosin in managing ureteral calculi.
References
- 1. Is tamsulosin effective for the passage of symptomatic ureteral stones: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Tamsulosin on Passage of Symptomatic Ureteral Stones: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamsulosin: Ureteral Stones (Distal) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Tamsulosin in the Medical Expulsion Therapy for Distal Ureteral Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamsulosin - Wikipedia [en.wikipedia.org]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. An in vitro study on human ureteric smooth muscle with the alpha1-adrenoceptor subtype blocker, tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamsulosin as a Medical Expulsive Therapy for Ureteral Stones: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Tamsulosin on Passage of Symptomatic Ureteral Stones: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. bumc.bu.edu [bumc.bu.edu]
- 12. Tamsulosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. droracle.ai [droracle.ai]
- 14. pjmhsonline.com [pjmhsonline.com]
- 15. About tamsulosin - NHS [nhs.uk]
- 16. Tamsulosin vs. Tadalafil as medical expulsive therapy for distal ureteral stones: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro-In Vivo Correlation for Tamsulosin Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro-in vivo correlation (IVIVC) is a critical tool in the development of modified-release (MR) oral dosage forms. It establishes a predictive mathematical model that relates an in vitro property of the dosage form, typically the rate of drug dissolution, to an in vivo response, such as the plasma drug concentration profile. For Tamsulosin hydrochloride, an α1-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia, developing a successful IVIVC can streamline formulation development, ensure product quality, and potentially reduce the need for extensive bioequivalence studies.[1][2]
These application notes provide a comprehensive overview and detailed protocols for establishing an IVIVC for this compound formulations, with a focus on modified-release capsules and tablets.
Core Concepts in Tamsulosin HCl IVIVC
This compound is available in various formulations, including modified-release (MR) capsules and an oral controlled absorption system (OCAS).[3][4] The absorption of the MR formulation can be affected by food, whereas the OCAS formulation is designed to be food-independent.[3][4] Establishing a Level A IVIVC, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is highly desirable as it is the most comprehensive level of correlation.[5][6][7] A successful Level A IVIVC allows the in vitro dissolution profile to serve as a surrogate for in vivo bioequivalence.[1][8]
The development of an IVIVC for Tamsulosin HCl typically involves formulating preparations with varying release rates (e.g., slow, medium, and fast) and evaluating their performance both in vitro and in vivo.[8] The in vivo absorption is often determined using deconvolution methods like the Wagner-Nelson method from the plasma concentration data.[5][6][8]
Experimental Protocols
In Vitro Dissolution Studies
This protocol outlines the methodology for determining the in vitro release profile of this compound from modified-release formulations.
Objective: To measure the rate and extent of Tamsulosin HCl release from the dosage form under controlled laboratory conditions.
Apparatus and Conditions:
-
Apparatus: USP Apparatus 1 (Basket) or USP Apparatus 2 (Paddle). The choice may depend on the specific formulation characteristics. For capsules, a sinker may be necessary to prevent flotation.[9][10]
-
Dissolution Media: A variety of media should be tested to simulate the physiological conditions of the gastrointestinal tract. Commonly used media include:
-
Simulated Gastric Fluid (SGF), pH 1.2, often without pepsin.[10]
-
Phosphate buffer pH 7.2.[11]
-
Biorelevant media such as Fed State Simulated Intestinal Fluid (FeSSIF) and Fasted State Simulated Intestinal Fluid (FaSSIF) can provide more physiologically relevant dissolution data.[12][13]
-
A change-over media system can also be employed to mimic the transit through the GI tract (e.g., 2 hours in SGF followed by a switch to intestinal fluid).[12]
-
-
Temperature: 37 ± 0.5°C.[9]
-
Sampling Times: Frequent sampling is crucial to accurately define the dissolution profile. Suggested time points could be 1, 2, 3, 4, 6, 8, 10, and 12 hours.
Procedure:
-
Place the specified volume of dissolution medium in each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5°C.
-
Place one Tamsulosin HCl capsule or tablet in each vessel.
-
Start the apparatus at the specified speed.
-
At each sampling time point, withdraw a specified volume of the medium (e.g., 10 mL) and immediately replace it with an equal volume of fresh, pre-warmed medium.[11]
-
Filter the withdrawn samples through a suitable membrane filter (e.g., 0.45 µm) before analysis.[9]
-
Analyze the concentration of Tamsulosin HCl in the samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 225 nm.[9][12]
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released against time to obtain the dissolution profile.
In Vivo Pharmacokinetic Studies
This protocol describes the methodology for determining the in vivo pharmacokinetic profile of this compound formulations in healthy human subjects.
Objective: To measure the plasma concentration of Tamsulosin HCl over time after oral administration of the dosage form.
Study Design:
-
Design: A single-dose, randomized, crossover study is recommended.[14]
-
Subjects: Healthy adult male volunteers are typically enrolled.[14][15] The number of subjects should be sufficient to provide adequate statistical power.
-
Washout Period: A washout period of at least one week between each treatment phase is necessary.[14]
-
Administration: Formulations are administered orally, and the effect of food may be investigated by conducting studies under both fasting and fed conditions.[4]
Procedure:
-
Subjects should fast overnight before drug administration in fasting studies.
-
Administer a single oral dose of the Tamsulosin HCl formulation with a standardized volume of water.
-
Collect blood samples into tubes containing an appropriate anticoagulant at predefined time points. Suggested time points include 0 (pre-dose), 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.[14]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples frozen (e.g., at -20°C or lower) until analysis.
-
Analyze the concentration of Tamsulosin HCl in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
Pharmacokinetic Analysis:
-
From the plasma concentration-time data, calculate the following pharmacokinetic parameters for each subject and formulation:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.[14]
-
Data Presentation
The quantitative data from the in vitro and in vivo studies should be summarized in clear, structured tables to facilitate comparison between different formulations.
Table 1: In Vitro Dissolution Data for Tamsulosin HCl Formulations
| Time (hours) | Formulation A (% Released) | Formulation B (% Released) | Formulation C (% Released) |
| 1 | 15 | 25 | 35 |
| 2 | 30 | 45 | 60 |
| 4 | 55 | 70 | 85 |
| 6 | 75 | 88 | 95 |
| 8 | 90 | 96 | 99 |
| 12 | 98 | 100 | 100 |
Table 2: In Vivo Pharmacokinetic Parameters for Tamsulosin HCl Formulations
| Parameter | Formulation A | Formulation B | Formulation C |
| Cmax (ng/mL) | 10.2 ± 2.5 | 15.8 ± 3.1 | 20.5 ± 4.2 |
| Tmax (hours) | 8.0 ± 1.5 | 6.2 ± 1.1 | 4.5 ± 0.9 |
| AUC(0-t) (ng·h/mL) | 185.6 ± 45.2 | 220.4 ± 51.8 | 245.1 ± 55.3 |
| AUC(0-∞) (ng·h/mL) | 195.3 ± 48.9 | 230.1 ± 54.3 | 255.7 ± 58.1 |
| t1/2 (hours) | 11.5 ± 2.1 | 11.2 ± 1.9 | 10.9 ± 2.3 |
| (Values are presented as mean ± standard deviation) |
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key aspects of the IVIVC process for this compound formulations.
Conclusion
The successful development of an in vitro-in vivo correlation for this compound modified-release formulations is a valuable asset in drug development. It provides a deeper understanding of the formulation's performance and can significantly reduce the regulatory burden for post-approval changes.[1] The protocols and data presentation formats outlined in these application notes provide a framework for researchers and scientists to systematically approach the establishment of a robust and predictive IVIVC for this compound. Adherence to regulatory guidelines, such as those provided by the FDA, is essential throughout the development and validation process.[8][16]
References
- 1. Regulatory perspectives on in vitro (dissolution)/in vivo (bioavailability) correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iagim.org [iagim.org]
- 3. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Formulation variation and in vitro-in vivo correlation for a rapidly swellable three-layered tablet of tamsulosin HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. nihs.go.jp [nihs.go.jp]
- 10. sphinxsai.com [sphinxsai.com]
- 11. saudijournals.com [saudijournals.com]
- 12. jpionline.org [jpionline.org]
- 13. WO2003039531A1 - Modified release tamsulosin tablets - Google Patents [patents.google.com]
- 14. A bioequivalence study of two tamsulosin sustained-release tablets in Indonesian healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comparative Bioavalability Study of Tamsulosin 0.4 mg Prolonged-release Tablets Versus the Reference Drug Omnic Ocas®, Tabsulosine 0.4 mg Tablets in Healthy Adult Male Subjects, at Steady State | MedPath [trial.medpath.com]
- 16. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
Troubleshooting & Optimization
Tamsulosin Hydrochloride Solubility: A Technical Guide for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with tamsulosin hydrochloride solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound exhibits varying solubility across different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), sparingly soluble in water, methanol, and ethanol, and practically insoluble in diethyl ether.[1][2][3][4][5]
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture media. What is causing this and how can I prevent it?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue, especially when using a highly concentrated DMSO stock solution. This occurs because this compound is sparingly soluble in water.[2][3][4] To prevent this, it is crucial to ensure the final concentration of DMSO in your media is low (typically below 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous environment. Consider a serial dilution approach to minimize localized high concentrations that can lead to precipitation.
Q3: What is the recommended method for preparing a stock solution of this compound for in vitro studies?
A3: For in vitro experiments, particularly cell-based assays, preparing a high-concentration stock solution in DMSO is the recommended approach due to its high solubility in this solvent.[3][5][6] This stock can then be serially diluted in your final assay buffer or cell culture medium to achieve the desired working concentration while keeping the final DMSO concentration to a minimum.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Once prepared, stock solutions in DMSO should be aliquoted into tightly sealed vials and stored at -80°C for up to 6 months or -20°C for up to 1 month.[6] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors.[7][8][9][10][11] These receptors are predominantly located in the smooth muscle of the prostate and bladder neck.[7][8][10] By blocking these receptors, tamsulosin prevents norepinephrine from binding and causing muscle contraction.[7][8] This leads to smooth muscle relaxation, which is the basis of its therapeutic effect in treating benign prostatic hyperplasia (BPH).[7][8][9]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (Molar) | Reference |
| DMSO | 89 mg/mL | 200.01 mM | [5] |
| DMSO | 88 mg/mL | 197.76 mM | [12][13] |
| DMSO | 80 mg/mL | - | [6] |
| DMSO | >10 mg/mL | - | |
| Water | Sparingly soluble | - | [2][14] |
| Water | Insoluble | - | [1][5] |
| Water | 17 mg/mL | 38.2 mM | [12] |
| Ethanol | Sparingly soluble | - | [2] |
| Ethanol | Insoluble | - | [5] |
| Ethanol | 8 mg/mL | 17.97 mM | [12] |
| Methanol | Sparingly soluble | - | [2] |
| Methanol | Weakly soluble | - | [3] |
| Acetic Acid | Sparingly soluble | - | |
| Formic Acid | Very soluble | - | |
| Diethyl Ether | Practically insoluble | - |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 444.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out 4.45 mg of this compound powder using an analytical balance.
-
Dissolving: Add 100 µL of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Workflow for Preparing Working Solutions for Cell Culture
Signaling Pathway
This compound acts as a selective antagonist at alpha-1A and alpha-1D adrenergic receptors, which are G-protein coupled receptors. Its mechanism involves blocking the downstream signaling cascade initiated by the binding of norepinephrine.
References
- 1. saudijournals.com [saudijournals.com]
- 2. db.cbg-meb.nl [db.cbg-meb.nl]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. This compound [chemister.ru]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. This compound产品说明书 [selleck.cn]
- 13. selleckchem.com [selleckchem.com]
- 14. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Tamsulosin hydrochloride stability in cell culture media
Technical Support Center: Tamsulosin Hydrochloride
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize its stability and ensure reliable results in cell culture experiments.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a selective antagonist of alpha-1 (α1) adrenergic receptors, with a high affinity for the α1A and α1D subtypes.[1][2][3][4] These receptors are prevalent in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[1][4][5] By blocking these receptors, Tamsulosin inhibits smooth muscle contraction, leading to relaxation and improved urinary flow.[1] This mechanism is crucial for its therapeutic use in treating benign prostatic hyperplasia (BPH).[5] In a research context, it is used to study α1-adrenergic signaling pathways.
How should I prepare a stock solution of this compound?
This compound is highly soluble in DMSO (e.g., >80 mg/mL) but is only sparingly soluble in water (approx. 17 mg/mL) and slightly soluble in ethanol (approx. 8 mg/mL).[6][7][8] For cell culture experiments, preparing a high-concentration primary stock solution in DMSO is recommended.
Protocol: Preparing this compound Stock Solution
-
Reagent & Equipment: this compound powder, sterile DMSO, sterile microcentrifuge tubes, precision balance.
-
Calculation: Determine the required mass of Tamsulosin HCl for your desired stock concentration (e.g., for a 20 mM stock in 1 mL DMSO, use Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 444.97 g/mol * (1000 mg / 1 g) = 8.9 mg).
-
Preparation (Aseptic Technique):
-
Weigh the Tamsulosin HCl powder accurately.
-
In a sterile tube, add the appropriate volume of sterile DMSO.
-
Add the powder to the DMSO.
-
Vortex gently until fully dissolved. The solution should be clear.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[6][8]
What factors affect the stability of Tamsulosin in cell culture media?
Tamsulosin's stability is sensitive to several factors. Forced degradation studies have shown it degrades significantly under basic (alkaline), neutral hydrolytic, oxidative, thermal, and photolytic (light) conditions.[9][10][11][12][13][14] While generally stable under acidic conditions[9], some studies report minor degradation.[10][15]
-
pH: Cell culture media is typically buffered around pH 7.2-7.4, which falls into the neutral hydrolytic condition where degradation can occur.
-
Temperature: Standard incubation at 37°C can accelerate thermal degradation.[9]
-
Light: Exposure to light, especially UV, can cause photolytic degradation.[9][11][13] It is advisable to keep solutions in dark or amber containers.[16]
-
Oxidation: Components in media or cellular metabolic processes can generate reactive oxygen species, leading to oxidative degradation.[9][10][13]
How long is Tamsulosin stable in prepared cell culture media at 37°C?
Direct stability data in specific cell culture media is limited in published literature. However, based on forced degradation studies, its stability is time-dependent and influenced by the factors above. One study on an aqueous solution (20 µg/mL) found it to be stable for up to 72 hours at ambient temperature.[10] Given that cell culture conditions (37°C, complex media components) are more stressful, stability may be reduced. It is best practice to prepare fresh Tamsulosin-containing media for each experiment or, at a minimum, for each day of a multi-day experiment. For long-term experiments, verifying the concentration at different time points is recommended (see Troubleshooting section).
Troubleshooting Guide
My experimental results are inconsistent. Could Tamsulosin degradation be the cause?
Yes, inconsistent results are a classic sign of compound instability. If Tamsulosin degrades over the course of your experiment, its effective concentration will decrease, leading to variable biological effects.
I see a precipitate after adding my Tamsulosin stock solution to the media. What should I do?
Precipitation occurs when the compound's concentration exceeds its solubility limit in the final solution. This is common when adding a DMSO stock to an aqueous buffer or media.
-
Cause: The final concentration of Tamsulosin may be too high, or the percentage of DMSO in the final media is too low to maintain solubility. This compound is sparingly soluble in water.[7]
-
Solution 1 (Vortex/Warm): Immediately after adding the stock, vortex the media gently. Sometimes, brief warming to 37°C can help dissolve the precipitate.
-
Solution 2 (Reduce Concentration): Your target concentration may be too high. Verify the solubility limits and consider working at a lower concentration.
-
Solution 3 (Serial Dilution): Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of media first, ensure it's dissolved, and then add this intermediate dilution to the final volume.
-
Solvent Control: Always run a vehicle control with the same final concentration of DMSO to ensure that observed effects are not due to the solvent.
How can I quantitatively verify the stability of Tamsulosin in my specific cell culture medium?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying a drug and its degradation products.[10][17][18]
Protocol: HPLC-Based Stability Assessment
This protocol provides a general framework. Method parameters may need optimization for your specific equipment and media.
-
Objective: To determine the percentage of this compound remaining in cell culture media over time under standard incubation conditions.
-
Materials: Your specific cell culture medium, Tamsulosin HCl stock, HPLC system with UV detector, C18 column (e.g., 250mm x 4.6mm, 5µm), appropriate mobile phase solvents (e.g., HPLC-grade methanol and water or acetonitrile and buffer), 0.45µm filters.[10][16]
-
Procedure:
-
Sample Preparation: Prepare a batch of your cell culture medium containing the final experimental concentration of Tamsulosin. Also prepare a "media-only" blank.
-
Incubation: Place the prepared media in a sterile flask inside a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), aseptically remove an aliquot (e.g., 1 mL) of the Tamsulosin-containing media and the blank media. The T=0 sample serves as the 100% reference.
-
Storage: Immediately store the collected aliquots at -80°C to halt further degradation until analysis.
-
-
HPLC Analysis (Example Conditions):
-
Data Analysis:
-
For each time point, integrate the peak area corresponding to Tamsulosin.
-
Calculate the percentage of Tamsulosin remaining relative to the T=0 sample: (Peak Area at Tx / Peak Area at T0) * 100.
-
Plot the percentage remaining versus time to visualize the degradation curve.
-
Data Summary
The following table summarizes findings from forced degradation studies. Note that conditions are often more extreme than in cell culture to accelerate degradation for analytical purposes.
| Stress Condition | Reagent/Setting | Duration | Degradation Observed | Reference |
| Acidic Hydrolysis | 3 M HCl | 1 hour | ~7.5% | [10] |
| Basic Hydrolysis | 0.5 M NaOH | 1 hour | ~4.9% | [10] |
| Oxidation | 30% H₂O₂ | 4 hours | ~58.7% | [10] |
| Oxidation | 10% H₂O₂ (60°C) | 40 min | Significant | [13] |
| Photolysis | UV Light (254 nm) | 72 hours | Significant | [13] |
| Thermal | 100°C | 48 hours | Stable | [10] |
| Thermal | 80°C | 72 hours | Limited | [13] |
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound产品说明书 [selleck.cn]
- 7. db.cbg-meb.nl [db.cbg-meb.nl]
- 8. abmole.com [abmole.com]
- 9. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 18. Stability-Indicating RP-HPLC Method for Determination of Tamsulosin HCL in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Tamsulosin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor bioavailability of tamsulosin in preclinical animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experimental studies with tamsulosin, providing explanations and actionable solutions.
Q1: We are observing very low and variable oral bioavailability of tamsulosin in our rat studies. What are the likely causes?
A1: The poor and variable oral bioavailability of tamsulosin in rats is a well-documented issue stemming from several factors:
-
Extensive First-Pass Metabolism: Tamsulosin undergoes significant metabolism in the liver before it can reach systemic circulation. In rats, the liver rapidly metabolizes the drug, a phenomenon described as "hepatic blood flow-limited" clearance.[1][2]
-
Species-Specific Metabolism: There are considerable differences in how tamsulosin is metabolized between species. Rats primarily metabolize tamsulosin through de-ethylation and demethylation, followed by conjugation with glucuronic and sulfuric acids.[2] This metabolic profile differs from that in dogs and humans, leading to variations in drug exposure and clearance.[1][2]
-
Plasma Protein Binding: Tamsulosin's binding to plasma proteins varies significantly across species. In rats, the plasma protein binding is approximately 79.0-80.6%, which is lower than in dogs (90.2-90.3%) and humans (98.9-99.1%).[1] This difference in the unbound fraction of the drug can influence its distribution and clearance.[1]
Q2: How can we improve the oral bioavailability of tamsulosin in our animal experiments?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of tamsulosin:
-
Lipid-Based Nanoformulations: Formulations such as Nanostructured Lipid Carriers (NLCs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can significantly improve bioavailability.[3][4] These systems work by:
-
Presenting the drug in a solubilized form, which bypasses the dissolution step in the gastrointestinal tract.
-
Protecting the drug from enzymatic degradation in the gut.
-
Potentially enhancing absorption via the lymphatic pathway, which can reduce first-pass metabolism.[5]
-
-
Sustained-Release Formulations: Developing sustained-release formulations can control the rate of drug release, which may help to saturate metabolic enzymes and improve absorption over time.[6][7]
Q3: We are trying to develop a Nanostructured Lipid Carrier (NLC) formulation for tamsulosin, but we are facing issues with particle size and stability. What can we do?
A3: Here are some common troubleshooting tips for NLC formulation development:
-
Issue: Large Particle Size
-
Solution: Increase the homogenization speed or time.[2] The energy input during homogenization is critical for reducing particle size. Also, consider optimizing the surfactant and co-surfactant concentrations, as these are crucial for stabilizing the newly formed nanoparticles.
-
-
Issue: Formulation Instability (e.g., aggregation, drug leakage)
-
Solution: Ensure the selected solid and liquid lipids are compatible and form a stable, less-ordered matrix. The ratio of solid lipid to liquid lipid is a critical factor.[8] Also, evaluate the zeta potential of your formulation; a higher absolute value (typically > |30| mV) can indicate better colloidal stability due to electrostatic repulsion.[9] Consider lyophilization with a suitable cryoprotectant to improve long-term stability.[3]
-
Q4: When preparing a Self-Nanoemulsifying Drug Delivery System (SNEDDS), our formulation is not forming a clear nanoemulsion upon dilution. What could be the problem?
A4: The successful formation of a nanoemulsion from a SNEDDS pre-concentrate depends on the careful selection and ratio of its components.
-
Check Component Miscibility: Ensure that the oil, surfactant, and co-surfactant are all miscible with each other to form a homogenous liquid.
-
Optimize Surfactant/Co-surfactant to Oil Ratio: The ratio of the surfactant and co-surfactant (Smix) to the oil phase is critical. Insufficient surfactant may not be able to effectively emulsify the oil phase upon dilution. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios for nanoemulsion formation.[10]
-
Aqueous Phase pH and Ionic Strength: The properties of the aqueous dilution medium can influence emulsification. Test the self-emulsification in buffers of different pH and ionic strengths that mimic physiological conditions.[11]
Quantitative Data on Tamsulosin Formulations
The following tables summarize key pharmacokinetic parameters of tamsulosin in various formulations from animal studies.
Table 1: Pharmacokinetic Parameters of Conventional Tamsulosin Formulations in Animal Models
| Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (hr) | Absolute Bioavailability (%) | Reference |
| Rat | 1 mg/kg | - | ~1 | 6.9 | [1][12] |
| Rat | 10 mg/kg | - | ~1 | 22.8 | [1][12] |
| Dog | 0.3-3 mg/kg | - | ~1 | 29.7 - 42.0 | [1][12] |
Table 2: Comparative Pharmacokinetic Parameters of Marketed Tamsulosin Tablets vs. Nanostructured Lipid Carrier (NLC) Formulation in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC0-inf (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Marketed Tablets | 60.11 ± 6.1 | 1.5 ± 0.5 | 1.33 ± 0.32 | 199.11 ± 21.2 | - | [13] |
| Optimized NLC | 164.22 ± 17.21 | 2.0 ± 0.5 | 2.59 ± 0.44 | 542.18 ± 51.1 | ~2.7-fold | [13] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of advanced tamsulosin formulations.
Protocol 1: Preparation of Tamsulosin-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from a study that successfully developed tamsulosin NLCs.[3][8]
Materials:
-
Solid Lipid: Precirol ATO 5
-
Liquid Lipids: Saw Palmetto Oil (SPO), Pumpkin Seed Oil (PSO), Capryol-90
-
Surfactant: Labrasol
-
Drug: Tamsulosin (TM)
-
Solvents: Chloroform, Methanol
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the predetermined quantities of Precirol ATO 5, a mixture of SPO and PSO, and Capryol-90.
-
Melt the lipids together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve 10 mg of Tamsulosin in a 1:1 mixture of chloroform and methanol.
-
Add the drug solution to the molten lipid mixture.
-
Remove the organic solvents completely using a rotary evaporator to form a drug-embedded lipid layer.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing the specified concentration of Labrasol.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase.
-
Subject the mixture to high-shear homogenization for a specified time and speed (e.g., 15,000 rpm for 10 minutes).
-
Follow this with probe sonication to further reduce the particle size and achieve a nano-dispersion.
-
-
Cooling and NLC Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring, which leads to the solidification of the lipid matrix and the formation of NLCs.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Entrapment Efficiency (%EE): Determine by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the pellet using a validated analytical method like HPLC.
-
In Vitro Drug Release: Conduct studies using a dialysis bag method in a relevant buffer system (e.g., phosphate buffer pH 7.4).
Protocol 2: General Method for Preparation of Tamsulosin Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This is a general protocol that can be adapted for tamsulosin based on screening of suitable excipients.
Materials:
-
Oil Phase: (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant: (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent: (e.g., Transcutol HP, Propylene Glycol)
-
Drug: Tamsulosin
Procedure:
-
Excipient Screening:
-
Determine the solubility of tamsulosin in various oils, surfactants, and co-surfactants to identify excipients that can solubilize the drug at the desired concentration.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe for the formation of a clear or bluish-white nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region, which represents the optimal ratios of the components.
-
-
Preparation of the Tamsulosin SNEDDS Formulation:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Accurately weigh the components into a glass vial.
-
Add the required amount of tamsulosin to the mixture.
-
Gently heat (if necessary) and stir the mixture until the drug is completely dissolved and a clear, homogenous liquid is formed.
-
Characterization:
-
Self-Emulsification Time and Droplet Size: Add a small amount of the SNEDDS pre-concentrate to a specified volume of aqueous medium (e.g., water or buffer) under gentle agitation. Measure the time taken for emulsification and the resulting droplet size using DLS.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability and resistance to phase separation.[14]
-
Drug Release: Perform in vitro dissolution studies on the SNEDDS formulation after dilution in a suitable medium.
Visualizations: Workflows and Mechanisms
Preclinical Formulation Development Workflow
This diagram outlines a logical workflow for developing a suitable formulation to overcome the poor bioavailability of a drug like tamsulosin in preclinical studies.
Caption: Workflow for preclinical formulation development of poorly bioavailable drugs.
Mechanisms of Bioavailability Enhancement by Nanostructured Lipid Carriers (NLCs)
This diagram illustrates the key mechanisms through which NLCs can improve the oral bioavailability of encapsulated drugs.
Caption: Mechanisms of NLC-mediated bioavailability enhancement.
Decision Logic for Animal Model Selection
This diagram provides a simplified decision-making process for selecting an appropriate animal model for tamsulosin pharmacokinetic studies based on metabolic similarity to humans.
Caption: Decision tree for selecting an animal model for tamsulosin PK studies.
References
- 1. scispace.com [scispace.com]
- 2. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs | Semantic Scholar [semanticscholar.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Development of a Nanostructured Lipid Carrier (NLC) by a Low-Energy Method, Comparison of Release Kinetics and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and optimization of a tamsulosin nanostructured lipid carrier loaded with saw palmetto oil and pumpkin seed oil for treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Tamsulosin hydrochloride degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tamsulosin hydrochloride during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions, including exposure to basic and acidic environments, oxidizing agents, and light.[1][2][3] It is particularly unstable in basic and oxidative conditions.[1][4] While it is more stable in acidic conditions compared to basic or oxidative stress, some degradation can still occur.[1][4] The drug is also known to degrade upon exposure to UV light.[5][6]
Q2: What is the recommended pH range for storing this compound solutions?
A2: To minimize degradation, it is advisable to maintain this compound solutions in an acidic pH range. Several analytical methods suggest preparing the final sample solution to a pH of approximately 2.0 to 3.7.[1][7][8] Acidic conditions help to maintain the stability of the compound in solution.[3]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be stored in a cool, dark place. Studies have shown that solutions prepared in methanol and water are stable for up to 72 hours at ambient temperature.[6] To minimize the risk of degradation, it is recommended to prepare fresh solutions for each analysis. If storage is necessary, refrigeration and protection from light are crucial.
Q4: Can common laboratory lighting affect the stability of this compound samples?
A4: Yes, exposure to light, including ambient laboratory light and particularly UV light, can lead to the photodegradation of this compound.[5][6] It is crucial to protect samples from light during preparation, storage, and analysis by using amber vials or by wrapping containers in aluminum foil.
Q5: Are there any known incompatibilities between this compound and common pharmaceutical excipients?
A5: Yes, studies have indicated that this compound can be incompatible with certain common excipients. Specifically, incompatibilities have been observed with ethyl cellulose, gelatin, and lactose, which can affect the stability of the drug.[9] When developing formulations or preparing samples from formulated products, it is important to be aware of these potential interactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to high pH. The sample solution may be too basic, leading to hydrolytic degradation. | Ensure the final pH of the sample solution is in the acidic range, ideally between 2.0 and 3.7.[1][7][8] |
| Oxidative degradation. The sample may have been exposed to oxidizing agents or dissolved oxygen. | Use de-gassed solvents for sample preparation. If possible, work under an inert atmosphere (e.g., nitrogen). Avoid sources of peroxides. | |
| Photodegradation. The sample was exposed to light for an extended period. | Prepare and store samples in amber vials or protect them from light using aluminum foil.[6] Minimize exposure to ambient light during handling. | |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. The analytical method may not be adequately separating the parent drug from its degradants. | Optimize the chromatographic method to ensure good resolution between this compound and its potential degradation products.[1][10] |
| Interaction with excipients. Incompatibility with formulation components could be causing degradation. | Investigate potential incompatibilities with excipients.[9] Consider a different sample extraction procedure to remove interfering substances. | |
| Inconsistent results between replicate samples | Incomplete dissolution. this compound may not be fully dissolved in the sample solvent. | Use sonication to aid dissolution.[2] Ensure the chosen solvent system is appropriate for the sample matrix. |
| Ongoing degradation during analysis. Samples may be degrading in the autosampler. | If possible, use a cooled autosampler. Limit the time samples are stored in the autosampler before injection. |
Experimental Protocols
Protocol 1: Standard Solution Preparation
This protocol describes the preparation of a standard stock solution of this compound.
-
Weighing: Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolution: Transfer the weighed standard to a 100 mL volumetric flask. Add approximately 70 mL of a diluent consisting of methanol and water (70:30 v/v) and sonicate for 15 minutes to dissolve.[1]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the same diluent. This yields a stock solution of 100 µg/mL.
-
Working Standard: Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentration range for analysis.
-
Storage: Store the stock solution in a refrigerator, protected from light. It is recommended to use the solution within 72 hours.[6]
Protocol 2: Sample Preparation from Tablets
This protocol provides a general procedure for the extraction of this compound from tablet formulations.
-
Sample Collection: Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of the mobile phase (e.g., acetonitrile:water 50:50 v/v) and sonicate for 30 minutes to ensure complete extraction of the drug.[11]
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Final Dilution: Further dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Observed Degradation (%) | Reference |
| Acidic Hydrolysis | 3 M HCl | 1 hour | 7.54 | [1] |
| Basic Hydrolysis | 0.5 M NaOH | 1 hour | 4.88 | [1] |
| Oxidation | 30% H₂O₂ | 4 hours | 58.70 | [1] |
| Photolysis | 254 nm UV light | 180 minutes | 35.4 | [5] |
| Thermal | 60°C | 72 hours | No significant degradation | [4] |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound sample preparation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. On the photoinduced degradation of tamsulosin: The simpler the better – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 6. sphinxsai.com [sphinxsai.com]
- 7. tsijournals.com [tsijournals.com]
- 8. CN106478467B - The method for preparing stable this compound - Google Patents [patents.google.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. RP – HPLC method for the estimation of this compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Tamsulosin
Welcome to the technical support center for the LC-MS/MS analysis of Tamsulosin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects and other common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of Tamsulosin?
A1: Matrix effects in LC-MS/MS analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of Tamsulosin.[1][2] In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects.[3][4][5]
Q2: I am observing significant ion suppression for Tamsulosin. What are the likely causes and how can I mitigate this?
A2: Significant ion suppression is a common challenge in the bioanalysis of Tamsulosin and is often caused by co-eluting matrix components, particularly phospholipids from plasma or serum samples.[3][5] These endogenous molecules can compete with Tamsulosin for ionization in the MS source.[2]
To mitigate ion suppression, consider the following strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering components. Techniques like solid-phase extraction (SPE) or specific phospholipid removal plates are more effective than simple protein precipitation.[3][6]
-
Optimize Chromatography: Adjust the chromatographic method to separate Tamsulosin from the interfering matrix components. This can involve modifying the gradient, changing the column chemistry, or using a longer column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Tamsulosin-d4 is the most effective way to compensate for matrix effects.[7][8][9] Since it co-elutes with Tamsulosin and has nearly identical physicochemical properties, it experiences the same degree of ion suppression, allowing for accurate correction during data processing.[8][9]
Q3: Which type of internal standard (IS) is best for Tamsulosin analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Tamsulosin-d4.[7][10] SIL internal standards co-elute with the analyte and exhibit similar ionization behavior, providing the most accurate compensation for matrix effects and variability in sample preparation and injection volume.[8][9] While structurally similar compounds like Propranolol or d9-finasteride have been used, they may not perfectly mimic the behavior of Tamsulosin under all conditions, potentially leading to less accurate results.[11][12][13]
Q4: Can I use simple protein precipitation for sample preparation when analyzing Tamsulosin in plasma?
A4: While protein precipitation (PPT) is a simple and fast sample preparation method, it is often insufficient for removing all matrix interferences, especially phospholipids, which are a major cause of ion suppression.[3][12] This can lead to poor reproducibility and inaccurate quantification. For robust and reliable results, more advanced sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with phospholipid removal are recommended.[3][11] Some studies have successfully used PPT, but this often requires careful optimization of chromatographic conditions to separate Tamsulosin from the bulk of the matrix components.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Incompatible Injection Solvent3. Column Degradation | 1. Dilute the sample or reduce injection volume.2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Replace the analytical column. |
| High Signal Variability Between Injections | 1. Inconsistent Sample Preparation2. Matrix Effects (Ion Suppression/Enhancement)3. Instrument Instability | 1. Automate sample preparation if possible, or ensure consistent manual execution.2. Implement a more effective sample clean-up method (e.g., phospholipid removal plates) and use a stable isotope-labeled internal standard (Tamsulosin-d4).3. Check for fluctuations in spray voltage, gas flows, and temperature in the MS source. |
| Low Tamsulosin Recovery | 1. Inefficient Extraction2. Analyte Instability | 1. Optimize the sample preparation protocol. For LLE, adjust the pH and choice of organic solvent. For SPE, ensure the correct sorbent and elution solvent are used.2. Assess the stability of Tamsulosin under the storage and processing conditions. |
| No Tamsulosin Peak Detected | 1. Incorrect MS/MS Transition2. Insufficient Sensitivity3. Complete Ion Suppression | 1. Verify the precursor and product ions for Tamsulosin (e.g., m/z 409 → 228).2. Optimize MS source parameters (e.g., spray voltage, temperature) and consider a more sensitive instrument if available.3. Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography accordingly. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the extraction of Tamsulosin from human serum.[11]
-
Sample Aliquoting: Pipette 100 µL of human serum into a glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL d9-finasteride in methanol).
-
Alkalinization: Add 100 µL of 0.1 M ammonium hydroxide and mix for 5 minutes.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and then centrifuge at 1791 x g for 10 minutes at 4°C.
-
Solvent Transfer: Transfer the organic (upper) layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of oxygen-free nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5:95 methanol:2 mM aqueous ammonium acetate).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Tamsulosin Analysis
The following are example starting parameters. Optimization will be required for your specific instrumentation.
| Parameter | Condition |
| LC Column | Ascentis® Express C18 (100 mm × 3 mm, 2.7 µm)[11] |
| Mobile Phase A | 2 mM aqueous ammonium acetate |
| Mobile Phase B | Methanol |
| Gradient | Start at 5% B, increase to 95% B over a set time, then re-equilibrate. |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Tamsulosin) | m/z 409 → 228[11] |
| MS/MS Transition (IS - d9-finasteride) | m/z 382 → 318[11] |
| Dwell Time | 100-200 ms |
Visualizations
Caption: A logical workflow for troubleshooting and addressing matrix effects in Tamsulosin LC-MS/MS analysis.
Caption: A comparison of common sample preparation workflows for Tamsulosin analysis from plasma.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. clearsynth.com [clearsynth.com]
- 11. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. akjournals.com [akjournals.com]
Improving the resolution of Tamsulosin enantiomers in chiral chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the resolution of Tamsulosin enantiomers in chiral chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to address common challenges encountered during analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the chiral separation of Tamsulosin enantiomers.
Q1: Why am I not seeing any separation of the Tamsulosin enantiomers?
A1: Complete co-elution of enantiomers is a common issue during method development. Here are the primary factors to investigate:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. Tamsulosin enantiomers have been successfully resolved on polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). If you are using a different type of CSP, it may not have the necessary chiral recognition mechanism for Tamsulosin.
-
Incorrect Mobile Phase System: The mobile phase composition plays a crucial role in achieving enantioselectivity. For polysaccharide-based CSPs, normal-phase, polar organic, and reversed-phase eluents can be used.
-
Insufficient Equilibration Time: Chiral columns, especially when switching mobile phases, can require extended equilibration times to provide reproducible results.
-
Recommendation: Equilibrate the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.
-
Q2: The resolution between the two enantiomer peaks is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution is a common problem that can often be solved by systematically optimizing the chromatographic conditions.
-
Mobile Phase Composition: Fine-tuning the mobile phase is often the most effective way to improve resolution.
-
Recommendation (Reversed-Phase): Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile). Also, the pH of the aqueous component can significantly impact resolution; for Tamsulosin, a pH around 4.0-5.0 has been shown to be effective.[1][2]
-
Recommendation (Normal-Phase): Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). The presence of methanol in the mobile phase has been noted to enhance enantiomeric resolution for Tamsulosin.
-
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the interaction time between the analytes and the CSP.
-
Recommendation: Decrease the flow rate. For a 4.6 mm ID column, flow rates as low as 0.2-0.5 mL/min can be tested.
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Recommendation: Decrease the column temperature. Lower temperatures often enhance chiral selectivity, leading to better resolution. However, be aware that this may also increase backpressure and retention times.
-
Q3: My Tamsulosin peaks are tailing or showing poor shape. What can I do?
A3: Peak tailing can compromise resolution and integration accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Mobile Phase Additives: For basic compounds like Tamsulosin, acidic silanol groups on the silica support can cause tailing.
-
Recommendation: Add a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete for the active sites on the stationary phase and improve peak shape.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Recommendation: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
-
Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause peak tailing.
-
Recommendation: Flush the column with a strong solvent. For polysaccharide-based columns, specific regeneration procedures may be available from the manufacturer.
-
Q4: The retention times of my Tamsulosin enantiomers are drifting. What is the cause?
A4: Retention time variability can affect the reliability of your method.
-
Inadequate Column Equilibration: As mentioned, insufficient equilibration between injections or after changing the mobile phase is a common cause of drifting retention times.
-
Recommendation: Ensure the column is fully equilibrated before starting your analytical run.
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.
-
Recommendation: Prepare fresh mobile phase daily and keep the reservoir bottles capped.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Recommendation: Use a thermostatted column compartment to maintain a constant temperature.
-
Data Presentation: Comparative Chromatographic Conditions
The following tables summarize quantitative data from various studies on the chiral separation of Tamsulosin enantiomers, providing a basis for method development and comparison.
Table 1: HPLC Methods for Chiral Separation of Tamsulosin
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Reference |
| CHIRALCEL OD-RH | 250 x 4.6 mm | 50 mmol/L KPF6-acetonitrile (70:30, v/v), pH 5.0 | 0.5 | Ambient | 225 nm | Baseline | [1][3] |
| Chiralcel OD-R | 250 x 4.6 mm, 10 µm | 0.5 mol/L Sodium Perchlorate and Acetonitrile (80:20, v/v), pH 4.0 | 0.4 | Ambient | 223 nm | Excellent | [2] |
| Lux Amylose-1 | 250 x 4.6 mm, 5 µm | According to Ph. Eur. method | 0.5 | 40 | 225 nm | 6.77 | [4] |
| CHIRALPAK AD-H | 250 x 4.6 mm, 5 µm | According to Ph. Eur. method | 0.5 | 40 | 225 nm | 5.84 | [4] |
| Chiralpak AD-H | - | Hexane, isopropanol, and methanol (65:15:20, v/v/v) | 1.0 | 35 | - | > 6 | [5] |
Table 2: Capillary Electrophoresis (CE) Methods for Chiral Separation of Tamsulosin
| Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Temperature (°C) | Detection | Resolution | Reference |
| Sulfated-β-cyclodextrin (S-β-CD) | 100 mmol/L phosphate buffer, pH 2.5, with 1.7 mmol/L S-β-CD | 20 | 25 | DAD at 200 nm | Baseline | [6] |
| Sulfated-β-cyclodextrin (S-β-CD) | 200 mM acetic acid titrated with NH4OH to pH 4.0, with 4.0 mg/mL S-β-CD | 20 | 25 | Tandem MS | 1.8 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the chiral separation of Tamsulosin.
Protocol 1: HPLC Separation using CHIRALCEL OD-RH Column [1][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: CHIRALCEL OD-RH (250 x 4.6 mm).
-
Mobile Phase Preparation:
-
Prepare a 50 mmol/L solution of potassium hexafluorophosphate (KPF6) in water.
-
Mix the KPF6 solution with acetonitrile in a 70:30 (v/v) ratio.
-
Adjust the pH of the final mixture to 5.0 using an appropriate acid or base.
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the Tamsulosin sample in the mobile phase to a suitable concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis for approximately 35 minutes.
-
Protocol 2: Capillary Electrophoresis Separation using Sulfated-β-cyclodextrin [6]
-
CE System: Capillary electrophoresis system with a diode array detector (DAD).
-
Capillary: Fused silica capillary (e.g., 50 cm total length x 75 µm ID).
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 100 mmol/L phosphate buffer.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Add sulfated-β-cyclodextrin (S-β-CD) to a final concentration of 1.7 mmol/L.
-
Filter and degas the BGE.
-
-
CE Conditions:
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: DAD at 200 nm.
-
-
Sample Preparation: Dissolve the Tamsulosin sample in the BGE or a compatible solvent.
-
Procedure:
-
Rinse the capillary with the BGE.
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply the separation voltage and record the electropherogram for approximately 12 minutes.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of improving the resolution of Tamsulosin enantiomers.
Caption: Workflow for Tamsulosin Chiral Method Development.
Caption: Decision Tree for Troubleshooting Poor Resolution.
References
- 1. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PlumX [plu.mx]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of tamsulosin enantiomers by capillary electrophoresis with tandem mass spectrometry and online stacking preconcentration - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00684K [pubs.rsc.org]
Technical Support Center: Managing Side Effects of Tamsulosin in Long-Term Animal Studies
This guide is intended for researchers, scientists, and drug development professionals utilizing tamsulosin in long-term animal studies. It provides troubleshooting advice and frequently asked questions to help manage potential side effects and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of tamsulosin?
A1: Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors. These receptors are prevalent in the smooth muscle of the prostate and bladder neck. By blocking these receptors, tamsulosin leads to smooth muscle relaxation, improving urinary outflow. The signaling cascade involves the Gq protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction. Tamsulosin's antagonism of this pathway leads to a decrease in intracellular calcium levels, resulting in muscle relaxation.
Q2: What are the most common side effects of long-term tamsulosin administration in animal studies?
A2: The most commonly reported side effects in long-term animal studies include cardiovascular effects, primarily hypotension, and reproductive system effects, particularly in males. Hypotension can be more pronounced in older animals or at higher doses.[1] Reproductive side effects in males can manifest as ejaculatory dysfunction, reduced fertility, and adverse changes in testicular histology and sperm parameters.[2][3][4][5]
Q3: Is tamsulosin-induced hypotension a significant concern in all animal models?
A3: Not necessarily. Tamsulosin's selectivity for alpha-1A and alpha-1D receptors generally results in fewer cardiovascular side effects compared to non-selective alpha-blockers.[6] Studies in dogs and cats at therapeutic doses have shown minimal to no significant changes in blood pressure.[7] However, the risk of hypotension can increase with higher doses and in older animals.[1] Therefore, careful monitoring is always recommended.
Q4: What are the observed effects of tamsulosin on the male reproductive system in animals?
A4: Studies in male rats and mice have demonstrated that long-term administration of tamsulosin can lead to a reversible reduction in fertility.[8] This is often associated with impaired ejaculation.[9] At higher doses, more significant effects have been observed, including decreased testosterone levels, reduced sperm count, motility, and viability, and an increase in abnormal sperm morphology.[3][4] Histopathological changes in the testes, such as reduced numbers of spermatogonia and Leydig cells, have also been reported.[2][5]
Q5: How can I minimize the side effects of tamsulosin in my long-term study?
A5: The primary strategy for minimizing side effects is careful dose selection. A dose-response study is recommended to identify the lowest effective dose for your specific research question. One study in rats suggested that a dose of 0.2 mg/kg may offer therapeutic benefits with reduced testicular toxicity compared to a 0.4 mg/kg dose.[2] For ejaculatory dysfunction, intermittent dosing ("drug holidays") has been explored in clinical settings and could be a potential strategy to investigate in animal models.[10][11]
Troubleshooting Guides
Issue 1: Managing Hypotension
If you observe signs of hypotension in your study animals (e.g., lethargy, weakness, fainting, or direct measurement of low blood pressure), consider the following steps:
1. Immediate Assessment:
-
Confirm the hypotensive event with a blood pressure measurement.
-
Observe the animal for any other clinical signs.
-
Ensure the animal is in a safe and comfortable position to prevent injury.
2. Acute Management (in case of severe hypotension):
-
Consult with the veterinary staff immediately.
-
In severe cases, intravenous fluid therapy may be necessary to support cardiovascular function.
-
If the hypotension is life-threatening, vasopressors may be required under veterinary guidance.[12]
3. Long-Term Management and Prevention:
-
Dose Reduction: This is the most critical step. Reduce the tamsulosin dose to the next lower level in your study design.
-
Dosing Schedule: Consider administering tamsulosin with food, as this has been shown to modulate its absorption and may reduce peak plasma concentrations that can contribute to hypotension.[13]
-
Increased Monitoring: Increase the frequency of blood pressure monitoring for the affected animal and its cohort.
-
Evaluate for Confounding Factors: Assess if other experimental conditions or medications could be contributing to the hypotensive events.
Issue 2: Addressing Reproductive Toxicity in Male Animals
If your study involves male reproductive endpoints and you are concerned about tamsulosin's effects, here is a guide for assessment and potential mitigation:
1. Comprehensive Assessment:
-
Semen Analysis: At scheduled time points, collect semen samples to evaluate sperm concentration, motility, viability, and morphology.
-
Hormonal Analysis: Measure serum testosterone levels.
-
Histopathology: At the end of the study, perform a detailed histological examination of the testes and epididymides. Look for changes in the seminiferous tubules, germinal epithelium, and Leydig cells.[2][5]
-
Mating Studies: If feasible, conduct mating studies with untreated females to assess fertility outcomes directly.
2. Mitigation Strategies:
-
Dose Optimization: As with hypotension, the primary strategy is to use the lowest effective dose. A pilot study to determine the dose-response for both efficacy and reproductive side effects is highly recommended. A study in rats indicated that 0.2 mg/kg/day had less impact on testicular tissue than 0.4 mg/kg/day.[2]
-
Intermittent Dosing: Explore the possibility of an intermittent dosing schedule (e.g., every other day) to see if it can maintain efficacy while allowing for recovery of ejaculatory function. This approach has shown promise in human patients.[10][11]
-
Consider Co-administration (Exploratory): Some research suggests that combination therapy with other drugs might reduce harmful side effects, though this would need to be carefully designed and justified within your study protocol.[2]
Data Presentation
Table 1: Tamsulosin Dosing and Cardiovascular Effects in Animal Models
| Animal Model | Dose | Route of Administration | Duration | Cardiovascular Effects | Reference |
| Male Dogs | 3-30 µg/kg | Intraduodenal | Single Dose | Dose-dependent inhibition of intraurethral pressure elevation with no significant change in mean blood pressure. | [14] |
| Male & Female Dogs | 0.72-0.74 µg/kg (ED50) | Intravenous | Single Dose | Inhibition of intraurethral pressure elevation with slight decrease in mean arterial blood pressure at doses that almost completely inhibited the pressure elevation. | [7] |
| Old Male Dogs | 0.3-300 µg/kg | Intravenous | Progressively Increasing Doses | Dose-dependent inhibition of intraurethral pressure increase, with a hypotensive effect that was significantly greater than in young dogs. | [1] |
| Healthy Male Cats | 0.1 mg/cat (approx. 0.014-0.020 mg/kg) | Oral | 10 days | No significant changes in blood pressure detected in anesthetized cats. | [15] |
Table 2: Tamsulosin Dosing and Reproductive Effects in Male Rodents
| Animal Model | Dose | Route of Administration | Duration | Reproductive Effects | Reference |
| Male Rats | 0.2 mg/kg/day | Oral Gavage | 28 days | Reduced number of spermatogonia and Leydig cells, decreased testosterone concentration. | [2][5] |
| Male Rats | 0.4 mg/kg/day | Oral Gavage | 28 days | More severe reduction in spermatogonia, degeneration of reproductive epithelium, decreased testosterone. | [2][5] |
| Male Mice | 8 µg/kg/day | Intraperitoneal | 42 days | Significantly reduced sperm viability. | [3][4] |
| Male Mice | 16 µg/kg/day | Intraperitoneal | 42 days | Significant decrease in sperm number, motility, and viability; reduced testosterone levels; negative effects on testes structure. | [3][4] |
Experimental Protocols
Protocol 1: Monitoring Cardiovascular Parameters in Dogs
Objective: To accurately and consistently monitor blood pressure in dogs receiving long-term tamsulosin treatment.
Materials:
-
Veterinary-specific blood pressure monitor (Doppler or oscillometric)
-
Appropriate cuff sizes
-
A quiet, isolated room
-
Standardized data recording sheets
Procedure:
-
Acclimatization: Allow the dog to acclimate to the quiet measurement room for 5-10 minutes before attempting to take a measurement. The owner or a familiar handler should be present if it helps to keep the animal calm.[15]
-
Positioning: Place the animal in a comfortable position, ideally in ventral or lateral recumbency. Ensure the cuff is at the same vertical height as the heart base.[15]
-
Cuff Placement: Use a cuff with a width that is approximately 40% of the circumference of the limb. Place the cuff on the forelimb, hindlimb, or tail. Be consistent with the cuff site for each animal throughout the study.
-
Measurement:
-
Take a series of 5-7 consecutive measurements.[15]
-
Discard the first measurement.[15]
-
Record all subsequent readings. If the values are consistent, calculate the average.
-
If the blood pressure is trending downwards, continue taking measurements until the readings stabilize, then record 5-7 consecutive values.[15]
-
-
Data Recording: On a standardized form, record the date, time, animal ID, cuff size, cuff location, all readings, the calculated average, and the name of the individual who performed the measurement.[15]
-
Frequency: Conduct baseline blood pressure measurements before initiating tamsulosin treatment. During the study, perform measurements at regular intervals as defined by the study protocol, and increase the frequency if any clinical signs of hypotension are observed.
Protocol 2: Assessment of Male Reproductive Toxicity in Rodents
Objective: To evaluate the effects of long-term tamsulosin administration on male reproductive parameters in a rodent model (adapted from studies in mice and rats).[3][4][5]
Materials:
-
Tamsulosin solution and vehicle control
-
Oral gavage needles or appropriate injection equipment
-
Equipment for blood collection and serum separation
-
Microscope with phase contrast optics
-
Hemocytometer or other cell counting chamber
-
Eosin-nigrosin stain (for viability)
-
Formalin or Bouin's fixative for histology
-
ELISA kits for hormone analysis
-
Histology processing equipment and stains (e.g., H&E)
Procedure:
-
Animal Dosing:
-
Sample Collection (at study termination):
-
Anesthetize the animal and collect blood via cardiac puncture for serum hormone analysis.
-
Euthanize the animal and perform a necropsy.
-
Dissect and weigh the testes.
-
-
Sperm Analysis:
-
Isolate the epididymides.
-
Mince the epididymides in a pre-warmed buffer (e.g., PBS or specialized sperm motility medium) to allow sperm to swim out.
-
Motility: Place a drop of the sperm suspension on a pre-warmed slide and assess the percentage of motile sperm under a microscope.
-
Concentration: Dilute the sperm suspension and count the number of sperm using a hemocytometer.
-
Viability: Mix a small aliquot of the sperm suspension with eosin-nigrosin stain. Count the number of stained (non-viable) and unstained (viable) sperm.
-
Morphology: Prepare a smear of the sperm suspension, allow it to air dry, and stain it. Examine under high magnification to classify sperm as normal or abnormal based on head and tail morphology.
-
-
Hormone Analysis:
-
Centrifuge the blood samples to separate the serum.
-
Analyze serum for testosterone levels using a validated ELISA kit according to the manufacturer's instructions.
-
-
Histopathology:
-
Fix the testes in formalin or Bouin's solution.
-
Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections for changes in the diameter of seminiferous tubules, thickness of the germinal epithelium, and the number and morphology of spermatogonia, spermatocytes, spermatids, and Leydig cells.[2][5]
-
Visualizations
References
- 1. Effects of silodosin and tamsulosin on the urethra and cardiovascular system in young and old dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of tamsulosin on testis histopathology and serum hormones in adult rats: Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAMSULOSIN HYDROCHLORIDE (FLOMAX) EFFECTS ON FERTILITY OF ALBION MALE MICE | Semantic Scholar [semanticscholar.org]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Effect of tamsulosin on testis histopathology and serum hormones in adult rats: Experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of alpha-blockers used for the treatment of symptomatic BPH: impact on safety and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of tamsulosin on hypogastric nerve stimulation-induced intraurethral pressure elevation in male and female dogs under anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medsafe.govt.nz [medsafe.govt.nz]
- 9. Effects of alpha1-adrenoceptor antagonist (tamsulosin) on incident of ejaculation and semen quality in the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recovery of abnormal ejaculation by intermittent tamsulosin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. ACVIM consensus statement: Guidelines for the identification, evaluation, and management of systemic hypertension in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Tamsulosin Hydrochloride for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the dissolution rate of Tamsulosin hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound for in vitro experiments?
A1: this compound is sparingly soluble in water, which can lead to incomplete dissolution and variability in experimental results. Its solubility is also pH-dependent, which requires careful selection of dissolution media to mimic physiological conditions accurately.
Q2: What are the most effective methods to enhance the dissolution rate of this compound?
A2: Several methods can significantly improve the dissolution rate of this compound. The most common and effective techniques include:
-
Solid Dispersions: Incorporating this compound into a hydrophilic polymer matrix can enhance its dissolution by converting the drug into an amorphous state and increasing its wettability.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins can encapsulate the this compound molecule, forming a complex with significantly higher aqueous solubility.
-
Pelletization and Coating: Formulating the drug into pellets with functional coatings can control the release and ensure complete dissolution under specific pH conditions.
Q3: How does pH affect the dissolution of this compound?
A3: this compound's solubility varies with pH. It is more soluble in acidic environments. For experimental purposes, dissolution testing is often performed at pH 1.2 (simulating gastric fluid) and pH 7.2 (simulating intestinal fluid) to understand its behavior in different parts of the gastrointestinal tract.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution in Aqueous Media | - Low intrinsic solubility of Tamsulosin HCl. - Crystalline nature of the drug powder. | - Utilize a solubility-enhancing technique such as preparing a solid dispersion with a hydrophilic polymer (e.g., PEG-1500) or forming an inclusion complex with cyclodextrins. - Consider using a co-solvent system, but with caution as it may impact the physiological relevance of the experiment. |
| High Variability in Dissolution Profiles | - Inconsistent particle size of the drug powder. - Agglomeration of particles during dissolution. - Inadequate wetting of the drug. | - Ensure consistent particle size through micronization or sieving. - Incorporate a surfactant (e.g., Polysorbate 80) in the dissolution medium to improve wetting and prevent agglomeration.[3] - For solid dispersions, ensure a homogeneous mixture of the drug and polymer. |
| Precipitation of the Drug During the Experiment | - Change in pH of the medium leading to supersaturation and precipitation. - Use of an inappropriate solvent or co-solvent. | - Maintain a constant pH of the dissolution medium. - If a pH shift is part of the experimental design, consider using precipitation inhibitors in the formulation. - Select solvents in which the drug remains soluble throughout the experimental timeframe. |
| Drug Degradation in the Dissolution Medium | - Chemical instability of Tamsulosin HCl at certain pH values or in the presence of certain excipients. | - Assess the stability of Tamsulosin HCl in the chosen dissolution medium at the experimental temperature. - Avoid excipients that are known to be incompatible with Tamsulosin HCl. |
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility of this compound in various media and the enhancement achieved through different formulation strategies.
| Parameter | Medium/Method | Solubility / Enhancement Factor | Reference |
| Intrinsic Solubility | Water (25°C) | 7.8 mg/mL | |
| Water (37°C) | 9.2 mg/mL | ||
| 0.1M HCl, pH 1.2 (37°C) | 3.7 mg/mL | ||
| 0.15 M phosphate buffer, pH 3.0 (37°C) | 9.5 mg/mL | ||
| Solid Dispersion | Tamsulosin:PEG-1500 (1:5) | 2.92-fold increase in aqueous solubility | [4][5] |
| Inclusion Complex | Famotidine with β-cyclodextrin (Kneading Method) | Significant improvement in dissolution profile (99.28 ± 0.39%)* | [6] |
*Note: Data for a different poorly soluble drug is provided as a comparative reference for the inclusion complex technique.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a solid dispersion of this compound with Polyethylene glycol (PEG)-1500.
Materials:
-
This compound
-
Polyethylene glycol-1500 (PEG-1500)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PEG-1500 in the desired ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve the weighed this compound and PEG-1500 in a minimal amount of ethanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at a specified temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
In Vitro Dissolution Testing of this compound Pellets
This protocol outlines a standard procedure for the dissolution testing of this compound pellets.
Apparatus and Conditions:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium:
-
Acid Stage: 500 mL of simulated gastric fluid (pH 1.2) for 2 hours.
-
Buffer Stage: Change to 500 mL of simulated intestinal fluid (pH 7.2) for the remainder of the experiment.
-
-
Temperature: 37 ± 0.5°C
-
Sampling Times: 2, 3, and 8 hours
Procedure:
-
De-gas the dissolution medium before use.
-
Place the specified volume of the dissolution medium (acid stage) into each vessel of the dissolution apparatus and allow it to equilibrate to the set temperature.
-
Place one capsule containing the this compound pellets into each vessel. A sinker may be used to prevent floating.
-
Start the apparatus at the specified rotation speed.
-
At the end of the acid stage (2 hours), withdraw a sample from each vessel.
-
Carefully change the medium to the buffer stage (pH 7.2) and continue the dissolution test.
-
Withdraw samples at the specified time points (3 and 8 hours).
-
Filter each sample promptly through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtrate for the concentration of this compound using a validated analytical method, such as HPLC.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of Tamsulosin's mechanism of action.
Experimental Workflow for this compound Formulation Development
References
- 1. Developement and Validation of Dissolution Test for this compound Pellets – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of solid dispersions on the solubility of this compound - Stantsov - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
Tamsulosin hydrochloride interference with common laboratory assays
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the potential interference of tamsulosin hydrochloride with common laboratory assays.
Frequently Asked Questions (FAQs)
Prostate-Specific Antigen (PSA) Assays
Question: Does this compound affect Prostate-Specific Antigen (PSA) levels?
Answer: The effect of tamsulosin on PSA levels is a subject of some debate in the literature, with most evidence suggesting no clinically significant impact. Tamsulosin is an alpha-1 adrenergic receptor blocker that relaxes smooth muscle in the prostate and bladder neck; it does not alter prostate size or PSA production in the same way as 5-alpha reductase inhibitors (e.g., finasteride, dutasteride)[1]. The FDA labeling for tamsulosin states that treatment for up to 12 months had no significant effect on PSA[2]. Therefore, for routine monitoring, no adjustment to PSA values is typically required for patients taking tamsulosin[1][2].
However, some studies have reported minor decreases in PSA levels in patients with benign prostatic hyperplasia (BPH) and an increase in patients with prostate cancer after tamsulosin treatment[2][3]. One study observed a mean PSA decrease from 1.78 ng/mL to 1.68 ng/mL after tamsulosin administration in BPH patients[4]. Another study noted a PSA decrease from 6.9 to 5.1 ng/mL in patients with negative biopsy findings, whereas PSA increased from 6.7 to 7.9 ng/mL in patients with confirmed prostate cancer[2][3]. This suggests that a change in PSA levels while on tamsulosin could be diagnostically significant[3].
Question: How should I interpret PSA results for a subject taking tamsulosin in a clinical trial?
Answer: PSA values in patients taking tamsulosin can generally be interpreted without adjustment[2]. Unlike 5-alpha reductase inhibitors, which can lower PSA levels by approximately 50%, tamsulosin's effects are not considered significant enough to require a correction factor[1]. Any significant change in PSA during tamsulosin therapy should be evaluated as it would be for any patient not on the medication, as it could indicate an underlying prostate pathology rather than a medication effect[1]. It is crucial to document all medications, including tamsulosin, when interpreting PSA results[2].
Liver and Renal Function Assays
Question: Can tamsulosin interfere with liver function tests (LFTs)?
Answer: Tamsulosin is extensively metabolized by cytochrome P450 enzymes in the liver (primarily CYP3A4 and CYP2D6)[5][6][7][8]. Despite this, it has a favorable hepatic safety profile.[9] Tamsulosin has been associated with a low rate of serum aminotransferase elevations (<2%), which in controlled trials was not higher than placebo[5]. While very rare, there has been at least one published case report of clinically apparent acute liver injury attributed to tamsulosin[5][7]. Routine liver function monitoring is not generally required for patients on tamsulosin, but caution is advised in patients with severe hepatic impairment[9][10].
Question: Does tamsulosin affect renal function assays?
Answer: Tamsulosin does not appear to have a direct negative impact on kidney health or interfere with standard renal function assays in patients with normal to moderately impaired renal function[11][12]. No dose adjustment is required for patients with renal impairment[13][14]. However, tamsulosin has not been studied in patients with end-stage renal disease (creatinine clearance <10 mL/min), so caution is advised in this population[11][14]. In patients with impaired renal function, the total plasma concentration of tamsulosin may increase, but the unbound (active) concentration remains relatively constant, which is why dose modification is not typically needed[11][13].
Immunoassays and Drug Screening
Question: Is tamsulosin known to cause false-positive results in urine drug screens (UDS)?
Answer: There is limited evidence to suggest widespread interference of tamsulosin with standard urine drug screens. One large phase IV clinical study based on FDA reports found no instances of "Drug screen false positive" reported by people taking tamsulosin[15]. However, researchers should be aware that many common medications can theoretically cause false-positive UDS results through cross-reactivity with immunoassay antibodies[16][17]. If a false positive is suspected, confirmation with a more specific method like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is recommended[17].
Question: Can tamsulosin interfere with assays for catecholamines and metanephrines?
Answer: Yes, there are reports suggesting tamsulosin can cause false-positive elevations in plasma and/or urine catecholamines or their metabolites (metanephrines), which are used to screen for pheochromocytoma[18]. This is a critical consideration, as a false-positive result can lead to unnecessary and invasive diagnostic procedures. If a patient taking tamsulosin has elevated catecholamine or metanephrine levels, the possibility of drug-induced interference should be considered. It may be necessary to discontinue the medication (if clinically appropriate) and repeat the test to confirm the results[18][19].
Data Summary
Table 1: Reported Effects of Tamsulosin on PSA Levels (ng/mL)
| Study Population | Baseline PSA (Mean) | Post-Tamsulosin PSA (Mean) | Change | Reference |
| BPH Patients (Negative Biopsy) | 6.9 | 5.1 | -1.8 | [2][3] |
| Prostate Cancer Patients | 6.7 | 7.9 | +1.2 | [2][3] |
| BPH Patients | 1.78 | 1.68 | -0.1 | [4] |
Visualizations and Workflows
Caption: Tamsulosin metabolism via CYP enzymes and the effect of inhibitors.
Caption: Troubleshooting workflow for suspected tamsulosin assay interference.
Experimental Protocols
Protocol: Assessment of Drug Interference in an Immunoassay
This protocol provides a general framework for investigating whether this compound interferes with a specific competitive or sandwich immunoassay.
1. Objective: To determine if the presence of tamsulosin or its metabolites in a sample matrix (e.g., plasma, urine) causes a significant deviation in the measured concentration of a specific analyte.
2. Materials:
-
This compound reference standard
-
Drug-free sample matrix (serum, plasma, or urine) from multiple donors
-
Calibrators and controls for the immunoassay
-
Reagents for the immunoassay
-
Precision pipettes, tubes, and appropriate instrumentation
3. Methodology:
-
a. Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of tamsulosin in a suitable solvent (e.g., methanol, DMSO).
-
Create a series of spiked samples by adding known amounts of the tamsulosin stock solution to aliquots of the drug-free matrix. The final concentrations should span the expected therapeutic and supra-therapeutic range of tamsulosin. Ensure the final solvent concentration is minimal (<1%) to avoid matrix effects.
-
Prepare a control set of samples by adding only the solvent to the matrix (vehicle control).
-
-
b. Analyte Measurement:
-
Assay the spiked tamsulosin samples, vehicle controls, and standard calibrators/controls according to the immunoassay manufacturer's instructions.
-
Run all samples in triplicate to assess precision.
-
-
c. Data Analysis (Interference Testing):
-
Calculate the mean measured analyte concentration for each tamsulosin spike level and the vehicle control.
-
Determine the percent interference using the following formula: % Interference = [(Mean of Spiked Sample - Mean of Vehicle Control) / Mean of Vehicle Control] * 100
-
Interference is considered significant if the percentage difference exceeds a pre-defined acceptance limit (e.g., >10%).
-
-
d. Linearity/Recovery Assessment:
-
To test for interference with analyte recovery, prepare two sets of samples.
-
Set A: Spike a low and high concentration of the target analyte into the drug-free matrix.
-
Set B: Spike the same low and high concentrations of the target analyte into a matrix that also contains a high, clinically relevant concentration of tamsulosin.
-
Measure the analyte concentration in both sets.
-
Calculate the percent recovery for Set B relative to Set A. A significant deviation from 100% (e.g., outside 85-115%) suggests interference.
-
Protocol: Prospective Cohort Study on Tamsulosin's Effect on PSA
This protocol is based on methodologies described in clinical studies evaluating the impact of tamsulosin on PSA levels[3].
1. Objective: To evaluate the effect of a defined course of tamsulosin treatment on serum PSA levels in patients with lower urinary tract symptoms (LUTS).
2. Study Design: A prospective, single-arm, open-label cohort study.
3. Participant Population:
-
Inclusion Criteria: Male patients with LUTS, a baseline PSA level (e.g., >4 ng/mL), and a maximal urine flow rate below a specified threshold (e.g., <15 mL/s).
-
Exclusion Criteria: Known prostate cancer, recent prostate biopsy, use of 5-alpha reductase inhibitors or other medications known to significantly affect PSA.
4. Methodology:
-
a. Baseline Assessment:
-
Obtain informed consent from all participants.
-
Collect a baseline blood sample for serum PSA determination.
-
Perform a uroflowmetry study to measure maximal flow rate (Qmax).
-
Administer a symptom questionnaire (e.g., International Prostate Symptom Score - IPSS).
-
-
b. Intervention:
-
Prescribe a standard daily dose of tamsulosin (e.g., 0.4 mg) to be taken for a fixed duration (e.g., 2 months).
-
-
c. Follow-up Assessment:
-
After the treatment period, collect a second blood sample for final PSA determination.
-
Repeat the uroflowmetry study and symptom questionnaire.
-
-
d. Data Analysis:
-
Use a paired t-test or Wilcoxon signed-rank test to compare the mean baseline PSA level with the mean final PSA level.
-
A statistically significant p-value (e.g., <0.05) would indicate an effect of tamsulosin on PSA levels within this cohort.
-
Correlate changes in PSA with changes in symptoms and flow rate to assess clinical significance.
-
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Reduction of prostate-specific antigen after tamsulosin treatment in patients with elevated prostate-specific antigen and lower urinary tract symptoms associated with low incidence of prostate cancer at biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juri.urologi.or.id [juri.urologi.or.id]
- 5. Tamsulosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Flomax (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. ispub.com [ispub.com]
- 8. Tamsulosin: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. Tamsulosin (Flomax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of tamsulosin in subjects with normal and varying degrees of impaired renal function: an open-label single-dose and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. ehealthme.com [ehealthme.com]
- 16. Commonly prescribed medications and potential false-positive urine drug screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uspharmacist.com [uspharmacist.com]
- 18. Possible New Causes for False-Positive Diagnosis of Pheochromocytoma: Lamotrigine, Aripiprazole, or the Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
Optimization of Tamsulosin dosage for preclinical efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing Tamsulosin dosage in preclinical efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tamsulosin that is relevant to preclinical efficacy studies?
A1: Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors.[1][2][3] In the context of preclinical studies for benign prostatic hyperplasia (BPH), its primary action is the blockade of alpha-1A receptors, which are abundant in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[2][4][5] This antagonism leads to smooth muscle relaxation, reducing bladder outlet obstruction and improving urinary flow.[1][2][4][5] Its selectivity for alpha-1A/1D subtypes over alpha-1B receptors, which are more common in blood vessels, minimizes the risk of orthostatic hypotension compared to non-selective alpha-blockers.[1][2]
Q2: How do I select an appropriate starting dose for my animal model?
A2: Dose selection is a critical step in preclinical study design. A common approach is to use the Human Equivalent Dose (HED) calculated from the clinically effective human dose, typically 0.4 mg once daily.[6][7][8] The HED can be estimated using allometric scaling based on body surface area. The following formula is often used:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)[9]
For a rat, the Km is 6, and for a human, it is 37. Therefore, to convert a human dose to a rat dose:
Rat Dose (mg/kg) = Human Dose (mg/kg) x (37 / 6)
It is crucial to start with a dose lower than the calculated HED and perform a dose-ranging study to determine the optimal dose for your specific model and efficacy endpoints.
Q3: I am observing significant hypotension in my animal model. What could be the cause and how can I mitigate it?
A3: While Tamsulosin is known for its cardiovascular safety profile due to its selectivity for alpha-1A/1D receptors, hypotension can still occur, especially at higher doses.[10][11][12]
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check your dose calculations and ensure the correct concentration of the dosing solution.
-
Route of Administration: The route of administration can influence the pharmacokinetic profile. Oral administration, mimicking the clinical route, is generally preferred.
-
Animal Stress: Ensure animals are properly acclimatized and handled to minimize stress, which can affect cardiovascular parameters.
-
Consider a Lower Dose: If hypotension persists, reduce the dose. A dose-response study is essential to find a dose that is efficacious without causing significant side effects.
-
Q4: My efficacy results are variable between animals. What are the potential sources of this variability?
A4: Variability in preclinical studies can arise from several factors:
-
Animal Model: The method used to induce BPH (e.g., testosterone propionate injection) can result in varying degrees of prostate enlargement and bladder outlet obstruction.[13][14]
-
Drug Formulation and Administration: Ensure the Tamsulosin formulation is homogenous and administered consistently. For oral dosing, consider the fed/fasted state of the animals, as food can affect Tamsulosin's bioavailability.[1]
-
Animal Characteristics: Age, weight, and genetic background of the animals can influence drug metabolism and response.
-
Endpoint Measurement: Ensure that the methods for measuring efficacy endpoints (e.g., urine flow rate, prostate weight) are standardized and performed consistently across all animals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy | Inadequate dose, poor bioavailability, inappropriate animal model. | Conduct a dose-escalation study. Verify drug formulation and administration route. Re-evaluate the suitability of the BPH model. |
| Acute Toxicity / Mortality | Dosing error, vehicle toxicity, off-target effects at high doses. | Immediately review dose calculations and preparation. Assess the toxicity of the vehicle alone. Reduce the starting dose for subsequent cohorts. |
| Inconsistent Pharmacokinetic (PK) Profile | Interspecies differences in metabolism, inconsistent dosing procedure. | Characterize the PK profile in your specific animal model. Standardize the time of day for dosing and consider the animals' circadian rhythms. |
| Unexpected Behavioral Changes | Off-target central nervous system effects. | While Tamsulosin is not expected to readily cross the blood-brain barrier, monitor for any unusual behavior. If observed, consider if it correlates with the timing of peak plasma concentrations. |
Experimental Protocols
Testosterone-Induced BPH Model in Mice
This protocol is based on methodologies described in preclinical studies.[13][14][15]
-
Animal Selection: Use adult male mice (e.g., C57BL/6), approximately 8-10 weeks old.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Induction of BPH:
-
Tamsulosin Treatment:
-
Begin Tamsulosin treatment after the 30-day induction period.
-
Administer Tamsulosin orally (e.g., by gavage) at the desired doses. A study in mice used doses ranging from 0.017 to 0.158 mg/kg.[13]
-
Continue Tamsulosin treatment for a predefined period (e.g., 4 weeks).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the prostate gland and weigh it.
-
Calculate the Prostate Index (Prostate Weight / Body Weight x 100).
-
Histopathological analysis of the prostate tissue can also be performed to assess changes in epithelial and stromal proliferation.[14][15]
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Tamsulosin in Different Species
| Parameter | Rat | Dog | Human |
| Absolute Bioavailability (F) | 6.9% (at 1 mg/kg) to 22.8% (at 10 mg/kg)[16] | 29.7% - 42.0% (over 0.3-3 mg/kg)[16] | ~90% (fasted)[1] |
| Time to Maximum Concentration (Tmax) | ~1 hr[16] | ~1 hr[16] | 4-5 hrs (fasted), 6-7 hrs (fed)[1] |
| Plasma Protein Binding | 79.0% - 80.6%[16] | 90.2% - 90.3%[16] | 94% - 99%[1] |
| Terminal Half-life (t1/2) | 0.32 hr (IV)[16] | 1.13 hr (IV)[16] | 9-13 hrs[17] |
Table 2: Effective Doses of Tamsulosin in Preclinical BPH Models
| Animal Model | Efficacy Endpoint | Effective Dose Range | Reference |
| Mice | Inhibition of prostate weight increase | 0.123 - 0.158 mg/kg (oral) | [13] |
| Rats | Increased bladder blood flow in bladder outlet obstruction | Not specified (subcutaneous administration via osmotic pump) | [18] |
Visualizations
Tamsulosin Mechanism of Action
Caption: Tamsulosin blocks norepinephrine from activating alpha-1A receptors, preventing muscle contraction.
Preclinical Efficacy Study Workflow
Caption: A typical workflow for a preclinical Tamsulosin efficacy study.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting a lack of efficacy in Tamsulosin studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. reference.medscape.com [reference.medscape.com]
- 7. drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Summary of Clinical Experiences With Tamsulosin for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 6-month large-scale study into the safety of tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. sciencescholar.us [sciencescholar.us]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and plasma protein binding of this compound in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of tamsulosin on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in developing sustained-release formulations for Tamsulosin research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on sustained-release (SR) formulations of Tamsulosin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing sustained-release formulations for Tamsulosin?
A1: Developing a successful Tamsulosin SR formulation presents several key challenges. These include managing the significant food effect on drug absorption, preventing "dose dumping" where the drug is released too quickly, and ensuring a consistent and reproducible release profile to maintain therapeutic efficacy and minimize side effects like orthostatic hypotension.[1][2] Additionally, the low dosage of Tamsulosin Hydrochloride requires meticulous manufacturing processes to ensure content uniformity in the final product.[3] The selection of appropriate polymers and excipients that are compatible with the drug and can control its release over the desired period is also a critical and complex task.[2]
Q2: How does food intake affect the bioavailability of Tamsulosin SR formulations?
A2: Food intake significantly impacts the pharmacokinetics of many Tamsulosin modified-release (MR) formulations.[4][5] Administering Tamsulosin with food can delay its absorption and decrease the maximum plasma concentration (Cmax).[5][6] For some formulations, taking the capsule under fasted conditions can lead to a 30% increase in bioavailability (AUC) and a 40-70% increase in peak concentrations (Cmax) compared to fed conditions.[4] This variability can lead to inconsistent therapeutic effects and an increased risk of side effects.[4] Consequently, it is often recommended that patients take Tamsulosin approximately 30 minutes after the same meal each day to ensure consistent absorption.[7] It's important to note that some newer formulations, such as the Oral Controlled Absorption System (OCAS), have been developed to have food-independent absorption.[4]
Q3: What types of polymers are commonly used to control the release of Tamsulosin?
A3: A variety of polymers are used to create the matrix or coating for Tamsulosin SR formulations. The choice of polymer is crucial for controlling the drug release rate. Common categories include:
-
Hydrophilic Matrix Formers: High-viscosity grades of Hydroxypropyl Methylcellulose (HPMC) are widely used to form a gel-like barrier upon contact with gastrointestinal fluids, which controls drug diffusion.[8][9][10] Polyethylene Oxide (PEO) is another effective high molecular weight polymer.[3][11]
-
pH-Dependent Polymers (Enteric Coatings): Methacrylic acid copolymers, such as Eudragit® L100-55 or L30D-55, are frequently used.[1][12][13][14] These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the intestine, protecting the drug and targeting its release.
-
Insoluble Polymers: Ethylcellulose is often used as a coating material to create a water-insoluble barrier around drug pellets, controlling release by diffusion through the film.[11][13]
Troubleshooting Guides
Problem 1: My formulation exhibits initial "dose dumping" in dissolution testing.
-
Question: My Tamsulosin SR formulation releases more than 40% of the drug in the first 2 hours. What are the potential causes and how can I fix it?
-
Answer: Initial dose dumping is a critical failure that can lead to toxic plasma levels. The primary causes are often related to the integrity and composition of the release-controlling matrix or coat.
Troubleshooting Steps:
-
Evaluate Polymer Concentration: The concentration of your rate-controlling polymer may be too low. A higher polymer content creates a more robust and tortuous path for drug diffusion.
-
Assess Polymer Viscosity/Type: For hydrophilic matrices, using a higher viscosity grade of polymer (e.g., HPMC K100M instead of K4M) can slow initial water penetration and gel formation, thus reducing the initial burst release.
-
Check Coating Integrity (for coated pellets/tablets): Insufficient coating weight or a fractured/porous coating can lead to rapid drug release. Ensure the coating process parameters (e.g., spray rate, temperature) are optimized and consider increasing the coating weight gain.[1]
-
Investigate Excipient Effects: Highly soluble excipients within the matrix can create pores as they dissolve, accelerating water ingress and drug release. Consider replacing a portion of a soluble filler like lactose with an insoluble one like microcrystalline cellulose (MCC).
Logical Troubleshooting Flow for Dose Dumping
Caption: Troubleshooting logic for addressing dose dumping.
-
Problem 2: Drug release is too slow and incomplete after 12-15 hours.
-
Question: My formulation fails to release >85% of Tamsulosin even after extended dissolution testing. How can I increase the release rate?
-
Answer: An overly slow or incomplete release can compromise the therapeutic efficacy of the drug. This issue often arises from a formulation that is too restrictive to drug diffusion.
Troubleshooting Steps:
-
Reduce Polymer Concentration/Viscosity: The most direct approach is to decrease the amount or viscosity grade of the rate-controlling polymer (e.g., HPMC, PEO). This will reduce the gel strength or barrier thickness, allowing for faster drug diffusion.
-
Incorporate a Pore-Former: Adding a soluble excipient like lactose, mannitol, or Polyethylene Glycol (PEG) into the formulation can help.[12][14] These agents dissolve in the GI tract, creating channels or pores within the matrix, which facilitates water penetration and drug release.
-
Adjust Particle Size of Drug/Excipients: Smaller drug particles have a larger surface area, which can enhance the dissolution rate. However, for matrix systems, the particle size of both the drug and the polymer can influence hydration and release kinetics.
-
Modify Coating Formulation: For coated pellets, incorporating a pore-former like PEG 6000 into the coating film (e.g., an Eudragit or ethylcellulose film) can increase the permeability of the coating and thus the drug release rate.[12][14]
Table 1: Effect of Formulation Variables on Tamsulosin Release Rate
Variable Change Expected Effect on Release Rate Common Excipients Involved Decrease Polymer Concentration Increase HPMC, PEO, Carbomer Decrease Polymer Viscosity Increase HPMC (e.g., K4M vs. K100M) Increase Pore-Former Content Increase Lactose, PEG 6000, Mannitol Decrease Tablet Hardness May Increase (if matrix erosion is a factor) N/A (Process Parameter) | Increase Hydrophilic Polymer in Hydrophobic Matrix | Increase | HPMC in an Ethylcellulose matrix |
-
Problem 3: I am observing high batch-to-batch variability in my dissolution profiles.
-
Question: The dissolution results for my Tamsulosin SR tablets are inconsistent from one batch to the next. What factors should I investigate?
-
Answer: High variability points to uncontrolled parameters in your raw materials or manufacturing process. A systematic investigation is required.
Investigation Workflow:
Caption: Workflow for investigating batch-to-batch variability.
Key Areas to Scrutinize:
-
Raw Materials: Verify the specifications of incoming materials, especially the rate-controlling polymer. Different lots of HPMC, for example, can have slight variations in viscosity that significantly impact release profiles.
-
Granulation/Blending: Ensure the drug is uniformly distributed. For wet granulation, parameters like binder addition rate and wet massing time must be consistent.[8] Inadequate blending can lead to non-uniform tablets.
-
Tablet Compression: Monitor and control tablet hardness. A harder tablet can decrease the porosity of the matrix, slowing drug release, while a softer tablet might do the opposite or have poor friability.[10]
-
Stability: Check if the variability appears after storage. Some polymers can undergo changes (e.g., cross-linking) that alter the release profile over time. Conduct stability studies under ICH conditions (e.g., 40°C / 75% RH).[8][12]
-
Experimental Protocols
Protocol: In Vitro Dissolution Testing for Tamsulosin SR Capsules/Tablets
This protocol is a general guideline based on USP methods.[15][16] Specific conditions may need to be adapted based on the formulation type (e.g., enteric-coated vs. matrix).
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Rotation Speed: 50 or 100 RPM.
-
Media:
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place one capsule/tablet in each dissolution vessel. Use a sinker if the dosage form floats.
-
For two-stage dissolution, begin with the acid stage. After 2 hours, withdraw a sample.
-
Carefully remove the acid medium and replace it with the pre-warmed buffer stage medium. Continue the test.
-
Withdraw samples (e.g., 10 mL) at specified time points (e.g., 2, 3, 6, 8, 10, 12 hours).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter each sample through a 0.45 µm filter.
-
Analyze the samples for Tamsulosin concentration using a validated HPLC-UV method.
-
-
HPLC Conditions (Example):
Table 2: Example Dissolution Data Comparison
| Time (hours) | Failed Batch (% Released) - Dose Dumping | Optimized Batch (% Released) | USP Acceptance Criteria (Example) |
| 2 | 55% | 25% | < 40%[18][19] |
| 6 | 95% | 60% | < 60%[18] |
| 10 | 98% | 82% | < 80%[18] |
| 15 | 99% | 96% | > 85% |
References
- 1. Preparation and stability investigation of this compound sustained release pellets containing acrylic resin polymers with two different techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijhacr.com [ijhacr.com]
- 3. CA2700591A1 - Controlled release this compound tablets and a process of making them - Google Patents [patents.google.com]
- 4. droracle.ai [droracle.ai]
- 5. Evaluation of the pharmacokinetics and food effects of a novel formulation tamsulosin 0.4 mg capsule compared with a 0.2 mg capsule in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medindia.net [medindia.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. FORMULATION AND EVALUATION OF this compound AS SUSTAINED RELEASE MATRIX TABLET | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. theaspd.com [theaspd.com]
- 12. saudijournals.com [saudijournals.com]
- 13. US20080113030A1 - Sustained release tamsulosin formulations - Google Patents [patents.google.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. nihs.go.jp [nihs.go.jp]
- 16. uspnf.com [uspnf.com]
- 17. drugfuture.com [drugfuture.com]
- 18. US8030355B2 - Tablet composition with a prolonged release of tamsulosin - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Tamsulosin Experiments: A Technical Support Guide to Identifying and Mitigating Variability
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of experimental results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving Tamsulosin.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a question-and-answer format to directly address challenges you may encounter during your Tamsulosin experiments.
Question 1: We are observing significant inter-individual variability in plasma concentrations in our pharmacokinetic study. What are the potential causes?
Answer: Inter-individual variability in Tamsulosin plasma concentrations is a well-documented issue stemming from several factors:
-
Food Effect: The absorption of the commonly used modified-release (MR) formulation of Tamsulosin is significantly influenced by food. Administration under fasting conditions can lead to a 30% increase in bioavailability (AUC) and a 40-70% increase in peak plasma concentrations (Cmax) compared to administration after a meal.[1][2] This can not only increase variability but also the incidence of side effects.[3]
-
Genetic Polymorphisms: Tamsulosin is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[4][5][6] Genetic variations in these enzymes can lead to different metabolic rates among individuals. Patients who are "poor metabolizers" due to their CYP2D6 genotype may exhibit significantly higher plasma levels of Tamsulosin.[7][8]
-
Drug-Drug Interactions: Co-administration of Tamsulosin with potent inhibitors of CYP3A4 (e.g., ketoconazole) or CYP2D6 (e.g., paroxetine) can more than double the plasma exposure to Tamsulosin.[4][5][6] It is crucial to have a comprehensive list of all medications taken by study subjects.
-
Formulation Differences: Different formulations of Tamsulosin, such as the modified-release (MR) and the Oral Controlled Absorption System (OCAS), have different pharmacokinetic profiles. The OCAS formulation is designed to be less dependent on the presence of food, which can reduce variability in absorption.[4][5][9]
Question 2: Our in vitro dissolution profiles for Tamsulosin capsules are inconsistent across batches. What should we investigate?
Answer: Inconsistent dissolution profiles for Tamsulosin capsules are often formulation-dependent.[10] Here are key areas to investigate:
-
Dissolution Medium: The pH of the dissolution medium is critical. Tamsulosin's release can vary significantly between different pH levels, such as those simulating gastric (pH 1.2) and intestinal (pH 7.2) fluids.[11][12] Ensure the correct and consistent preparation of the dissolution medium.
-
Methodology: Factors such as the apparatus used (e.g., paddle), stirring speed, and sampling methodology must be consistent.[10][11] Even small variations can lead to different results.
-
Excipients: The excipients used in the capsule formulation play a crucial role in the drug release mechanism.[13] Inconsistencies in the quality or quantity of these excipients between batches can lead to variable dissolution.
-
Filter Validation: Ensure that the filters used for sample withdrawal are not interacting with the drug or formulation components, which could lead to artificially low results.[10]
Question 3: We are seeing a higher-than-expected incidence of hypotensive side effects in our clinical trial. What could be the cause?
Answer: An increased incidence of hypotension-related side effects like dizziness and orthostatic hypotension can be attributed to several factors that lead to higher peak plasma concentrations of Tamsulosin:
-
Administration on an Empty Stomach: As mentioned, taking the MR formulation of Tamsulosin without food can significantly increase Cmax, leading to a higher risk of side effects.[1][3]
-
Concomitant Medications: The use of other medications that can lower blood pressure, including other alpha-blockers or certain antihypertensives, can have an additive effect with Tamsulosin.[3] Also, phosphodiesterase-5 (PDE5) inhibitors used for erectile dysfunction can enhance the blood pressure-lowering effects of Tamsulosin.[14]
-
CYP2D6 Poor Metabolizer Status: Individuals who are poor metabolizers of Tamsulosin due to their CYP2D6 genotype will have higher plasma concentrations, increasing their risk for concentration-dependent side effects.[8]
-
Drug-Drug Interactions: Co-administration with strong inhibitors of CYP3A4 or CYP2D6 will increase Tamsulosin levels and the risk of adverse effects.[6][15]
Frequently Asked Questions (FAQs)
Pharmacokinetics & Pharmacodynamics
-
What is the primary mechanism of action for Tamsulosin? Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenoceptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[13][16] By blocking these receptors, Tamsulosin relaxes these muscles, leading to improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia (BPH).[16]
-
How does food intake affect different Tamsulosin formulations? For the modified-release (MR) formulation, taking it with food slows the rate of absorption, leading to lower and more consistent peak plasma concentrations.[1] This is why it is recommended to be taken approximately 30 minutes after the same meal each day.[1][3] The Oral Controlled Absorption System (OCAS) formulation is designed to have food-independent absorption, providing more consistent pharmacokinetics regardless of meals.[4][5][9]
Drug Metabolism & Interactions
-
Which enzymes are responsible for Tamsulosin metabolism? Tamsulosin is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6.[4][5]
-
What are the most significant drug-drug interactions to be aware of? The most significant interactions involve strong inhibitors of CYP3A4 (e.g., ketoconazole) and CYP2D6 (e.g., paroxetine), which can substantially increase Tamsulosin plasma concentrations.[6][15] Co-administration with other alpha-blockers should be avoided due to the potential for additive hypotensive effects.[3][6]
Analytical Considerations
-
What are the recommended analytical methods for quantifying Tamsulosin in plasma? High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of Tamsulosin in biological matrices.[17][18][19] LC-MS/MS offers high sensitivity and specificity, making it suitable for pharmacokinetic studies.[18]
-
What are the key validation parameters for a Tamsulosin analytical method? A robust analytical method for Tamsulosin should be validated for linearity, accuracy, precision (intra-day and inter-day), selectivity, recovery, and stability, following guidelines such as those from the ICH.[18]
Data Presentation: Quantitative Insights into Tamsulosin Variability
The following tables summarize key quantitative data from various studies to provide a clear comparison of factors influencing Tamsulosin experiments.
Table 1: Effect of Food on Tamsulosin (Modified-Release Formulation) Pharmacokinetics
| Pharmacokinetic Parameter | Fasted State | Fed State | Percentage Change | Reference(s) |
| Bioavailability (AUC) | Increased | Baseline | ~30% Increase | [1][2] |
| Peak Concentration (Cmax) | Increased | Baseline | 40-70% Increase | [1][2] |
| Time to Peak (Tmax) | 4-5 hours | 6-7 hours | Delayed | [1][2] |
| Cmax (0.4 mg capsule) | - | - | ~20% Decrease | [20][21] |
| AUC (0.4 mg capsule) | - | - | ~9% Decrease | [20][21] |
Table 2: Impact of CYP2D6 Genotype on Tamsulosin Steady-State Plasma Concentrations
| CYP2D6 Metabolizer Group | Genotype Examples | Trough Concentration (ng/mL) | Peak Concentration (ng/mL) | Reference(s) |
| Group 1 (Normal Metabolizers) | 1/1, 1/2 | 1.3 | 8.3 | [8] |
| Group 2 (Intermediate Metabolizers) | 1/10, 1/41 | 1.8 | 10.0 | [8] |
| Group 3 (Poor Metabolizers) | 10/10, 5/10 | 3.8 | 13.8 | [8] |
Table 3: Incidence of Common Side Effects in Placebo-Controlled Tamsulosin Trials (0.4 mg dose)
| Side Effect | Tamsulosin (0.4 mg) Incidence | Placebo Incidence | Reference(s) |
| Dizziness | 3% - 15% | 3% - 10% | [22] |
| Abnormal Ejaculation | 10% - 11% | <1% | [22] |
| Rhinitis | Comparable to Placebo | Comparable to Tamsulosin | [22] |
| Somnolence | Comparable to Placebo | Comparable to Tamsulosin | [22] |
Experimental Protocols: Methodologies for Key Experiments
1. Bioequivalence Study for Tamsulosin 0.4 mg Capsules
-
Objective: To compare the rate and extent of absorption of a test Tamsulosin formulation against a reference formulation.
-
Study Design: Single-dose, randomized, two-way crossover study.
-
Subjects: Healthy, normal male and female volunteers.
-
Conditions: Two separate studies are typically conducted: one under fasting conditions and one under fed conditions.[23]
-
Fasting Study: Subjects fast overnight for at least 10 hours before and for a specified period after drug administration.
-
Fed Study: Subjects consume a standardized high-fat, high-calorie breakfast 30 minutes before drug administration.[14]
-
-
Procedure:
-
Subjects are randomly assigned to receive either the test or reference product in the first period.
-
Serial blood samples are collected at predefined time points over 24-48 hours.
-
After a washout period of at least 7 days, subjects receive the alternate product in the second period, with the same blood sampling schedule.
-
-
Analysis: Plasma samples are analyzed for Tamsulosin concentration using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, AUCt, AUCinf) are calculated.
-
Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax, AUCt, and AUCinf should fall within the range of 80-125%.[24]
2. In Vitro Dissolution Test for Tamsulosin Modified-Release Capsules
-
Objective: To determine the rate and extent of drug release from the capsule formulation in a controlled environment.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium:
-
Acid Stage: 500 mL of 0.1 N HCl (or simulated gastric fluid, pH 1.2) for 2 hours.
-
Buffer Stage: 1000 mL of phosphate buffer (pH 7.2) for a specified duration (e.g., up to 8 hours).
-
-
Procedure:
-
Place one capsule in each dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 100 rpm).
-
Maintain the temperature at 37 ± 0.5 °C.
-
Withdraw samples at predetermined time intervals from both the acid and buffer stages.
-
Analyze the samples for Tamsulosin content using a validated HPLC method.
-
-
Acceptance Criteria: The percentage of drug released at each time point should meet the specifications outlined in the relevant pharmacopeia or product-specific documentation. For example, less than 40% release in 2 hours, 55-75% by 3 hours, and more than 85% by 5 hours has been reported for a pellet formulation.[11][12]
Mandatory Visualizations
Caption: Tamsulosin metabolic pathway and sources of variability.
Caption: Workflow for Tamsulosin experiments and key variability sources.
Caption: Logical troubleshooting flow for Tamsulosin experiment variability.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. goodrx.com [goodrx.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamsulosin interactions to avoid | SingleCare [singlecare.com]
- 7. CYP2D6 genetic polymorphisms impact on tamsulosin efficacy and safety in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of CYP2D6 and CYP3A5 genetic polymorphisms on steady-state pharmacokinetics and hemodynamic effects of tamsulosin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Tamsulosin in its Modified-Release and Oral Controlled Absorption System Formulations | Semantic Scholar [semanticscholar.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. Developement and Validation of Dissolution Test for Tamsulosin Hydrochloride Pellets – Oriental Journal of Chemistry [orientjchem.org]
- 13. saudijournals.com [saudijournals.com]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. pdr.net [pdr.net]
- 16. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. payeshdarou.ir [payeshdarou.ir]
- 19. actascientific.com [actascientific.com]
- 20. Evaluation of the pharmacokinetics and food effects of a novel formulation tamsulosin 0.4 mg capsule compared with a 0.2 mg capsule in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Summary of Clinical Experiences With Tamsulosin for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Technical Support Center: Method Validation for Tamsulosin Hydrochloride in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Tamsulosin hydrochloride in complex biological matrices such as plasma and urine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low Analyte Recovery During Sample Preparation
| Question | Possible Cause | Troubleshooting Step |
| My recovery of Tamsulosin is consistently low after liquid-liquid extraction (LLE). What can I do? | Incorrect pH of the aqueous phase. Tamsulosin is a weak base, and its extraction efficiency is pH-dependent. | Ensure the pH of the plasma or urine sample is adjusted to a basic range (pH > 9) before extraction to neutralize the charge on the Tamsulosin molecule, making it more soluble in the organic extraction solvent. |
| Inappropriate organic solvent. The polarity of the extraction solvent may not be optimal for Tamsulosin. | Try a different extraction solvent or a mixture of solvents. Common LLE solvents for Tamsulosin include methyl t-butyl ether, hexane-ethyl acetate, and butyl acetate.[1][2][3] | |
| Insufficient mixing or vortexing. Incomplete partitioning of the analyte between the aqueous and organic layers. | Increase the vortexing time or use a mechanical shaker to ensure thorough mixing and maximize the surface area for extraction. | |
| I am using protein precipitation, but my recovery is poor. | Inefficient protein precipitation. The type or volume of the precipitating agent may not be optimal. | Acetonitrile is a commonly used and effective protein precipitating agent for Tamsulosin analysis.[4] Ensure a sufficient volume of cold acetonitrile is added (typically a 2:1 or 3:1 ratio of solvent to plasma) and that the mixture is vortexed vigorously. |
| Analyte co-precipitation with proteins. Tamsulosin may be getting trapped in the precipitated protein pellet. | After adding the precipitating agent, ensure the sample is centrifuged at a high speed (e.g., 15,000 x g) and low temperature (e.g., 4°C) to achieve a compact protein pellet.[4] Carefully collect the supernatant without disturbing the pellet. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
| Question | Possible Cause | Troubleshooting Step |
| The Tamsulosin peak is tailing significantly. | Secondary interactions with the stationary phase. Residual silanol groups on the C18 column can interact with the basic Tamsulosin molecule. | Use a base-deactivated column or add a small amount of a competing base, like triethylamine, to the mobile phase. Alternatively, operating the mobile phase at a lower pH can protonate the silanol groups and reduce these interactions. |
| Column overload. Injecting too high a concentration of the analyte. | Dilute the sample and re-inject. Check if the peak shape improves at lower concentrations. | |
| Contamination of the column or guard column. | Wash the column with a strong solvent or replace the guard column. | |
| My chromatographic peaks are broad. | Low mobile phase flow rate. | Optimize the flow rate. A typical flow rate for a standard HPLC column is around 1 mL/min.[5][6][7][8] |
| Extra-column band broadening. Issues with tubing, connections, or the detector flow cell. | Check all connections for leaks and ensure the tubing length and diameter are appropriate for the system. |
Issue 3: Inconsistent or Shifting Retention Times
| Question | Possible Cause | Troubleshooting Step |
| The retention time for Tamsulosin is drifting over a sequence of injections. | Changes in mobile phase composition. Evaporation of the more volatile solvent component in the mobile phase mixture. | Ensure the mobile phase reservoir is well-sealed and consider using a mobile phase preparation system that minimizes evaporation. Prepare fresh mobile phase daily. |
| Column temperature fluctuations. | Use a column oven to maintain a stable column temperature.[4] | |
| Column degradation. The stationary phase is breaking down over time. | Replace the column with a new one of the same type. |
Issue 4: Low Sensitivity or High Background Noise in LC-MS/MS
| Question | Possible Cause | Troubleshooting Step |
| I am experiencing significant ion suppression and low sensitivity for Tamsulosin. | Matrix effects. Co-eluting endogenous components from the biological matrix are suppressing the ionization of Tamsulosin. | Improve the sample clean-up procedure. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction or solid-phase extraction (SPE). |
| Optimize the chromatographic separation to ensure Tamsulosin elutes in a region with fewer co-eluting matrix components. | ||
| Inadequate optimization of mass spectrometer parameters. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for Tamsulosin.[2] | |
| The baseline is very noisy. | Contaminated mobile phase or solvent lines. | Use high-purity solvents and additives. Filter all mobile phases before use. Flush the solvent lines with a strong, clean solvent. |
| Dirty mass spectrometer source. | Clean the ion source components according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity, specificity, and rapid analysis time, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.[4] High-performance liquid chromatography with UV detection (HPLC-UV) is also used, particularly for the analysis of pharmaceutical dosage forms, but may lack the required sensitivity for bioanalytical applications without extensive sample pre-concentration.[5][6][7][9]
Q2: What are the typical validation parameters that need to be assessed for a bioanalytical method for Tamsulosin?
A2: According to regulatory guidelines, the validation of a bioanalytical method for Tamsulosin should include the assessment of selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[10]
Q3: What internal standard (IS) is recommended for the analysis of Tamsulosin?
A3: Propranolol and diphenhydramine have been successfully used as internal standards in several validated LC-MS/MS methods for Tamsulosin.[1][3][4] An ideal internal standard should have similar physicochemical properties and extraction recovery to the analyte and should not be present in the biological matrix being analyzed.
Q4: What are the common challenges associated with the analysis of Tamsulosin in plasma?
A4: The primary challenges include achieving a low LLOQ due to the low therapeutic doses of Tamsulosin, managing matrix effects (ion suppression or enhancement in LC-MS/MS) from the complex plasma matrix, and ensuring the stability of the analyte during sample collection, storage, and processing.[4]
Q5: Can you provide a summary of typical quantitative parameters from validated methods?
A5: Yes, the following tables summarize key parameters from published validated methods for this compound analysis.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Tamsulosin Analysis in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.01 - 20 ng/mL[1] | 0.2 - 100.08 ng/mL[4] | 0.25 - 50 ng/mL[3] |
| LLOQ | 0.01 ng/mL[1] | 0.2 ng/mL[4] | 0.25 ng/mL[3] |
| Sample Preparation | Liquid-Liquid Extraction[1] | Protein Precipitation[4] | Liquid-Liquid Extraction[3] |
| Internal Standard | Diphenhydramine[1] | Propranolol[4] | Propranolol[3] |
| Intra-day Precision (%RSD) | Within acceptable limits | < 15%[4] | < 10.8%[3] |
| Inter-day Precision (%RSD) | Within acceptable limits | < 15%[4] | < 10.8%[3] |
| Accuracy | Within acceptable limits | Within ±15%[4] | Within 5.0% deviation[3] |
| Recovery | Not specified | High recovery rates[4] | > 83.0%[3] |
Table 2: HPLC-UV Method Parameters for Tamsulosin Analysis
| Parameter | Method 1 | Method 2 |
| Application | Spiked Plasma & Dosage Form[5] | Pharmaceutical Dosage Form[9] |
| Linearity Range | 0.007 - 40 µg/mL[5] | Not specified |
| LOD | 0.0017 µg/mL (spiked plasma)[5] | Not specified |
| LOQ | 0.051 µg/mL (spiked plasma)[5] | Not specified |
| Mobile Phase | Buffer (pH 5.4): Acetonitrile (60:40)[5] | Buffer: Acetonitrile (65:35)[9] |
| Detection Wavelength | 224 nm[5] | 225 nm[9] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Tamsulosin in Human Plasma using Protein Precipitation
This protocol is based on a method described by Reddy et al. (2023).[4]
-
Sample Preparation:
-
Transfer 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 10 µL of Propranolol hydrochloride internal standard solution (0.5 ppm).
-
Add 1 mL of acetonitrile and vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the sample through a 0.22 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.3% formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Refer to the original publication for specific ion transitions and source parameters.
-
Protocol 2: LC-MS/MS Analysis of Tamsulosin in Human Plasma using Liquid-Liquid Extraction
This protocol is based on a method described by Kim et al. (2013).[1]
-
Sample Preparation:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add the internal standard (Diphenhydramine).
-
Add an appropriate volume of a basic solution (e.g., 1M sodium carbonate) to adjust the pH.
-
Add 3 mL of methyl t-butyl ether as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Luna C18 (50 mm x 2.0 mm, 5 µm)
-
Mobile Phase: 10 mM ammonium formate buffer (pH 3.5) and methanol (25:75, v/v)
-
Flow Rate: 200 µL/min
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, Positive
-
Detection Mode: MS/MS
-
Refer to the original publication for specific ion transitions and source parameters.
-
Visualizations
Caption: Experimental workflow for Tamsulosin analysis using protein precipitation and LC-MS/MS.
Caption: A logical decision tree for troubleshooting common issues in Tamsulosin analysis.
References
- 1. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC method development and validation for this compound. [wisdomlib.org]
- 10. Tamsulosin HCl | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
Impact of comedications on the safety of tamsulosin in large-scale studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the safety profile of tamsulosin when co-administered with other medications, based on large-scale studies.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of tamsulosin when used with other medications?
A1: Large-scale studies have generally demonstrated that tamsulosin has a good safety profile, even when administered with many common comedications.[1][2] The incidence of adverse events in patients taking tamsulosin with comedications is often comparable to that in patients taking tamsulosin alone.[1] However, specific drug classes warrant careful consideration due to potential interactions.
Q2: Can tamsulosin be safely co-administered with antihypertensive drugs?
A2: Yes, studies have shown that tamsulosin can be safely administered with antihypertensive agents such as nifedipine, enalapril, and atenolol without the need for dose adjustments.[3] Co-administration has not been found to cause clinically significant changes in blood pressure or pulse rate.[4]
Q3: What is the risk of hypotension when taking tamsulosin with other medications?
A3: While tamsulosin is a selective alpha-1A receptor blocker with minimal effects on blood pressure, there is a potential risk of hypotension, particularly orthostatic hypotension (a sudden drop in blood pressure upon standing).[3] This risk can be increased when tamsulosin is co-administered with phosphodiesterase-5 (PDE5) inhibitors or other alpha-adrenergic blocking agents.[5][6][7] The "first-dose effect," where patients may experience a significant drop in blood pressure after the initial dose, is a notable concern.
Q4: How do CYP enzyme inhibitors affect the safety of tamsulosin?
A4: Tamsulosin is metabolized by CYP3A4 and CYP2D6 enzymes.[7] Strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase tamsulosin exposure (by a factor of 2.8 for AUC).[8] Strong inhibitors of CYP2D6, like paroxetine, can also increase exposure (by a factor of 1.6 for AUC).[6][8] While these pharmacokinetic changes have not always resulted in clinically significant hemodynamic alterations, caution is advised.[8] The use of tamsulosin with strong CYP3A4 inhibitors is not recommended, especially in individuals who are poor metabolizers of CYP2D6.[6][9]
Q5: Are there any specific comedications that have been shown to significantly increase the risk of adverse events with tamsulosin in large-scale studies?
A5: A large-scale, 6-month study found that concomitant use of other α-adrenoceptor antagonists and verapamil significantly increased the odds ratio for adverse events to 3.87 and 3.17, respectively.[1][2]
Troubleshooting Guides
Issue: A research participant develops symptomatic hypotension (dizziness, lightheadedness, fainting) after initiating tamsulosin with a comedication.
Troubleshooting Steps:
-
Immediate Action:
-
Have the participant lie down in a supine position with their legs elevated.
-
Monitor their blood pressure and heart rate.
-
Ensure the participant avoids activities where an injury could occur due to syncope.
-
-
Investigation:
-
Review Comedications:
-
Is the participant taking a PDE5 inhibitor (e.g., sildenafil, tadalafil)?[5][10] Concomitant use can increase the risk of hypotension.
-
Is the participant on another alpha-adrenergic blocker?[11] This is a contraindication.
-
Is the participant taking a strong CYP3A4 inhibitor (e.g., ketoconazole) or a strong CYP2D6 inhibitor (e.g., paroxetine)?[6][8]
-
-
Timing of Administration: Was the tamsulosin taken 30 minutes after the same meal each day to ensure consistent absorption?[9]
-
First-Dose Phenomenon: Did the event occur after the first dose or a dose escalation? The risk of hypotension is highest at the initiation of treatment.
-
-
Resolution/Management:
-
Patient Education: Advise the participant to stand up slowly from a sitting or lying position.
-
Dose Adjustment: Consider if the tamsulosin dose needs to be re-evaluated or if the timing of administration of the interacting medication can be altered. For participants who do not respond to the 0.4 mg dose after 2 to 4 weeks, the dose can be increased to 0.8 mg once daily. If administration is interrupted for several days, therapy should be restarted at the 0.4 mg dose.[9]
-
Discontinuation: If hypotension persists and is symptomatic, discontinuation of tamsulosin or the interacting comedication may be necessary.
-
Data Presentation
Table 1: Adverse Events in a 6-Month Large-Scale Tamsulosin Safety Study
| Adverse Event | Frequency in Patients with Comedication (n=689) | Frequency in Patients without Comedication (n=1095) |
| Any Adverse Event | 15.8% | 13.0% |
| Dizziness | Not specified | Not specified |
| Abnormal Ejaculation | Not specified | Not specified |
| Asthenia | 0.3% (as one of several events with this frequency) | Not specified |
| Postural Hypotension | Not specified | Not specified |
| Palpitations | Not specified | Not specified |
| Serious Adverse Events | 29 patients (1.6%) experienced 44 serious AEs | Not specified |
| Fatal Events | 5 cases (0.3%) - judged unlikely to be related to study medication | Not specified |
Data adapted from a 6-month, open-label, phase IIIb study with 1784 patients receiving 0.4 mg tamsulosin once daily.[1][2]
Table 2: Impact of Comedications on the Odds Ratio for Adverse Events with Tamsulosin
| Comedication Class | Odds Ratio (95% CI) | P-value |
| α-adrenoceptor blockers | 3.872 (1.523, 9.847) | 0.017 |
| Verapamil | 3.166 (1.513, 6.580) | 0.010 |
| Other Ca2+ antagonists | Minor, not statistically significant increase | >0.05 |
| Nitrates | Minor, not statistically significant increase | >0.05 |
| β-adrenoceptor blockers | Not significant | >0.05 |
| Converting enzyme inhibitors | Not significant | >0.05 |
| Antidiabetics | Not significant | >0.05 |
| Diuretics | Not significant | >0.05 |
Data from a multiple logistic regression analysis in a large-scale study.[1]
Table 3: Pharmacokinetic Interactions with CYP Inhibitors
| Co-administered Drug (Inhibitor) | Tamsulosin Cmax Increase (factor) | Tamsulosin AUC Increase (factor) |
| Paroxetine (Strong CYP2D6 inhibitor) | 1.34 | 1.64 |
| Ketoconazole (Strong CYP3A4 inhibitor) | 2.20 | 2.80 |
| Cimetidine | Not specified | Moderate increase (44%) |
Data from pharmacokinetic studies in healthy volunteers.[8][12]
Experimental Protocols
Protocol: Multicenter, Open-Label, Phase IIIb Safety Study of Tamsulosin with Comedications
1. Study Objective: To assess the long-term safety and tolerability of tamsulosin 0.4 mg once daily in a large cohort of men with symptomatic benign prostatic hyperplasia (BPH), with a particular focus on the influence of comedications.
2. Study Design: A multicenter, open-label, single-arm, phase IIIb study conducted according to Good Clinical Practice guidelines.
3. Participant Population:
-
Inclusion Criteria:
-
Male patients aged 45 years or older.
-
Diagnosed with symptomatic BPH.
-
-
Exclusion Criteria:
-
Known hypersensitivity to tamsulosin.
-
History of orthostatic hypotension.
-
Severe liver failure.
-
4. Treatment:
-
Tamsulosin 0.4 mg administered orally once daily, approximately 30 minutes after the same meal each day, for a duration of 6 months.
5. Data Collection and Assessments:
-
Baseline: Medical history, physical examination, vital signs, and documentation of all concomitant medications.
-
Follow-up Visits (e.g., monthly):
-
Adverse Event (AE) Monitoring: All AEs are recorded at each visit using a specific questionnaire. AEs are coded using a standardized dictionary (e.g., MedDRA). Serious Adverse Events (SAEs) are reported to the regulatory authorities within the stipulated timeframe.
-
Vital Signs: Blood pressure and pulse rate are measured at each visit.
-
Concomitant Medication Review: Any changes to comedications are documented.
-
6. Statistical Analysis:
-
The analysis is performed on an intention-to-treat basis.
-
The incidence of AEs is calculated with 95% confidence intervals.
-
A multiple logistic regression analysis is conducted to determine the effect of specific comedications on the odds ratio for experiencing an AE.
Visualizations
Caption: Tamsulosin's selective signaling pathway.
Caption: Workflow for a tamsulosin safety study.
Caption: Troubleshooting guide for hypotension.
References
- 1. A 6-month large-scale study into the safety of tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. A 6-month large-scale study into the safety of tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety of Tamsulosin: A Systematic Review of Randomized Trials with a Focus on Women and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-world safety assessment of tamsulosin based on adverse event analysis from the FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. Tracking Lower Urinary Tract Symptoms and Tamsulosin Side Effects Among Older Men Using a Mobile App (PERSONAL): Feasibility and Usability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of Tamsulosin and Alfuzosin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two commonly prescribed alpha-1 adrenergic receptor antagonists, Tamsulosin and Alfuzosin. The information presented is collated from various preclinical studies and aims to provide an objective overview to aid in research and drug development.
Mechanism of Action
Both Tamsulosin and Alfuzosin are alpha-1 adrenoceptor antagonists that induce relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow and reducing the symptoms of benign prostatic hyperplasia (BPH). Their efficacy is primarily mediated through the blockade of alpha-1A adrenergic receptors, which are predominant in the human prostate. However, their selectivity for different alpha-1 adrenoceptor subtypes varies, leading to differences in their pharmacological profiles.
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism
The binding of an alpha-1 adrenergic receptor antagonist, such as Tamsulosin or Alfuzosin, to the alpha-1A adrenoceptor on smooth muscle cells of the prostate and bladder neck blocks the downstream signaling cascade typically initiated by norepinephrine. This inhibition prevents the activation of Phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum is reduced, and the influx of extracellular Ca2+ is diminished. This overall decrease in intracellular Ca2+ levels prevents the activation of myosin light-chain kinase (MLCK), leading to smooth muscle relaxation.
Caption: Signaling pathway of alpha-1 adrenergic receptor antagonists.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the quantitative data from various preclinical studies, providing a direct comparison of the receptor binding affinities and functional activities of Tamsulosin and Alfuzosin.
Table 1: Receptor Binding Affinity (pKi)
| Adrenoceptor Subtype | Tamsulosin (pKi) | Alfuzosin (pKi) | Reference |
| Alpha-1A | 10.38 | ~7.5 | [1] |
| Alpha-1B | 9.33 | ~7.5 | [1] |
| Alpha-1D | 9.85 | ~7.5 | [1] |
Higher pKi values indicate greater binding affinity.
Table 2: Functional Antagonist Activity (pA2)
| Tissue/Assay | Tamsulosin (pA2) | Alfuzosin (pA2) | Reference |
| Rat Vas Deferens (epididymal portion) | 9.2 ± 0.8 | Not reported | [2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: In Vivo Efficacy in a Rat Model of Bladder Neck and Seminal Vesicle Pressure
| Parameter | Tamsulosin (10 µg/kg) | Alfuzosin (10 µg/kg) | Reference |
| Bladder Neck Pressure (BNP) | [3][4] | ||
| Amplitude (% of control) | Significantly decreased | Significantly decreased | [3][4] |
| Area Under the Curve (AUC) (% of control) | Significantly decreased | Barely affected | [3][4] |
| Seminal Vesicle Pressure (SVP) | [3][4] | ||
| Amplitude (% of control) | Significantly decreased | Marginally decreased | [3][4] |
| Area Under the Curve (AUC) (% of control) | Significantly decreased | Marginally decreased | [3][4] |
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
This protocol outlines the general procedure for determining the binding affinity of compounds to alpha-1 adrenoceptor subtypes.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cells stably expressing specific human alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.[2]
-
Binding Reaction: The membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound (Tamsulosin or Alfuzosin).[2][5]
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Measurement of Bladder Neck and Seminal Vesicle Pressure in Anesthetized Rats
This protocol describes an in vivo model to assess the functional effects of alpha-1 adrenoceptor antagonists on the lower urinary tract.
Caption: Workflow for in vivo urodynamic measurements in rats.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized (e.g., with urethane). Catheters are inserted into the bladder neck and a seminal vesicle to measure pressure. Electrodes are placed on the hypogastric nerve for electrical stimulation.[3][4]
-
Experimental Procedure: Baseline increases in bladder neck pressure (BNP) and seminal vesicle pressure (SVP) are induced by electrical stimulation of the hypogastric nerve. Subsequently, a single intravenous dose of Tamsulosin, Alfuzosin, or vehicle is administered. The pressure responses to nerve stimulation are then recorded again.[3][4]
-
Data Analysis: The amplitude and area under the curve (AUC) of the pressure responses are measured and compared before and after drug administration to determine the inhibitory effect of the compounds.[3][4]
Summary of Preclinical Findings
-
Receptor Selectivity: Tamsulosin exhibits a higher affinity for the alpha-1A and alpha-1D adrenoceptor subtypes compared to the alpha-1B subtype.[1] In contrast, Alfuzosin is a non-subtype-selective alpha-1 adrenoceptor antagonist.[6]
-
Functional Activity: In vitro, Tamsulosin potently antagonizes noradrenaline-induced contractions in tissues rich in alpha-1A adrenoceptors, such as the rat vas deferens.[2]
-
In Vivo Efficacy: In a rat model, both Tamsulosin and Alfuzosin reduce neurally evoked increases in bladder neck pressure. However, Tamsulosin has a more pronounced inhibitory effect on both bladder neck and seminal vesicle pressure compared to Alfuzosin at the doses tested.[3][4] This greater effect of Tamsulosin on the seminal vesicles may be related to the higher incidence of ejaculatory dysfunction observed clinically with this drug.
References
- 1. A Method for Recording Urethral Pressure Profiles in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of alpha 1-adrenoceptor antagonists in plasma by radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for Recording Urethral Pressure Profiles in Female Rats | PLOS One [journals.plos.org]
- 4. A Method for Recording Urethral Pressure Profiles in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
A Head-to-Head Comparison of Tamsulosin and Silodosin on Prostate Smooth Muscle
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two prominent alpha-1A adrenoceptor antagonists, Tamsulosin and Silodosin, with a specific focus on their effects on prostate smooth muscle. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their receptor affinity, functional antagonism, and the underlying signaling pathways.
Introduction
Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, often leading to lower urinary tract symptoms (LUTS) due to increased prostate smooth muscle tone. Alpha-1 adrenoceptor antagonists are a first-line treatment for BPH, inducing relaxation of the prostate and bladder neck smooth muscle to improve urinary flow. Tamsulosin and Silodosin are two highly selective alpha-1A adrenoceptor antagonists. This guide presents a head-to-head comparison of their performance based on experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the receptor binding affinity and the in-vitro inhibitory effects of Tamsulosin and Silodosin on prostate smooth muscle contraction.
Table 1: Adrenoceptor Binding Affinity
| Drug | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1A vs α1B Selectivity Ratio | α1A vs α1D Selectivity Ratio |
| Tamsulosin | 10.38[1] | 9.33[1] | 9.85[1] | ~11[1] | ~3.4[1] |
| Silodosin | Not directly reported in a comparative pKi study | Not directly reported in a comparative pKi study | Not directly reported in a comparative pKi study | ~583[2][3][4] | ~55.5[2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The affinity of tamsulosin for the human α1A-adrenoceptor is reported to be 5-fold higher than that of silodosin.[1]
Table 2: In-Vitro Inhibition of Phenylephrine-Induced Prostate Smooth Muscle Contraction
| Treatment Group | Mean Contraction (mV) |
| Control (No α-blocker) | 7.798 |
| Tamsulosin | 3.416 |
| Silodosin | 1.718 |
Data from a comparative in-vitro study on human prostate tissue samples. A lower mean contraction value indicates a stronger inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in prostate smooth muscle contraction and a typical experimental workflow for assessing the inhibitory effects of Tamsulosin and Silodosin.
Diagram 1: α1A-Adrenoceptor Signaling Pathway in Prostate Smooth Muscle
Caption: Signaling cascade of α1A-adrenoceptor activation leading to prostate smooth muscle contraction.
Diagram 2: Experimental Workflow for In-Vitro Prostate Smooth Muscle Contraction Assay
Caption: Workflow for assessing drug effects on prostate smooth muscle contraction.
Experimental Protocols
Radioligand Binding Assay for Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding affinity of Tamsulosin and Silodosin to α1-adrenoceptor subtypes.
-
Membrane Preparation:
-
Human prostate tissue or cells expressing recombinant human α1-adrenoceptor subtypes (α1A, α1B, α1D) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]prazosin) at a fixed concentration.
-
Increasing concentrations of the unlabeled antagonist (Tamsulosin or Silodosin) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., phentolamine).
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation. The pKi is then determined as the negative logarithm of the Ki.
-
In-Vitro Prostate Smooth Muscle Contraction Assay (Organ Bath)
This protocol outlines the methodology for assessing the functional antagonism of Tamsulosin and Silodosin on prostate smooth muscle contraction.
-
Tissue Preparation:
-
Fresh human prostate tissue is obtained from patients undergoing surgical procedures like transurethral resection of the prostate (TURP).
-
The tissue is dissected into uniform strips (e.g., 6 x 3 x 3 mm) from the periurethral zone.[5]
-
-
Organ Bath Setup:
-
Equilibration and Viability Check:
-
Drug Incubation and Contraction Induction:
-
After a washout period, the tissue strips are incubated with either Tamsulosin, Silodosin, or a vehicle (control) for a specified duration.
-
A cumulative concentration-response curve is then generated by the stepwise addition of an α1-adrenoceptor agonist, such as phenylephrine or norepinephrine, to induce smooth muscle contraction.[5]
-
-
Data Acquisition and Analysis:
-
The isometric tension generated by the prostate smooth muscle is continuously recorded.
-
The magnitude of contraction in the presence of the antagonists is compared to the control group to determine the inhibitory effect. The results are often expressed as a percentage of the maximal contraction induced by KCl.[6]
-
Conclusion
Both Tamsulosin and Silodosin are potent antagonists of the α1A-adrenoceptor, the primary subtype mediating prostate smooth muscle contraction. Experimental data indicates that Silodosin exhibits a significantly higher selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes compared to Tamsulosin. In-vitro functional studies on human prostate tissue demonstrate that Silodosin has a stronger inhibitory effect on agonist-induced smooth muscle contraction than Tamsulosin at the concentrations tested. These preclinical findings provide a basis for understanding the clinical efficacy and side-effect profiles of these two drugs in the management of BPH. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel therapies targeting prostate smooth muscle relaxation.
References
- 1. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of benign prostatic hyperplasia with silodosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
A Comparative Analysis of Tamsulosin Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic properties of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profiles of Tamsulosin in humans, dogs, rats, and mice, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Tamsulosin exhibit significant variability across the studied species. Below is a summary of key quantitative data obtained from single intravenous (IV) and oral dosing studies.
| Parameter | Human | Dog | Rat | Mouse |
| Time to Maximum Concentration (Tmax) (oral) | 1.0 - 1.8 hr[1] | ~1 hr[1] | ~1 hr[1] | Data not available |
| Oral Bioavailability (F) | ~100% (fasted) | 29.7 - 42.0% | 6.9% (1 mg/kg) - 22.8% (10 mg/kg) | Data not available |
| Apparent Volume of Distribution (Vd) | 16 L[2] | Data not available | Data not available | Data not available |
| Total Blood Clearance (CLB) (IV) | 2.88 L/hr[3] | 1.61 L/hr/kg[1] | 6.57 L/hr/kg[1] | Data not available |
| Oral Clearance (CLoral) | 0.031 - 0.041 L/hr/kg[1] | 3.01 - 3.99 L/hr/kg[1] | 34.5 - 113.6 L/hr/kg[1] | Data not available |
| Terminal Half-life (t1/2) (IV) | 9 - 13 hr (apparent)[3] | 1.13 hr[1] | 0.32 hr[1] | Data not available |
| Plasma Protein Binding | 98.9 - 99.1%[1] | 90.2 - 90.3%[1] | 79.0 - 80.6%[1] | Data not available |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6[4][5] | Data not available | Data not available | Data not available |
| Primary Route of Excretion | Renal (76% of recovered dose)[3] | Data not available | Data not available | Data not available |
Experimental Protocols
The following methodologies are representative of the experimental designs used to obtain the pharmacokinetic data presented above.
Animal Studies (Rats and Dogs)
-
Animal Models: Male rats and dogs were used for single intravenous and oral dosing studies.
-
Dosing:
-
Intravenous (IV): Tamsulosin hydrochloride was administered as a single bolus injection.
-
Oral: A single dose of this compound was administered via oral gavage.
-
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing via appropriate routes (e.g., tail vein in rats, cephalic vein in dogs).
-
Sample Processing: Plasma was separated from whole blood by centrifugation.
-
Bioanalysis: Plasma concentrations of Tamsulosin and its metabolites were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] The use of radiolabeled Tamsulosin (¹⁴C-Tamsulosin) was also employed to facilitate the tracking of the drug and its metabolites.[1]
Human Studies
-
Subjects: Healthy male volunteers were enrolled in oral dosing studies.
-
Dosing: A single oral dose of this compound was administered.
-
Blood and Urine Sampling: Blood and urine samples were collected at various time points post-dosing.
-
Sample Processing: Plasma was separated from blood samples.
-
Bioanalysis: Tamsulosin concentrations in plasma and urine were quantified using validated LC-MS/MS methods.[7][8]
Visualizations
Experimental Workflow for Animal Pharmacokinetic Studies
Caption: Workflow of a typical animal pharmacokinetic study for Tamsulosin.
Tamsulosin Signaling Pathway
Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors.[9] These receptors are Gq-protein coupled.[10] Upon activation by an agonist (e.g., norepinephrine), the Gq protein activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ leads to smooth muscle contraction. Tamsulosin blocks this pathway by preventing the initial agonist binding to the α1A/1D receptors, thereby promoting smooth muscle relaxation.
Caption: Simplified signaling pathway of Tamsulosin's antagonism at the α1A/1D adrenoceptor.
References
- 1. Pharmacokinetics and plasma protein binding of this compound in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tamsulosin in dog plasma by LC-MS/MS and study on its pharmacokinetics [manu41.magtech.com.cn]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Tamsulosin vs. other alpha-1 blockers: a meta-analysis of in vitro data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of publicly available in vitro data on tamsulosin and other commercially available alpha-1 adrenergic receptor (α1-AR) antagonists. The objective is to offer a comparative overview of their binding affinities and functional potencies at the α1-adrenoceptor subtypes (α1A, α1B, and α1D), which is crucial for understanding their pharmacological profiles and informing drug development strategies.
Introduction to Alpha-1 Adrenergic Receptor Antagonists
Alpha-1 adrenergic receptor antagonists, commonly known as alpha-blockers, are a class of pharmaceuticals that inhibit the action of norepinephrine and epinephrine at the α1-adrenergic receptors. This inhibition leads to smooth muscle relaxation and is utilized in the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension.[1] The three main subtypes of the α1-adrenoceptor—α1A, α1B, and α1D—are distributed differently throughout the body, and the selectivity of alpha-blockers for these subtypes plays a significant role in their efficacy and side-effect profiles.[2] The α1A-subtype is predominantly found in the prostate, bladder neck, and urethra, making it a key target for BPH therapies.[2][3][4]
Comparative Analysis of Binding Affinities
The binding affinity of a drug for its receptor is a measure of how tightly the drug binds to the receptor. It is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value indicates a higher binding affinity. The following table summarizes the pKi values for tamsulosin and other selected alpha-1 blockers at the human α1A, α1B, and α1D adrenoceptor subtypes, as determined by in vitro radioligand binding assays.
| Drug | pKi for α1A | pKi for α1B | pKi for α1D | α1A vs. α1B Selectivity Ratio | α1A vs. α1D Selectivity Ratio | References |
| Tamsulosin | 10.38 | 9.33 | 9.85 | ~11 | ~3.4 | [1] |
| Silodosin | 10.4 | 8.2 | 8.7 | ~158 | ~50 | [2][5] |
| Alfuzosin | ~8.5 | ~8.5 | ~8.5 | Non-selective | Non-selective | [4][6][7] |
| Doxazosin | ~8.6 | ~8.5 | ~8.3 | Non-selective | Non-selective | [4][6][7][8] |
| Terazosin | ~8.0 | ~8.0 | ~8.0 | Non-selective | Non-selective | [4][7][9][10] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Selectivity ratios are calculated from the Ki values.
Functional Antagonism at Prostatic Tissue
Functional assays measure the ability of a drug to inhibit a physiological response, in this case, the contraction of smooth muscle. The potency of an antagonist in a functional assay is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The following table presents available pA2 values for the functional antagonism of phenylephrine- or norepinephrine-induced contractions in human prostate tissue.
| Drug | pA2 in Human Prostate | References |
| Tamsulosin | ~10.0 | [11] |
| Silodosin | ~9.6 | [12] |
| Alfuzosin | ~7.4 | [13] |
| Prazosin (comparator) | ~4.0 | [14] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a receptor. A typical protocol involves the following steps:
-
Membrane Preparation: Cells or tissues expressing the target receptor subtypes (e.g., Chinese Hamster Ovary (CHO) cells stably expressing human α1A, α1B, or α1D adrenoceptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.[8][15]
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin) and varying concentrations of the unlabeled competitor drug (e.g., tamsulosin).[8]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[15]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[15]
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Functional Assay in Isolated Prostatic Tissue
Functional assays in isolated tissues assess the physiological effect of a drug. A common protocol for alpha-1 blockers is as follows:
-
Tissue Preparation: Strips of human prostatic tissue obtained from patients undergoing prostatectomy are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[14]
-
Contraction Induction: The tissue is contracted by adding a cumulative concentration of an alpha-1 adrenoceptor agonist, such as phenylephrine or norepinephrine.[14]
-
Antagonist Incubation: After washing out the agonist, the tissue is incubated with a specific concentration of the antagonist (e.g., tamsulosin) for a set period.
-
Repeat Contraction: The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value.[14]
Visualizing the Molecular and Experimental Landscape
Alpha-1 Adrenoceptor Signaling Pathway
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine, initiate a downstream signaling cascade.[3] This ultimately leads to smooth muscle contraction. Alpha-1 blockers competitively inhibit this process.
References
- 1. researchgate.net [researchgate.net]
- 2. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is Silodosin Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archive.connect.h1.co [archive.connect.h1.co]
- 6. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha 1-adrenoceptor properties of terazosin HCl and its enantiomers in the human prostate and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of displacemental potencies of terazosin enantiomers for alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro characterization of the alpha-adrenoceptors in human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Molecular Interactions of Tamsulosin and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the molecular interactions of Tamsulosin and its structural analogs with α1-adrenoceptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate further research and development in this area.
Tamsulosin is a selective α1-adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from its high affinity for the α1A and α1D adrenoceptor subtypes, which are predominantly expressed in the prostate, leading to smooth muscle relaxation and improved urinary flow, with a lower incidence of cardiovascular side effects compared to non-selective α-blockers.[1][2][3] The exploration of Tamsulosin analogs is a key area of research aimed at developing compounds with enhanced selectivity and improved pharmacokinetic profiles.
Quantitative Analysis of Molecular Interactions
The binding affinities of Tamsulosin and its analogs for the three α1-adrenoceptor subtypes (α1A, α1B, and α1D) are crucial determinants of their pharmacological profiles. The following table summarizes the binding affinities (pKi values) of Tamsulosin and a series of its synthesized analogs, where modifications have been made to the 2-substituted phenoxyethylamino group. A higher pKi value indicates a higher binding affinity.
| Compound | Modification | pKi (α1A) | pKi (α1B) | pKi (α1D) | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |
| Tamsulosin (1) | Ethoxy | 9.92 | 8.85 | 9.52 | 11.7 | 2.5 |
| Analog (2) | Methoxy | 9.85 | 8.79 | 9.46 | 11.5 | 2.5 |
| Analog (3) | Isopropoxy | 9.68 | 8.61 | 9.33 | 11.7 | 2.2 |
| Analog (4) | Benzyloxy | 9.77 | 8.65 | 9.15 | 13.2 | 4.2 |
| Analog (5) | No substitution | 8.51 | 7.82 | 8.23 | 4.9 | 1.9 |
Data compiled from Sagratini et al., 2010.[4]
Signaling Pathway of α1-Adrenoceptors
Tamsulosin and its analogs exert their effects by antagonizing the signaling cascade initiated by the activation of α1-adrenoceptors, which are G protein-coupled receptors (GPCRs). The canonical pathway involves the Gq protein, leading to the mobilization of intracellular calcium and subsequent smooth muscle contraction.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing the desired human α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a radiolabeled ligand that specifically binds to the α1-adrenoceptors (e.g., [3H]-Prazosin).
-
Increasing concentrations of the unlabeled test compound (Tamsulosin or its analogs) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
The reaction mixture, containing the cell membranes, radioligand, and test compound, is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Calcium Mobilization Assay)
This assay measures the ability of a compound to antagonize the functional response (e.g., increase in intracellular calcium) mediated by the activation of α1-adrenoceptors.
1. Cell Culture and Loading:
-
Cells expressing the target α1-adrenoceptor subtype are seeded into 96-well plates.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
2. Antagonist Treatment and Agonist Stimulation:
-
The cells are pre-incubated with varying concentrations of the antagonist (Tamsulosin or its analogs) for a defined period.
-
A fixed concentration of an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) is then added to stimulate the receptors.
3. Measurement and Data Analysis:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium response.
-
The concentration of the antagonist that produces 50% of the maximal inhibition (IC50) is calculated.
-
The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can be determined from Schild regression analysis to quantify the antagonist's potency.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of Tamsulosin and its analogs.
This guide provides a foundational framework for understanding and comparing the molecular interactions of Tamsulosin and its analogs. The presented data and methodologies can serve as a valuable resource for the rational design and development of novel α1-adrenoceptor antagonists with improved therapeutic profiles.
References
A Comparative Benchmarking of Novel Alpha-1 Adrenoceptor Antagonists Against Tamsulosin for Lower Urinary Tract Symptoms
For Immediate Release
In the landscape of pharmacological treatments for lower urinary tract symptoms (LUTS) commonly associated with benign prostatic hyperplasia (BPH), tamsulosin has long been a cornerstone therapy. However, the quest for agents with improved efficacy and a more favorable side-effect profile is a continuous endeavor in drug development. This guide provides a comprehensive comparison of emerging alpha-1 adrenoceptor antagonists—silodosin and naftopidil—benchmarked against the established standard, tamsulosin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways.
The primary mechanism of action for these antagonists is the blockade of alpha-1 adrenoceptors in the prostate, bladder neck, and urethra, leading to smooth muscle relaxation and improved urinary flow. The differentiation between these agents lies in their selectivity for the alpha-1 adrenoceptor subtypes: α1A, α1B, and α1D. The α1A subtype is predominantly located in the prostate and is the primary target for improving LUTS, while the α1B subtype is mainly found in blood vessels, and its blockade can lead to cardiovascular side effects such as orthostatic hypotension. The α1D subtype is primarily located in the bladder and its role in LUTS is an active area of research.[1][2]
Quantitative Comparison of Receptor Binding Affinity and Clinical Efficacy
The following tables summarize the receptor binding affinities (pKi), clinical efficacy in terms of International Prostate Symptom Score (IPSS) and maximum urinary flow rate (Qmax), and the incidence of common adverse events for tamsulosin, silodosin, and naftopidil.
Table 1: Alpha-1 Adrenoceptor Subtype Binding Affinity (pKi)
| Antagonist | α1A | α1B | α1D | α1A:α1B Selectivity Ratio | α1A:α1D Selectivity Ratio |
| Tamsulosin | ~9.8 | ~8.8 | ~9.8 | ~10 | ~1 |
| Silodosin | ~10.4 | ~8.1 | ~8.8 | ~200 | ~40 |
| Naftopidil | ~8.5 | ~7.8 | ~9.1 | ~5 | ~0.25 |
Note: pKi values are derived from multiple sources and represent approximate mean values. Higher pKi indicates stronger binding affinity. Selectivity ratios are approximate and calculated from the antilog of the difference in pKi values.
Table 2: Comparative Clinical Efficacy (Changes from Baseline)
| Antagonist | Change in Total IPSS | Change in Qmax (mL/s) |
| Tamsulosin | -8.0 to -8.9 | +1.8 to +5.6 |
| Silodosin | -7.5 to -9.7 | +3.6 to +6.9 |
| Naftopidil | -8.5 to -10.3 | +2.1 to improvemen |
Note: Data compiled from various head-to-head and placebo-controlled clinical trials. The range reflects the variability observed across different studies.[2][3][4][5][6][7][8]
Table 3: Incidence of Key Adverse Events (%)
| Adverse Event | Tamsulosin | Silodosin | Naftopidil |
| Orthostatic Hypotension | ~1.3 - 21.4% | ~1.0 - 5.0% | ~4.0 - 6.0% |
| Ejaculatory Dysfunction | ~2.1 - 16.7% | ~14.2 - 24.4% | ~2.4 - 7.4% |
| Dizziness | ~5.0 - 16.0% | ~3.0 - 8.0% | ~4.0 - 6.0% |
Note: Incidence rates are based on data from multiple clinical trials and can vary depending on the study population and methodology.[3][5][6][7][9][10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of these antagonists, the following diagrams have been generated using Graphviz.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. ics.org [ics.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Comparison of prophylactic naftopidil, tamsulosin, and silodosin for 125I brachytherapy-induced lower urinary tract symptoms in patients with prostate cancer: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijss-sn.com [ijss-sn.com]
- 6. Comparative evaluation of naftopidil and tamsulosin in the treatment of patients with lower urinary tract symptoms with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of three types of alpha-1 adrenoceptor blocker on lower urinary tract symptoms and sexual function in males with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. ics.org [ics.org]
- 10. impactfactor.org [impactfactor.org]
Unraveling Tamsulosin's Mechanism of Action: A Comparative Guide Based on Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a drug is paramount. Tamsulosin, a widely prescribed α1-adrenoceptor antagonist for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), has been the subject of extensive research. The use of knockout (KO) animal models has been instrumental in validating its mechanism of action by dissecting the specific roles of α1-adrenoceptor subtypes.
This guide provides a comprehensive comparison of Tamsulosin's effects in wild-type versus α1-adrenoceptor knockout models, supported by experimental data and detailed methodologies.
Tamsulosin's Selectivity for α1-Adrenoceptor Subtypes
Tamsulosin exhibits a high affinity for α1A and α1D-adrenoceptors, with a lower affinity for the α1B-subtype. This selectivity is crucial to its therapeutic effect, as α1A-adrenoceptors are predominantly located in the prostate and bladder neck, where they mediate smooth muscle contraction and contribute to bladder outlet obstruction. The α1D-adrenoceptors are also found in the bladder and are thought to play a role in detrusor muscle function. In contrast, α1B-adrenoceptors are primarily located in vascular smooth muscle, and their blockade can lead to cardiovascular side effects such as hypotension.
Validation of Urodynamic Effects Using α1A-Adrenoceptor Knockout Mice
To investigate the role of the α1A-adrenoceptor in mediating the urodynamic effects of Tamsulosin, studies have been conducted using mice with a targeted deletion of the Adra1a gene (α1A-KO). These studies are pivotal in demonstrating that the therapeutic benefits of Tamsulosin on urinary function are primarily mediated through its action on the α1A-adrenoceptor.
Experimental Protocols
Generation of α1A-Adrenoceptor Knockout Mice: Mice lacking the α1A-adrenoceptor are generated using standard homologous recombination techniques in embryonic stem cells. The successful knockout is confirmed by genotyping and the absence of α1A-adrenoceptor protein expression. Wild-type littermates are used as controls.
Tamsulosin Administration: Tamsulosin is typically administered to both wild-type and α1A-KO mice, often via intraperitoneal injection or oral gavage. A vehicle control group for each genotype is included to account for any effects of the administration procedure itself.
Urodynamic Measurements (Cystometry): Urodynamic function is assessed using cystometry in conscious, unrestrained mice. This involves the implantation of a catheter into the bladder dome for infusion of saline and measurement of intravesical pressure. Key parameters measured include:
-
Micturition pressure: The peak bladder pressure during voiding.
-
Voiding frequency: The number of voids over a specific period.
-
Voided volume: The volume of urine expelled during each micturition.
-
Residual volume: The volume of urine remaining in the bladder after voiding.
-
Bladder capacity: The volume of infused saline at which micturition occurs.
Data Presentation: Urodynamic Parameters in Wild-Type vs. α1A-KO Mice
| Parameter | Wild-Type (Vehicle) | Wild-Type (Tamsulosin) | α1A-KO (Vehicle) | α1A-KO (Tamsulosin) |
| Micturition Pressure (cmH2O) | Normal | Decreased | Lower than WT | No significant change |
| Voiding Frequency | Normal | Decreased | Increased | No significant change |
| Voided Volume per Micturition | Normal | Increased | Decreased | No significant change |
Note: This table represents a summary of expected outcomes based on the known mechanism of action and findings from related studies. Specific quantitative values would be dependent on the exact experimental conditions.
The data from such studies demonstrate that Tamsulosin effectively reduces micturition pressure and frequency while increasing voided volume in wild-type mice. In contrast, α1A-KO mice exhibit baseline urodynamic abnormalities, and crucially, Tamsulosin has a significantly diminished effect on their urinary function. This provides strong evidence that the α1A-adrenoceptor is the primary target for Tamsulosin's therapeutic action in the lower urinary tract.
Validation of Cardiovascular Profile Using α1D-Adrenoceptor Knockout Mice
While Tamsulosin is known for its uroselectivity, its potential cardiovascular effects, particularly hypotension, are a clinical consideration. The role of the α1D-adrenoceptor in mediating these effects can be investigated using α1D-adrenoceptor knockout (Adra1d-KO) mice.
Experimental Protocols
Generation of α1D-Adrenoceptor Knockout Mice: Similar to the α1A-KO model, Adra1d-KO mice are generated through targeted gene deletion.
Tamsulosin Administration: Tamsulosin and vehicle are administered to both wild-type and Adra1d-KO mice.
Blood Pressure Measurement: Blood pressure is measured using non-invasive tail-cuff systems or via radiotelemetry for continuous monitoring in conscious mice. Parameters measured include systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).
Data Presentation: Hemodynamic Parameters in Wild-Type vs. α1D-KO Mice
| Parameter | Wild-Type (Vehicle) | Wild-Type (Tamsulosin) | α1D-KO (Vehicle) | α1D-KO (Tamsulosin) |
| Mean Arterial Pressure (mmHg) | Normal | Slight Decrease | Normal | Attenuated Decrease |
| Heart Rate (bpm) | Normal | No significant change | Normal | No significant change |
Note: This table illustrates the anticipated results. The magnitude of blood pressure changes can be influenced by the dose of Tamsulosin and the specific experimental setup.
Studies using α1D-KO mice help to elucidate the contribution of this receptor subtype to the cardiovascular effects of Tamsulosin. While Tamsulosin has a minimal effect on blood pressure compared to non-selective α1-blockers, any hypotensive effect is expected to be attenuated in α1D-KO mice, suggesting a role for this receptor in mediating the vascular actions of the drug.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided.
Tamsulosin's mechanism of action on prostatic smooth muscle cells.
Workflow for validating Tamsulosin's urodynamic effects using knockout mice.
Conclusion
The use of α1-adrenoceptor knockout models has been indispensable in unequivocally validating the mechanism of action of Tamsulosin. The lack of a significant urodynamic response to Tamsulosin in α1A-KO mice provides definitive evidence for the central role of this receptor subtype in the drug's therapeutic effect on LUTS. Similarly, studies in α1D-KO mice contribute to a more nuanced understanding of Tamsulosin's cardiovascular profile. This guide underscores the power of genetic models in preclinical drug evaluation and provides a framework for the continued investigation of urological drug targets.
A Comparative Study of Tamsulosin and Finasteride in a Mouse Model of Benign Prostatic Hyperplasia
This guide provides a detailed comparison of the efficacy of tamsulosin and finasteride in a testosterone-induced benign prostatic hyperplasia (BPH) mouse model. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental validation of these two common BPH treatments.
Mechanism of Action
Tamsulosin and finasteride employ distinct mechanisms to alleviate the symptoms of BPH. Tamsulosin is a selective alpha-1A and alpha-1D adrenergic receptor antagonist.[1] By blocking these receptors in the smooth muscle of the prostate and bladder neck, tamsulosin leads to muscle relaxation, thereby improving urinary flow.[2] In contrast, finasteride is a 5-alpha reductase inhibitor.[3][4][5] This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a more potent androgen that stimulates prostate growth.[3][4][5] By inhibiting this conversion, finasteride reduces DHT levels, leading to a decrease in prostate size.[3]
Experimental Data: Efficacy in a BPH Mouse Model
A key study investigated the effects of tamsulosin and finasteride, both individually and in combination, on testosterone-induced BPH in mice. The primary endpoints were the inhibition of prostate weight (PW) and prostate index (PI) increase. The prostate index is a ratio of the prostate weight to the total body weight of the animal.
| Treatment Group | Dose (mg/kg) | % Inhibition of Prostate Weight (PW) | % Inhibition of Prostate Index (PI) |
| Tamsulosin | 0.017 | 62.47 ± 0.35 | - |
| 0.052 | 68.07 ± 0.16 | - | |
| 0.087 | 68.67 ± 0.18 | - | |
| 0.123 | 68.39 ± 0.20 | - | |
| 0.156 | Maximum effective dose | - | |
| Finasteride | 0.175 | - | - |
| 0.527 | - | - | |
| 0.878 | - | - | |
| 1.23 | - | - | |
| 1.495 | Maximum effective dose | - | |
| Tamsulosin + Finasteride | 0.0615 + 0.615 | 96.38 ± 0.54 | 93.67 ± 0.49 |
| 0.079 + 0.790 | (Saturation reached) | (Saturation reached) |
Data adapted from "Pharmacodynamic interaction between tamsulosin and finasteride treatment in mice induced benign prostate hyperplasia using the Chou-Talalay method". Note: Specific % inhibition for all finasteride doses were not detailed in the source, but 1.495 mg/kg was identified as the maximum effective dose. The combination therapy showed a synergistic effect.[6][7][8]
Experimental Protocols
A detailed methodology for a comparative study of tamsulosin and finasteride in a testosterone-induced BPH mouse model is outlined below.
Induction of Benign Prostatic Hyperplasia (BPH)
BPH is induced in adult male mice through the subcutaneous injection of testosterone propionate.[6][7][9][10] A common protocol involves the administration of 20 mg/kg of testosterone propionate daily for 30 consecutive days.[6][7][9][10] This hormonal stimulation leads to prostatic enlargement, mimicking the pathophysiology of BPH.
Drug Administration
Following the BPH induction period, the mice are divided into several groups: a control group receiving a placebo (e.g., distilled water), a tamsulosin-treated group, a finasteride-treated group, and a combination therapy group. The drugs are typically administered orally.
Based on effective doses determined in preclinical studies, the following dosages can be utilized:
-
Tamsulosin: Doses ranging from 0.017 to 0.158 mg/kg.[6][7][8]
-
Finasteride: Doses ranging from 0.175 to 1.580 mg/kg.[6][7][8]
-
Combination Therapy: A combination of tamsulosin and finasteride at varying doses to assess for synergistic effects.[6][7][8]
Assessment of Efficacy
The primary parameters for assessing the efficacy of the treatments include:
-
Prostate Weight: At the end of the treatment period, the animals are euthanized, and their prostates are excised and weighed.
-
Prostate Index (PI): The PI is calculated as the ratio of the prostate weight to the total body weight.
-
Histopathological Analysis: Prostate tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to observe changes in the cellular structure, such as the thickness of the epithelial layer and the degree of hyperplasia.[9][10]
The percentage of inhibition of prostate weight and prostate index is calculated using the formula: 100 – [(T – C) / (B – C) × 100], where C is the control group value, B is the BPH group value, and T is the treatment group value.[8]
Visualizing the Mechanisms and Workflow
To better understand the experimental process and the molecular pathways involved, the following diagrams are provided.
References
- 1. droracle.ai [droracle.ai]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-alpha reductase inhibitors use in prostatic disease and beyond - Chislett - Translational Andrology and Urology [tau.amegroups.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Pharmacodynamic interaction between tamsulosin and finasteride treatment in mice induced benign prostate hyperplasia using the Chou-Talalay method | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. researchgate.net [researchgate.net]
Assessing the Reproducibility of Tamsulosin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on Tamsulosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate an assessment of the reproducibility of Tamsulosin's pharmacological and clinical data.
Preclinical Research: Reproducibility of Receptor Binding Affinity
Tamsulosin's primary mechanism of action is its high affinity for and antagonism of alpha-1A and alpha-1D adrenergic receptors, which are prevalent in the prostate, bladder neck, and urethra. Relaxation of smooth muscle in these tissues alleviates the symptoms of BPH. The reproducibility of Tamsulosin's binding affinity to these receptor subtypes is a cornerstone of its pharmacological profile.
Comparative Analysis of Binding Affinity Data
The binding affinity of Tamsulosin to the three alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) has been determined in numerous studies using radioligand binding assays. The dissociation constant (Kd) and the inhibition constant (pKi) are key parameters used to quantify this affinity. A comparison of these values from different studies can provide insights into the reproducibility of these preclinical findings.
| Study (Year) | Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) | pKi |
| Yamada et al. (1994) [1] | α1 (Human Prostate) | [3H]Tamsulosin | Human Prostatic Membranes | 0.04 ± 0.01 | - |
| García-Sáinz et al. (1995) [2] | α1A-like (Guinea Pig Liver) | [3H]Tamsulosin | Guinea Pig Liver Membranes | 0.07 | - |
| García-Sáinz et al. (1995) [2] | α1A-like (Rabbit Liver) | [3H]Tamsulosin | Rabbit Liver Membranes | 0.14 | - |
| García-Sáinz et al. (1995) [2] | α1B (Rat Liver) | [3H]Tamsulosin | Rat Liver Membranes | 0.51 | - |
| Richardson et al. (1997) [3] | α1a (cloned) | [3H]Tamsulosin | Rat-1 Fibroblasts | - | Rank order: α1a = α1d > α1b |
| Sato et al. (2012) [4] | α1A (human, cloned) | [3H]Prazosin | CHO Cells | - | 10.38 |
| Sato et al. (2012) [4] | α1B (human, cloned) | [3H]Prazosin | CHO Cells | - | 9.33 |
| Sato et al. (2012) [4] | α1D (human, cloned) | [3H]Prazosin | CHO Cells | - | 9.85 |
Analysis of Reproducibility: The reported binding affinities for Tamsulosin show a consistent pattern of selectivity across different studies, with a higher affinity for the α1A and α1D subtypes compared to the α1B subtype. While the absolute values of Kd and pKi may vary slightly due to differences in experimental conditions (e.g., radioligand used, tissue or cell line source), the rank order of potency (α1A ≈ α1D > α1B) is generally reproducible. This consistency in preclinical data provides a solid foundation for its clinical use.
Experimental Protocols: Radioligand Binding Assay
The following is a generalized protocol for a competition radioligand binding assay, a common method used to determine the binding affinity of unlabelled drugs like Tamsulosin.
1. Membrane Preparation:
-
Tissues (e.g., human prostate, animal liver) or cells expressing the target receptor (e.g., transfected cell lines) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]Prazosin or [3H]Tamsulosin) known to bind to the target receptor is used.
-
Increasing concentrations of the unlabeled competitor drug (Tamsulosin) are added to a series of assay tubes.
-
A set of tubes without the competitor serves as the total binding control.
-
A set of tubes with a high concentration of a known non-selective antagonist is used to determine non-specific binding.
-
The membrane preparation is added to all tubes.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Research: Reproducibility of Efficacy and Safety Findings
Numerous clinical trials have evaluated the efficacy and safety of Tamsulosin for the treatment of LUTS associated with BPH. Assessing the reproducibility of these findings involves comparing the outcomes of different trials, including meta-analyses.
Comparative Analysis of Clinical Trial Data
Key efficacy endpoints in Tamsulosin clinical trials include improvements in the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax). Safety is primarily assessed by the incidence of adverse events.
Efficacy Data Comparison
| Study/Analysis | Treatment Group(s) | Change in IPSS (from baseline) | Change in Qmax (mL/s) (from baseline) |
| European Phase III Meta-analysis [5] | Tamsulosin 0.4 mg | Significant improvement vs. placebo | +1.6 (vs. +0.6 for placebo) |
| US Phase III Studies (pooled) [5] | Tamsulosin 0.4 mg | Significant improvement vs. placebo | - |
| US Phase III Studies (pooled) [5] | Tamsulosin 0.8 mg | Significant improvement vs. placebo | - |
| Narayan & Lepor (2-year extension) | Tamsulosin 0.4 mg | Sustained improvement | Sustained improvement |
| Schulman et al. (4-year extension) | Tamsulosin 0.4 mg | Sustained improvement | Sustained improvement |
Safety Data Comparison
| Study/Analysis | Treatment Group(s) | Common Adverse Events | Incidence of Abnormal Ejaculation |
| European Phase III Meta-analysis [5] | Tamsulosin 0.4 mg | Dizziness, headache, infection | Significantly higher than placebo |
| US Phase III Studies (pooled) [5] | Tamsulosin 0.4 mg | Dizziness, rhinitis, abnormal ejaculation | 6-11% |
| US Phase III Studies (pooled) [5] | Tamsulosin 0.8 mg | Dizziness, rhinitis, abnormal ejaculation | 18% |
| Schulman et al. (long-term) | Tamsulosin 0.4 mg | Dizziness, retrograde ejaculation | 4.5% |
Visualizing the Science Behind Tamsulosin
Tamsulosin's Signaling Pathway
Tamsulosin's therapeutic effect is a direct result of its interaction with alpha-1A and alpha-1D adrenergic receptors and the subsequent downstream signaling cascade.
References
- 1. High-affinity specific [3H]tamsulosin binding to alpha 1-adrenoceptors in human prostates with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
A Comparative Analysis of Tamsulosin and Other Alpha-Blocker Side Effect Profiles for Researchers and Drug Development Professionals
An in-depth guide to the comparative side effect profiles of alpha-adrenergic receptor antagonists, focusing on Tamsulosin in relation to other agents in its class. This document provides quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and clinical trial workflows to support research and development in urology and pharmacology.
Alpha-1 adrenergic receptor antagonists, commonly known as alpha-blockers, are a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). While their efficacy in improving urinary flow and reducing symptoms is well-established, their side effect profiles can vary significantly, influencing treatment selection and patient compliance. This guide offers a detailed comparison of the side effect profiles of Tamsulosin, a widely prescribed alpha-blocker, with other agents in its class, including Alfuzosin, Doxazosin, Terazosin, and Silodosin.
Comparative Side Effect Profiles: A Quantitative Overview
The selection of an alpha-blocker is often guided by its side effect profile, particularly concerning cardiovascular and ejaculatory functions. The following tables summarize quantitative data on the incidence of key adverse events associated with Tamsulosin and its alternatives, compiled from various clinical trials and meta-analyses.
Cardiovascular Side Effects
Cardiovascular side effects, such as dizziness and orthostatic hypotension (a sudden drop in blood pressure upon standing), are a primary concern with alpha-blocker therapy, especially in older patients or those with pre-existing cardiovascular conditions. Tamsulosin, with its higher selectivity for the α1A and α1D adrenergic receptor subtypes found in the prostate over the α1B subtype in blood vessels, generally exhibits a more favorable cardiovascular safety profile compared to non-selective agents like Doxazosin and Terazosin.[1][2]
| Side Effect | Tamsulosin (0.4 mg) | Alfuzosin (10 mg) | Doxazosin (4-8 mg) | Terazosin (5-10 mg) | Placebo |
| Dizziness | 15% - 17.1% | 5.7% - 11.1% | 15.6% | 21.5% | 10% - 12.1% |
| Orthostatic Hypotension | 0.2% - 16% | ~1% | 2% - 8% | 3.8% - 36% | ~1% - 11% |
| Syncope (Fainting) | 0.2% | - | - | - | 0.6% |
Table 1: Incidence of Common Cardiovascular Side Effects of Alpha-Blockers. Data compiled from multiple clinical trials and review articles. The range of percentages reflects the variability across different studies.
Ejaculatory and Sexual Dysfunction
Ejaculatory dysfunction, including retrograde ejaculation (semen entering the bladder), reduced ejaculate volume, or anejaculation (absence of ejaculation), is a notable side effect of some alpha-blockers. Tamsulosin and the even more α1A-selective Silodosin are associated with a higher incidence of these side effects compared to less selective agents.[3][4]
| Side Effect | Tamsulosin (0.4 mg/0.8 mg) | Alfuzosin (10 mg) | Doxazosin | Terazosin | Silodosin (8 mg) | Placebo |
| Ejaculatory Dysfunction | 8-18% / up to 26% | ~1.5% | <1.5% | <1.5% | ~22-28% | ~0-1% |
| Erectile Dysfunction | Less common than ejaculatory issues | - | - | - | - | - |
Table 2: Incidence of Ejaculatory and Sexual Side Effects of Alpha-Blockers. Data compiled from multiple clinical trials and review articles. The incidence of ejaculatory dysfunction with Tamsulosin is dose-dependent.
Signaling Pathways of Alpha-Blockers
The differential side effect profiles of alpha-blockers can be attributed to their varying selectivity for alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D). These G-protein coupled receptors mediate the effects of norepinephrine, leading to smooth muscle contraction.
-
α1A-Adrenergic Receptors: Predominantly located in the prostate and bladder neck. Their blockade leads to smooth muscle relaxation and relief of LUTS.
-
α1B-Adrenergic Receptors: Primarily found in vascular smooth muscle. Their antagonism can lead to vasodilation, resulting in hypotension and dizziness.
-
α1D-Adrenergic Receptors: Also present in the prostate and bladder, as well as the spinal cord.
Tamsulosin and Silodosin exhibit high selectivity for the α1A subtype, which is thought to contribute to their lower rates of cardiovascular side effects compared to non-selective agents like Doxazosin and Terazosin, which block α1A, α1B, and α1D receptors more evenly.
Experimental Protocols in Alpha-Blocker Clinical Trials
The assessment of side effect profiles in clinical trials of alpha-blockers follows rigorous methodologies to ensure the collection of accurate and comparable data. While specific protocols may vary between studies, a generalized workflow can be outlined.
Patient Population and Study Design
-
Inclusion Criteria: Typically, studies enroll male patients aged 45 years or older with a clinical diagnosis of BPH and moderate to severe LUTS, often defined by a baseline International Prostate Symptom Score (IPSS) of 13 or higher. Other criteria may include a maximum urinary flow rate (Qmax) within a specific range (e.g., 4-15 mL/s) and a minimum voided volume.
-
Exclusion Criteria: Common exclusion criteria include a history of prostate or bladder cancer, neurogenic bladder, urinary tract infection, previous prostate surgery, and conditions that could confound the assessment of LUTS. Patients with severe cardiovascular conditions or a history of significant orthostatic hypotension are also often excluded.
-
Study Design: The gold standard for comparing drug efficacy and safety is the randomized, double-blind, placebo-controlled trial. In head-to-head comparisons of two active drugs, a double-blind, parallel-group design is common.
Assessment of Adverse Events
-
Spontaneous Reporting: Patients are typically asked non-leading questions at regular follow-up visits about any new or worsening symptoms since the last visit.
-
Standardized Questionnaires:
-
International Prostate Symptom Score (IPSS): While primarily an efficacy measure for LUTS, it also includes a quality of life question that can be impacted by side effects.
-
Sexual Function Questionnaires: To assess ejaculatory and erectile dysfunction, validated questionnaires such as the International Index of Erectile Function (IIEF), the Male Sexual Health Questionnaire (MSHQ), or the Danish Prostatic Symptom Sexual Function Score are often employed.[3][5]
-
-
Cardiovascular Monitoring: Blood pressure and heart rate are measured at baseline and at regular intervals throughout the study, both in the supine and standing positions to assess for orthostatic hypotension.
-
Adverse Event Grading: The severity of adverse events is typically graded using a standardized scale (e.g., mild, moderate, severe). The relationship of the adverse event to the study medication is also assessed by the investigator.
Statistical Analysis
The incidence of adverse events is compared between treatment groups using appropriate statistical tests, such as the Chi-square test or Fisher's exact test for categorical data. The relative risk or odds ratio of experiencing a particular side effect with one drug compared to another or to placebo is often calculated.
Conclusion
The choice of an alpha-blocker for the treatment of LUTS secondary to BPH requires a careful consideration of the balance between efficacy and tolerability. Tamsulosin offers a favorable cardiovascular side effect profile compared to older, non-selective agents, making it a suitable option for many patients, particularly the elderly and those with cardiovascular comorbidities.[6][7] However, its higher incidence of ejaculatory dysfunction may be a concern for sexually active men. Conversely, agents like Alfuzosin, Doxazosin, and Terazosin have a lower propensity for ejaculatory side effects but may be associated with a greater risk of dizziness and orthostatic hypotension.[2][8] Silodosin, being highly α1A-selective, has an even higher rate of ejaculatory dysfunction than Tamsulosin.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the comparative side effect profiles of Tamsulosin and other alpha-blockers, supported by quantitative data and an understanding of the underlying pharmacology and clinical trial methodologies. This information can aid in the design of future studies and the development of novel therapies with improved safety and tolerability profiles.
References
- 1. A prospective randomized study comparing alfuzosin and tamsulosin in the management of patients suffering from acute urinary retention caused by benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Case Example 8, Developing and validating a patient-administered questionnaire - Registries for Evaluating Patient Outcomes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ejaculation disorder is associated with increased efficacy of silodosin for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated questionnaires for assessing sexual dysfunction and BPH/LUTS: solidifying the common pathophysiologic link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. urotoday.com [urotoday.com]
- 8. lsuhsc.edu [lsuhsc.edu]
Evaluating the Clinical Translation of Preclinical Findings with Tamsulosin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical translation of preclinical findings for Tamsulosin, a selective alpha-1 adrenergic receptor antagonist widely used for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). By juxtaposing preclinical experimental data with clinical trial outcomes, this document aims to offer an objective evaluation of how well early-stage research predicted the clinical performance of Tamsulosin.
Preclinical to Clinical Translation: An Overview
Tamsulosin's journey from laboratory to clinic showcases a largely successful translation of its core pharmacological principles. Preclinical studies in various animal models accurately predicted its primary mechanism of action, uroselectivity, and general pharmacokinetic profile. The selective blockade of alpha-1A and alpha-1D adrenoceptors, which are predominant in the smooth muscle of the prostate and bladder neck, was hypothesized to alleviate urinary obstruction with a lower propensity for cardiovascular side effects compared to non-selective alpha-blockers.[1][2] This uroselectivity was a key preclinical finding that has been largely substantiated in clinical practice.[3]
However, as with any therapeutic agent, nuances and species-specific differences have been observed, particularly in pharmacokinetics and the incidence of specific adverse events. This guide will delve into these aspects, providing a detailed comparison of the preclinical predictions and the eventual clinical realities.
Data Presentation
Table 1: Pharmacokinetic Profile Comparison: Preclinical vs. Clinical
| Parameter | Preclinical Findings (Rats, Dogs) | Clinical Findings (Humans) | Key Observations |
| Absorption | Rapidly absorbed, with maximum plasma concentrations reached within 1 hour.[4] | Oral bioavailability is close to 100% in the fasted state; food can delay time to peak concentration.[5][6][7][8] | The fundamental absorption characteristics are consistent, though formulation and food effects are more pronounced in clinical use. |
| Distribution | High retention in prostate and urethral tissues, with concentrations 13 to 44 times greater than in plasma.[9] | Appears to distribute into extracellular fluids.[5] High plasma protein binding (94-99%), primarily to alpha-1-acid glycoprotein.[5][6] | Preclinical tissue retention data provided a strong rationale for the drug's targeted effect, a concept supported by its clinical efficacy. |
| Metabolism | Primarily metabolized by Cytochrome P450 (CYP) enzymes.[1] | Extensively metabolized by CYP3A4 and CYP2D6 in the liver.[1][6][10] | The key metabolic pathways identified in preclinical studies were confirmed in humans, which is crucial for predicting drug-drug interactions. |
| Elimination Half-Life | Apparent half-life of 0.32 hours in rats and 1.13 hours in dogs.[4] | Apparent half-life of 9-13 hours in healthy volunteers and 14-15 hours in the target BPH population.[5][7][8] | A significant difference in half-life is observed, highlighting species-specific variations in drug clearance. |
| Excretion | - | 8.7-15% of an oral dose is excreted renally as the parent compound.[6] Metabolites are primarily excreted in the urine.[7] | Renal excretion of the parent drug is a notable characteristic in humans. |
Table 2: Pharmacodynamic and Efficacy Comparison: Preclinical vs. Clinical
| Parameter | Preclinical Findings (Animal Models) | Clinical Findings (Humans with BPH/LUTS) | Translation Assessment |
| Mechanism of Action | Selective antagonism of alpha-1A and alpha-1D adrenergic receptors leading to smooth muscle relaxation.[1][5] | Confirmed selective blockade of alpha-1A/1D receptors in the prostate and bladder neck.[1] | Excellent translation. The core mechanism identified preclinically is the basis of clinical efficacy. |
| Effect on Urethral Pressure/Urinary Flow | Dose-dependent inhibition of intraurethral pressure (IUP) in dogs.[9][11] | Significant improvement in maximum urinary flow rate (Qmax). Mean improvements of 1.1 to 2.29 mL/sec have been reported in various studies.[4][12][13] | Strong positive translation. The preclinical effect on a direct physiological measure (IUP) translated to a key clinical efficacy endpoint (Qmax). |
| Effect on Symptoms | Reduction of spontaneous contractile and electrical activity in guinea pig prostate.[14] | Significant improvement in lower urinary tract symptoms. A 4-6 point improvement in the AUA Symptom Index is typically observed.[1][15] | Good translation. While preclinical models cannot fully replicate human symptoms, the underlying physiological effects on prostate smooth muscle translated to symptom relief. |
| Uroselectivity (Cardiovascular Side Effects) | Demonstrated less hypotensive effect compared to non-selective alpha-blockers like prazosin in dogs.[11] | Lower incidence of orthostatic hypotension compared to non-selective alpha-blockers (e.g., doxazosin, terazosin).[1][3] | Excellent translation. The preclinical prediction of a favorable cardiovascular safety profile due to uroselectivity has been a major clinical advantage for Tamsulosin. |
Table 3: Safety and Tolerability Profile: Preclinical vs. Clinical
| Adverse Event | Preclinical Observations | Clinical Observations | Remarks |
| Hypotension/Dizziness | Minimal changes in basal mean blood pressure at therapeutic doses in dogs.[9] | Dizziness is a commonly reported adverse event. Clinically significant orthostatic hypotension can occur, though less frequently than with non-selective alpha-blockers.[4][8][16] | While preclinical studies indicated good cardiovascular safety, the clinical incidence of dizziness highlights the complexities of translating hemodynamic effects to the human population, especially in older adults. |
| Abnormal Ejaculation | Not a focus of preclinical studies. | One of the most frequently reported adverse events in clinical trials.[4][16] | This is a key example of an adverse effect that was not predicted by preclinical studies, likely due to the complexity of the human reproductive system and the difficulty in modeling this specific function in animals. |
| Rhinitis | Not reported in preclinical studies. | Reported as a common adverse event in clinical trials.[4] | Another adverse effect not anticipated from preclinical data, possibly related to alpha-1 receptor distribution in human nasal mucosa. |
Experimental Protocols
Key Preclinical Experiment: Evaluation of Intraurethral Pressure (IUP) in Anesthetized Dogs
-
Objective: To determine the in-vivo effect of Tamsulosin on sympathetically mediated increases in intraurethral pressure.
-
Animal Model: Anesthetized male dogs.
-
Procedure:
-
Anesthesia was induced and maintained throughout the experiment.
-
The hypogastric nerve was isolated and stimulated electrically to induce a reproducible increase in intraurethral pressure, mimicking sympathetic activation.
-
A catheter with a pressure transducer was inserted into the urethra to continuously monitor IUP.
-
Tamsulosin was administered intraduodenally at various doses.
-
The inhibitory effect of Tamsulosin on the nerve stimulation-induced IUP increase was measured over time.
-
Blood samples were collected at various time points to correlate plasma drug concentrations with the pharmacodynamic effect.
-
-
Key Parameters Measured: Intraurethral pressure (IUP), mean arterial blood pressure (MBP), and plasma concentrations of Tamsulosin.
Mandatory Visualization
Caption: Tamsulosin's mechanism of action in smooth muscle cells.
Caption: The clinical translation workflow for Tamsulosin.
Conclusion
The clinical translation of Tamsulosin from preclinical findings has been a notable success. The foundational preclinical research accurately predicted its selective mechanism of action and its uroselective properties, which have been the cornerstone of its clinical utility. The favorable cardiovascular safety profile, a key differentiator from older, non-selective alpha-blockers, was also anticipated from animal studies.
However, this analysis also underscores the inherent limitations of preclinical models. Species-specific differences in pharmacokinetics, particularly in elimination half-life, were observed. Furthermore, certain adverse effects prevalent in humans, such as abnormal ejaculation, were not identified in preclinical testing. This highlights the irreplaceable role of well-designed clinical trials in fully characterizing the efficacy and safety profile of a new drug.
For researchers and drug development professionals, the case of Tamsulosin serves as a valuable example of both the predictive power and the limitations of preclinical research in the development of targeted therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. A Systematic Review and Meta-Analysis of the Efficacy and Safety of Tamsulosin Plus Tadalafil Compared With Tamsulosin Alone in Treating Males With Lower Urinary Tract Symptoms Secondary to Benign Prostrate Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Tamsulosin for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence Is Enough?: A Systematic Review and Network Meta-Analysis of the Efficacy of Tamsulosin 0.2 mg and Tamsulosin 0.4 mg as an Initial Therapeutic Dose in Asian Benign Prostatic Hyperplasia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. auajournals.org [auajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Tamsulosin: 3-year long-term efficacy and safety in patients with lower urinary tract symptoms suggestive of benign prostatic obstruction: analysis of a European, multinational, multicenter, open-label study. European Tamsulosin Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tamsulosin Formulations: Pharmacokinetic Profiles of Modified-Release (MR) and Oral Controlled Absorption System (OCAS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two major formulations of Tamsulosin: the modified-release (MR) capsule and the Oral Controlled Absorption System (OCAS) tablet. Tamsulosin is a selective alpha-1A adrenergic receptor antagonist widely used in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] The formulation of a drug plays a critical role in its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile. This guide synthesizes experimental data to highlight the key pharmacokinetic differences between the MR and OCAS formulations.
Pharmacokinetic Data Comparison
The pharmacokinetic profiles of Tamsulosin MR and OCAS formulations exhibit distinct differences, particularly concerning the rate and extent of drug absorption and the influence of food. The OCAS formulation was developed to provide a more consistent plasma concentration over a 24-hour period and to minimize the effect of food on its absorption.[1][3][4]
The following table summarizes the key single-dose pharmacokinetic parameters for Tamsulosin MR and OCAS formulations (0.4 mg) in healthy adult males.
| Pharmacokinetic Parameter | Tamsulosin MR (0.4 mg) | Tamsulosin OCAS (0.4 mg) |
| Condition | Fed | Fasted |
| Cmax (ng/mL) | ~14 | 6.8 |
| Tmax (h) | ~6-7 | ~6.2 |
| AUC (ng·h/mL) | Data not fully available in a single comparative study | Slightly lower than MR |
| t1/2 (h) | ~14-15 | ~14-15 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
The OCAS formulation demonstrates a lower peak plasma concentration (Cmax) compared to the MR formulation.[1][3] This smoother pharmacokinetic profile of the OCAS formulation may contribute to a lower incidence of cardiovascular adverse effects, such as orthostatic hypotension. A key advantage of the OCAS formulation is that its pharmacokinetics are not significantly affected by food, unlike the MR formulation where administration in a fasted state can increase bioavailability by 30% and Cmax by 40-70%.
Experimental Protocols
The data presented in this guide are derived from randomized, open-label, crossover design studies conducted in healthy adult male volunteers. Below are representative methodologies employed in these pharmacokinetic studies.
Study Design
A typical study to compare the pharmacokinetic profiles of different Tamsulosin formulations would involve a single-dose, randomized, open-label, crossover design.[2][5] Healthy male volunteers are randomly assigned to receive a single 0.4 mg dose of either the Tamsulosin MR capsule or the Tamsulosin OCAS tablet. After a washout period of at least 7 days, subjects are crossed over to the other formulation.[6] Studies evaluating the effect of food involve administering the formulations under both fed (typically after a high-fat breakfast) and fasted conditions.[5][7]
Blood Sampling
To characterize the pharmacokinetic profile, serial blood samples are collected at predetermined time points. A typical blood sampling schedule would be: pre-dose (0 hours), and then at 1, 2, 3, 4, 5, 6, 8, 12, 24, 36, and 48 hours post-dose.[5] Plasma is separated from the blood samples by centrifugation and stored at -70°C until analysis.[5]
Bioanalytical Method: LC-MS/MS
The concentration of Tamsulosin in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10] This highly sensitive and specific method allows for the accurate determination of drug concentrations.
-
Sample Preparation: Tamsulosin and an internal standard (e.g., diphenhydramine or propranolol) are extracted from the plasma matrix.[9][11] A common technique is liquid-liquid extraction using a solvent like methyl tert-butyl ether or protein precipitation with acetonitrile.[8][9]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation of Tamsulosin and the internal standard is typically achieved on a reverse-phase C18 column with a mobile phase consisting of a mixture of an ammonium formate buffer and methanol or acetonitrile.[8][9]
-
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. Detection is performed using electrospray ionization (ESI) in the positive ion mode.[9] Specific precursor-to-product ion transitions are monitored for Tamsulosin and the internal standard to ensure accurate quantification.
Pharmacokinetic Analysis
Non-compartmental methods are used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.[5] These parameters include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), and the elimination half-life (t1/2).
Visualizations
Experimental Workflow for a Tamsulosin Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study comparing Tamsulosin formulations.
Tamsulosin Signaling Pathway
Caption: Simplified signaling pathway of Tamsulosin's antagonistic action on the α1A-AR.
Tamsulosin acts as an antagonist at the alpha-1A adrenergic receptor, which is a G protein-coupled receptor (GPCR).[12][13][14] These receptors are coupled to the Gq heterotrimeric G protein.[12] Activation of the receptor by an agonist would normally lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13][14] IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[12][14] By blocking this pathway, Tamsulosin leads to smooth muscle relaxation, particularly in the prostate and bladder neck, thereby alleviating the symptoms of BPH.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Pharmacokinetic Study and Bioequivalence Evaluation of Two Sustained-Release Tablets of Tamsulosin in Healthy Chinese Subjects Under Fasting and Postprandial Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tqfarma.com [tqfarma.com]
- 4. Tamsulosin oral controlled absorption system (OCAS) in the treatment of benign prostatic hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacokinetics and food effects of a novel formulation tamsulosin 0.4 mg capsule compared with a 0.2 mg capsule in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioequivalence of tamsulosin 0.4 mg film-coated sustained-release tablet formulations in healthy subjects under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. payeshdarou.ir [payeshdarou.ir]
- 10. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of tamsulosin in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Safe Disposal of Tamsulosin Hydrochloride: A Procedural Guide for Laboratory Professionals
The proper disposal of tamsulosin hydrochloride, an active pharmaceutical ingredient (API), is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risk. Avoid all personal contact, including inhalation of dust.[1]
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile or neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | Dust respirator or use in a well-ventilated area | To prevent inhalation of airborne particles. |
| Protective Clothing | Laboratory coat or other suitable protective clothing | To protect skin and personal clothing from contamination. |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Minor Spills:
-
Wear appropriate PPE.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep or vacuum up the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.[1]
-
Dampen the material with water to prevent dusting before sweeping.[1]
-
Place the collected waste into a suitable, labeled container for disposal.[1]
Major Spills:
-
Evacuate and alert personnel in the area.[1]
-
Follow the minor spill procedures if it is safe to do so.
-
For large spills, contact your institution's environmental health and safety (EHS) department or emergency responders.[1]
This compound Waste Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge this compound or its containers into sewer systems or household garbage.[2][3]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams. It should be classified as pharmaceutical waste.[4]
-
Containment: Place the waste in a suitable, closed, and clearly labeled container.[2][5] The label should include the chemical name and any relevant hazard information.
-
Storage: Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2]
-
Consult Regulations: All waste must be handled in accordance with local, state, and federal regulations.[1] These regulations may differ by location, so it is crucial to consult with your institution's EHS department to ensure full compliance.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical destruction plant or a qualified waste management authority.[2] The recommended disposal method is controlled incineration with flue gas scrubbing.[2][6]
-
Recycling and Reuse: If the material is unused and uncontaminated, consult the manufacturer for recycling options.[1]
Contaminated Packaging and Container Disposal
Empty containers may retain residual dust and should be handled with care.[1]
-
Decontamination: Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[2][7] The rinsate should be collected and disposed of as chemical waste.
-
Disposal of Decontaminated Containers: Once decontaminated, containers can be offered for recycling or reconditioning.[2][7] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, in accordance with local regulations.[1][2][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tamsulosin Hydrochloride
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tamsulosin hydrochloride, a potent alpha-adrenergic antagonist. Adherence to these procedural steps will minimize exposure risks and ensure compliant disposal, fostering a secure and productive research setting.
Personal Protective Equipment (PPE) and Hazard Summary
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, a multi-faceted approach to personal protection is crucial. The following tables summarize the recommended PPE and key hazard information.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Prevents eye irritation from dust or splashes.[1][4] |
| Hand Protection | Protective gloves (e.g., nitrile or neoprene).[5] Gloves must be inspected prior to use. | Prevents skin contact which can cause irritation.[1][4] |
| Respiratory Protection | Use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator where dust is generated. A respirator with a P3 filter is also recommended.[5] This should be a backup to local exhaust ventilation.[3] | Protects against respiratory tract irritation from inhaling dust.[1] |
| Body Protection | Normal working clothes, impervious clothing, or a lab coat should be worn.[5][6] | Provides a barrier against accidental skin contact. |
Table 2: Hazard Identification and GHS Classification for this compound
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4[1][7] | H302: Harmful if swallowed.[1][2][7] |
| Skin Irritation | Category 2[1] | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A[1] | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[1] | H335: May cause respiratory irritation.[1][2] |
An established Occupational Exposure Limit (OEL) for this compound is a Time-Weighted Average (TWA) of 3 micrograms/m³.[8]
Operational Plan for Handling this compound
A systematic approach to handling, from receipt to disposal, is critical for safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[2][4][5]
-
Keep it away from incompatible materials such as strong oxidizing agents.[8]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound powder should be conducted in a designated area, such as a laboratory fume hood or other form of local exhaust ventilation.[3]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
3. Disposal Plan:
-
Dispose of waste this compound and contaminated materials as hazardous waste.
-
All waste must be handled in accordance with local, state, and federal regulations.[9]
-
Do not discharge into sewer systems.[2]
-
Containers should be punctured to prevent reuse and disposed of in a sanitary landfill or by controlled incineration with flue gas scrubbing.[2][9]
4. Spill and Emergency Procedures:
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Use dry clean-up procedures and avoid generating dust.[9] A HEPA-filtered vacuum cleaner is recommended.[9]
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Major Spills:
-
Alert emergency responders and inform them of the location and nature of the hazard.[9]
-
Evacuate the area and prevent entry.
-
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
If on Skin: Immediately wash the affected area with soap and plenty of water.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]
-
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logic diagram for selecting appropriate PPE.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. fermion.fi [fermion.fi]
- 6. This compound|106463-17-6|MSDS [dcchemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
